5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[2-[(4-methoxyphenyl)methoxy]ethyl]-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-17-12-4-2-10(3-5-12)9-18-7-6-11-8-13(14)16-15-11/h2-5,8H,6-7,9H2,1H3,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDMVJNKNFHXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCC2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
Abstract
The pyrazole nucleus, particularly the 3-aminopyrazole scaffold, represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides an in-depth, scientifically validated methodology for the synthesis of 5-(2-((4-methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine, a functionalized building block valuable for drug discovery and development. The presented strategy is a convergent, three-stage process centered on the construction of a key β-ketonitrile intermediate, followed by a classical and highly efficient cyclocondensation reaction with hydrazine.[3][4] Each experimental choice, from the selection of protecting groups to the specific reaction conditions, is rationalized to ensure reproducibility, scalability, and high purity of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-elucidated synthetic pathway.
Introduction: The Significance of the 3-Aminopyrazole Scaffold
The 3-aminopyrazole motif is a versatile synthon due to its unique electronic properties and the presence of multiple reactive sites, allowing for diverse functionalization.[1] The endocyclic nitrogen atoms, the exocyclic amine, and the C4 position of the ring can all be targeted for modification, enabling the exploration of vast chemical space.[5] The target molecule of this guide features a 5-position side chain containing a 4-methoxybenzyl (PMB) protected hydroxyl group. The PMB ether was specifically chosen for its stability across a range of reaction conditions and its susceptibility to selective cleavage under oxidative or strong acidic conditions, offering orthogonality to many other common protecting groups.[6][7]
Synthetic Strategy: A Convergent Approach
A successful synthesis requires a strategic plan that maximizes efficiency and yield while minimizing side reactions and complex purification steps. For the target molecule, two primary retrosynthetic pathways were considered:
-
Post-Functionalization: Beginning with a pre-formed pyrazole core, such as 5-(2-hydroxyethyl)-1H-pyrazol-3-amine, and subsequently protecting the hydroxyl group. This approach is fraught with challenges related to chemoselectivity, as the pyrazole N-H and the 3-amino group are also nucleophilic and would compete in the etherification reaction, necessitating a multi-step protection-deprotection sequence.[8][9]
-
Convergent Synthesis: Constructing the desired side chain first and then using it to build the pyrazole ring in the final steps. This strategy is superior as it avoids selectivity issues on the sensitive heterocyclic core.
This guide details the convergent approach, which proceeds via the synthesis of the key intermediate, 5-((4-methoxybenzyl)oxy)-3-oxopentanenitrile . The pyrazole ring is then formed in a highly reliable cyclocondensation reaction with hydrazine hydrate.[4]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine: Properties, Synthesis, and Medicinal Chemistry Potential
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel heterocyclic compound, 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new chemical entities.
Molecular Structure and Physicochemical Properties
The unique molecular architecture of this compound, featuring a 3-aminopyrazole core, a flexible ether linkage, and a methoxybenzyl protecting group, suggests a range of interesting chemical and biological properties. The presence of both hydrogen bond donors and acceptors, combined with its aromatic and heterocyclic nature, makes it a compelling candidate for further investigation.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not widely available, its physicochemical properties can be predicted based on its structure. These predictions are crucial for assessing its potential as a drug candidate, including its likely absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C13H17N3O2 | Provides the elemental composition. |
| Molecular Weight | 247.29 g/mol | Influences solubility, permeability, and diffusion. |
| pKa | (Predicted) Basic ~4-5 (amine), Acidic ~10-11 (pyrazole NH) | Affects ionization state at physiological pH, influencing solubility and receptor binding. |
| LogP | (Predicted) ~1.5-2.5 | Indicates lipophilicity, which impacts membrane permeability and absorption. |
| Hydrogen Bond Donors | 2 (amine, pyrazole NH) | Key for molecular recognition and binding to biological targets. |
| Hydrogen Bond Acceptors | 4 (2x N in pyrazole, 2x O) | Important for solubility and target interactions. |
| Rotatable Bonds | 5 | Contributes to conformational flexibility, which can influence binding affinity. |
Synthesis and Characterization
The synthesis of this compound can be approached through established methods for the formation of 3-aminopyrazoles. A plausible and efficient synthetic route would involve the cyclization of a β-ketonitrile with hydrazine.
Proposed Synthetic Pathway
A logical synthetic strategy would commence with the protection of a suitable starting alcohol, followed by chain elongation and cyclization to form the pyrazole ring.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Hypothetical Synthesis
The following protocol is a predictive methodology based on standard organic chemistry techniques for the synthesis of similar pyrazole derivatives.[1][2]
Step 1: Synthesis of 2-((4-Methoxybenzyl)oxy)ethanol (C)
-
To a stirred suspension of sodium hydride (1.2 eq) in dry THF at 0 °C, add 4-methoxybenzyl alcohol (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 2-bromoethanol (1.1 eq) dropwise and heat the reaction to reflux for 12 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract with ethyl acetate.
-
Purify the crude product by column chromatography.
Step 2: Oxidation to 2-((4-Methoxybenzyl)oxy)acetaldehyde (D)
-
To a solution of 2-((4-methoxybenzyl)oxy)ethanol (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq).
-
Stir the reaction at room temperature for 2 hours.
-
Filter the reaction mixture through a pad of silica gel and concentrate the filtrate under reduced pressure to yield the aldehyde.
Step 3: Knoevenagel Condensation (F)
-
To a solution of 2-((4-methoxybenzyl)oxy)acetaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be used in the next step without further purification.
Step 4: Pyrazole Formation (H)
-
Dissolve the crude enoate (F) in ethanol and add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Recrystallize the solid from ethanol to afford the pure this compound.
Characterization
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.[3][4][5]
-
¹H NMR: Expected signals would include aromatic protons from the methoxybenzyl group, a singlet for the pyrazole C4-H, characteristic shifts for the ethyl side chain, and broad singlets for the amine and pyrazole NH protons.
-
¹³C NMR: The spectrum should show distinct signals for the aromatic carbons, the pyrazole ring carbons, the ether linkage, and the methoxy group.
-
FT-IR: Key vibrational bands would be observed for the N-H stretching of the amine and pyrazole, C-H stretching of aromatic and aliphatic groups, C=N and C=C stretching of the pyrazole ring, and C-O stretching of the ether and methoxy groups.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed, confirming its molecular formula.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its primary functional groups: the 3-aminopyrazole ring and the 4-methoxybenzyl ether.
Reactivity of the 3-Aminopyrazole Core
The 3-aminopyrazole moiety is a versatile pharmacophore.[6][7] The exocyclic amino group can act as a nucleophile in reactions such as acylation, alkylation, and condensation with electrophiles. The pyrazole ring itself can undergo electrophilic substitution, although the electron-donating amino group directs substitution to the 4-position. Diazotization of the amino group can lead to the formation of pyrazolo-triazines and other fused heterocyclic systems.[8]
Caption: Key reactions of the 3-aminopyrazole core.
Stability Considerations
The 4-methoxybenzyl (PMB) ether is a commonly used protecting group for alcohols. It is generally stable to a wide range of reaction conditions but can be cleaved under oxidative conditions (e.g., with DDQ) or by strong acids. This allows for the selective deprotection of the hydroxyl group for further functionalization. The pyrazole ring is generally stable and aromatic in nature.
Applications in Medicinal Chemistry
Aminopyrazole derivatives are prevalent in medicinal chemistry due to their wide range of biological activities.[9][10] They are known to exhibit anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3][11] The structural motifs present in this compound make it a promising scaffold for the development of novel therapeutic agents.
Kinase Inhibition
The 3-aminopyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group and the adjacent pyrazole nitrogen can form crucial hydrogen bonds with the kinase hinge region. The ethyl-ether side chain can be directed towards the solvent-exposed region or deeper into the ATP-binding pocket, allowing for modifications to enhance potency and selectivity. This molecule could serve as a starting point for the development of inhibitors for various kinases implicated in cancer and inflammatory diseases.
GPCR Antagonism
The structural features of this compound also suggest potential interactions with G-protein coupled receptors (GPCRs). The combination of aromatic, hydrophobic, and hydrogen-bonding elements is common in GPCR ligands. Further derivatization of the amine or the pyrazole ring could lead to potent and selective antagonists for a variety of GPCR targets.
Conclusion
This compound is a novel molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical methodologies, and its structure offers multiple points for diversification. The inherent biological relevance of the 3-aminopyrazole core suggests that this compound and its derivatives could be valuable tools in the discovery of new drugs for a range of therapeutic areas. Further investigation into its synthesis, characterization, and biological evaluation is highly warranted.
References
- Der Pharma Chemica.
- MDPI.
- Journal of Chemical and Pharmaceutical Research.
- ARKIVOC. Recent developments in aminopyrazole chemistry.
- ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- International Journal of Trend in Scientific Research and Development. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
- Ovid. Reactions of 3-aminopyrazole derivatives with... : Archives of Pharmacal Research.
- ResearchGate. Recent developments in aminopyrazole chemistry.
- ACS Publications. Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes.
- ResearchGate. Substrate scope of the 3‐aminopyrazoles. Reaction conditions: 1...
- Molbase. Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester.
- PubChem. 5-Methoxy-1H-pyrazol-3-amine | C4H7N3O | CID 14388559.
- TCI America. 5-Methoxy-1H-pyrazol-3-amine.
- MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- PubMed Central. Amino-Pyrazoles in Medicinal Chemistry: A Review.
- ChemSynthesis. ethyl 5-acetyl-3-(4-methoxyphenyl)
- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- Thermo Fisher Scientific. 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole, 97%.
- Biosynth.
- Smolecule. 5-(5-ethyl-2-methoxyphenyl)-1H-pyrazol-3-amine.
- ChemicalBook. This compound | 1425931-97-0.
- KTU ePubl.
- BLDpharm. 20737-63-7|5-(4-Methoxyphenyl)-1H-pyrazol-3-amine hydrochloride.
- PubMed Central. Current status of pyrazole and its biological activities.
- Pharmaffiliates. Chemical Name : 5-Methoxy-1H-pyrazol-3-amine Hydrochloride-d3.
- BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
- BLDpharm. 5-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride.
- BLDpharm. 5-Ethyl-4-phenyl-1H-pyrazol-3-amine.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. prepchem.com [prepchem.com]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijtsrd.com [ijtsrd.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A-7783: A Technical Guide to Elucidating the Mechanism of Action of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
Abstract
The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] This guide outlines a comprehensive, field-proven strategy for elucidating the mechanism of action (MoA) of the novel compound 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine, hereafter designated as A-7783. While the specific biological targets of A-7783 are currently uncharacterized, the extensive history of its structural class as potent modulators of key cellular signaling pathways provides a robust framework for investigation.[2][3][4] This document details a systematic, multi-tiered approach, beginning with broad, hypothesis-generating screening and progressing to specific target validation and pathway analysis. The protocols and logical workflows described herein are designed to provide researchers and drug development professionals with a self-validating system to thoroughly characterize the compound's biological activity and therapeutic potential.
Introduction: The Scientific Rationale
The pyrazole nucleus is a cornerstone of many therapeutic agents, with derivatives demonstrating efficacy as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[1][3] Specifically, the 3-aminopyrazole substructure is a key pharmacophore in numerous kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2][3][4] Compounds bearing this moiety have been shown to target a diverse range of kinases, including Aurora kinases, AXL receptor tyrosine kinase, Janus kinases (JAKs), and Bruton's tyrosine kinase (BTK).[2][3][5][6]
Given this precedent, the primary hypothesis is that A-7783 functions as a modulator of one or more protein kinases. However, the versatility of the aminopyrazole scaffold extends to other target classes, including G protein-coupled receptors (GPCRs) and bacterial enzymes like DNA gyrase.[1][7] Therefore, a prudent investigational strategy must remain unbiased, employing methodologies capable of identifying unforeseen targets. This guide provides the framework for such an investigation.
Phase I: Hypothesis Generation & Broad Target Profiling
The initial phase is designed to cast a wide net, identifying the general biological space in which A-7783 is active. This involves large-scale screening to generate initial "hits" and guide more focused subsequent experiments.
Large-Scale Kinase Panel Screening
Rationale: Based on the prevalence of pyrazole-based kinase inhibitors, the most logical starting point is to screen A-7783 against a comprehensive panel of human kinases.[2][4][5] This will rapidly identify potential kinase targets and provide initial selectivity data.
Experimental Protocol: Kinase Inhibition Assay (Example)
-
Assay Principle: A radiometric or fluorescence-based assay is used to measure the activity of a specific kinase.[8] The assay quantifies the transfer of a phosphate group from ATP to a substrate peptide.
-
Preparation: A-7783 is serially diluted to create a concentration gradient (e.g., 10 µM down to 1 nM).
-
Reaction: Each kinase in the panel is incubated with its specific substrate, ATP (spiked with ³³P-ATP for radiometric assays), and a specific concentration of A-7783.
-
Detection:
-
Radiometric: The reaction mixture is spotted onto a phosphocellulose membrane, which captures the phosphorylated substrate. Unreacted ATP is washed away, and the radioactivity on the membrane is quantified using a scintillation counter.
-
Fluorescence: Fluorescence-based assays (e.g., FRET) utilize modified substrates that change fluorescent properties upon phosphorylation.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of A-7783. The data is then plotted to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each sensitive kinase.
Phenotypic Screening in Disease-Relevant Cell Lines
Rationale: Phenotypic screening provides an unbiased view of the compound's effect on whole cells, which can reveal its MoA without pre-existing assumptions about the molecular target.[9] A panel of cancer cell lines from diverse lineages (e.g., colon, breast, leukemia) is a standard starting point.[2][10][11]
Experimental Protocol: Cellular Proliferation Assay (MTS Assay)
-
Cell Plating: Plate cells from various cancer lines (e.g., HCT116, MCF7, K562) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of A-7783 concentrations for 72 hours.
-
Reagent Addition: Add MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] to each well.
-
Incubation: Incubate for 1-4 hours. Viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) to determine the compound's antiproliferative potency against different cell lines.
Target Deconvolution using Chemical Proteomics
Rationale: If phenotypic screening reveals potent activity but kinase screening is inconclusive, affinity-based chemical proteomics can be used to directly identify the binding partners of A-7783 from a complex cell lysate.
Workflow: Affinity-Based Target Identification
Caption: Workflow for identifying protein targets of A-7783.
Phase II: Target Validation and Mechanistic Characterization
Once putative targets are identified, this phase focuses on confirming the direct interaction between A-7783 and its target(s) and understanding the kinetics and thermodynamics of this binding.
Biophysical Validation of Drug-Target Interaction
Rationale: Biophysical assays provide direct evidence of binding and are essential for validating hits from primary screens.[12] They measure physical changes that occur upon complex formation, confirming a direct interaction and quantifying its affinity.
| Assay Technique | Principle | Key Output | Primary Use Case |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the analyte (A-7783) flows over the immobilized ligand (target protein). | KD (dissociation constant), kon/koff rates (kinetics).[13] | Gold standard for confirming direct binding and determining kinetics.[12] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the drug and target protein in solution. | KD, ΔH (enthalpy), ΔS (entropy).[13] | Provides a complete thermodynamic profile of the binding interaction. |
| Differential Scanning Fluorimetry (DSF) | Measures the change in the thermal melting point (Tm) of a target protein in the presence of a binding ligand (A-7783). | ΔTm (shift in melting temperature).[14] | High-throughput method to confirm target engagement. |
Cellular Target Engagement
Rationale: It is crucial to demonstrate that A-7783 engages its intended target within the complex environment of a living cell.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Treatment: Treat intact cells with A-7783 or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures. Ligand-bound proteins are typically stabilized and resist thermal denaturation at higher temperatures compared to unbound proteins.
-
Lysis & Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.
-
Analysis: A shift in the melting curve to a higher temperature in the A-7783-treated samples indicates direct target engagement in the cell.
Phase III: Pathway Analysis and Functional Outcomes
With a validated target, the final phase investigates the downstream consequences of target modulation, connecting the molecular mechanism to the cellular phenotype.
Mapping the Signaling Cascade
Rationale: If A-7783 inhibits a kinase, it is essential to determine its effect on the downstream signaling pathway. This confirms the on-target mechanism in a cellular context.
Experimental Protocol: Western Blot Analysis of Phospho-proteins
-
Cell Treatment: Treat relevant cells (identified in Phase I) with A-7783 at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
Electrophoresis: Separate protein lysates by molecular weight using SDS-PAGE.
-
Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific to the phosphorylated form of the target's known downstream substrates. Also probe for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: A dose-dependent decrease in the phosphorylation of a substrate protein following treatment with A-7783 confirms inhibition of the upstream kinase target.
Hypothetical Signaling Pathway Analysis
Caption: Hypothetical pathway showing A-7783 inhibiting a target kinase.
Investigating Alternative Target Classes: GPCRs
Rationale: While kinases are a primary hypothesis, the aminopyrazole scaffold can interact with other targets. G protein-coupled receptors (GPCRs) represent the largest family of membrane receptors targeted by approved drugs and should be considered as a potential alternative.[15][16]
Screening Strategy for GPCRs:
-
Binding Assays: Radioligand binding assays can determine if A-7783 displaces a known ligand from a panel of GPCRs.
-
Functional Assays: Assays measuring downstream signaling events, such as cyclic AMP (cAMP) accumulation or calcium mobilization, can identify A-7783 as an agonist or antagonist.[17] For example, a decrease in forskolin-stimulated cAMP levels would suggest activity at a Gαi-coupled receptor.
Conclusion
The elucidation of a small molecule's mechanism of action is a multi-faceted endeavor that requires a logical and iterative experimental approach. This guide provides a robust framework for the systematic investigation of this compound (A-7783). By beginning with broad, unbiased screening and progressively narrowing the focus through target validation, biophysical characterization, and pathway analysis, researchers can build a comprehensive and verifiable profile of the compound's MoA. This foundational knowledge is indispensable for guiding further preclinical and clinical development.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3766. Retrieved from [Link]
-
3APs as anti-infective agents. The 3-aminopyrazole portion is highlighted in red. (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. Retrieved from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (n.d.). BellBrook Labs. Retrieved from [Link]
-
Tailored mode-of-action assays to enhance your drug discovery process. (n.d.). Nuvisan. Retrieved from [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (2009). Journal of Medicinal Chemistry, 52(9), 2780-2788. Retrieved from [Link]
-
Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Biophysical Approaches to Small Molecule Discovery and Validation. (2021). YouTube. Retrieved from [Link]
-
(PDF) Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. (n.d.). ResearchGate. Retrieved from [Link]
-
bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (2016). Journal of Chemical Information and Modeling, 56(6), 1226-1232. Retrieved from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2020). Molecules, 25(24), 5966. Retrieved from [Link]
-
Recent developments in aminopyrazole chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). ACS Medicinal Chemistry Letters, 11(12), 2417-2423. Retrieved from [Link]
-
Scientists Illuminate Mechanism of Common Drug Target. (2022). Columbia University Irving Medical Center. Retrieved from [Link]
-
G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? (2018). Pharmacological Reviews, 70(2), 284-313. Retrieved from [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). Antioxidants, 12(2), 221. Retrieved from [Link]
-
How GPCR-targeting therapies are advancing the fight against inflammatory disease. (n.d.). Drug Target Review. Retrieved from [Link]
-
GPCRs in Intracellular Compartments: New Targets for Drug Discovery. (n.d.). MDPI. Retrieved from [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Advances, 13(12), 8193-8204. Retrieved from [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Advances, 13(12), 8193-8204. Retrieved from [Link]
-
5-Methoxy-1H-pyrazol-3-amine. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o892. Retrieved from [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Scientists Illuminate Mechanism of Common Drug Target | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. mdpi.com [mdpi.com]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. nuvisan.com [nuvisan.com]
- 14. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. mdpi.com [mdpi.com]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives
Authored by: A Senior Application Scientist
Introduction: The Enduring Versatility of the Pyrazole Ring
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, its unique physicochemical properties have enabled the development of a vast library of derivatives with a remarkable breadth of biological activities.[1] This versatility stems from the pyrazole ring's ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and the synthetic tractability that allows for precise structural modifications.
From the early analgesic and antipyretic agent antipyrine to the modern COX-2 selective inhibitor celecoxib, pyrazole-containing drugs have made a significant impact on human health.[3][4][5] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core biological activities of pyrazole derivatives, delving into their mechanisms of action, key experimental validation protocols, and the structure-activity relationships that govern their therapeutic potential.
I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond
Chronic inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. Pyrazole derivatives have emerged as a prominent class of anti-inflammatory agents, primarily through their potent and often selective inhibition of cyclooxygenase (COX) enzymes.[3][6]
Mechanism of Action: Selective COX-2 Inhibition
Experimental Workflow: Evaluation of Anti-inflammatory Potential
Caption: Workflow for evaluating the anti-inflammatory activity of pyrazole derivatives.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rodents
This widely used in vivo model assesses the acute anti-inflammatory activity of a test compound.
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week under standard laboratory conditions.
-
Grouping and Fasting: Animals are randomly divided into control and experimental groups and fasted overnight before the experiment with free access to water.
-
Compound Administration: The test pyrazole derivative is administered orally or intraperitoneally at a predetermined dose. The vehicle control group receives the vehicle alone, and the positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac.[5]
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group.
II. Anticancer Activity: A Multi-pronged Attack on Tumor Progression
The pyrazole scaffold is a privileged structure in oncology, with numerous derivatives demonstrating potent anticancer activity through diverse mechanisms.[8][9][10] These compounds can induce apoptosis, inhibit cell proliferation, disrupt microtubule dynamics, and interfere with key signaling pathways crucial for tumor growth and survival.[9][11]
Mechanism of Action: Targeting Kinases and Microtubules
A significant number of pyrazole-based anticancer agents function as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Bruton's tyrosine kinase (BTK).[8][9][12] By blocking the activity of these enzymes, these pyrazole derivatives can halt the cell cycle, inhibit tumor growth, and induce apoptosis.[12] Another important mechanism involves the disruption of microtubule polymerization, which is essential for cell division. Some pyrazole derivatives have been shown to bind to the colchicine binding site of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]
Signaling Pathway: Pyrazole Derivatives as CDK Inhibitors
Sources
- 1. jchr.org [jchr.org]
- 2. jchr.org [jchr.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencescholar.us [sciencescholar.us]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. mdpi.com [mdpi.com]
Foreword: The Analytical Imperative for Pyrazole Scaffolds
An In-Depth Technical Guide to the Spectroscopic Analysis of Novel Pyrazole Compounds
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, celebrated for its remarkable versatility and presence in a multitude of pharmacologically active agents and functional materials.[1][2] From anti-inflammatory drugs like Celecoxib to novel energetic materials, the pyrazole scaffold offers a unique combination of steric and electronic properties that are ripe for chemical innovation.[3][4] However, the successful synthesis and development of novel pyrazole derivatives are fundamentally reliant on the rigorous and unambiguous confirmation of their chemical structures.
This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical workflow of a research scientist, moving from initial confirmation of molecular identity to the fine-grained details of complete structural elucidation. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—not merely as data acquisition steps, but as interconnected analytical tools. The causality behind experimental choices, the interpretation of complex spectral data, and the integration of computational methods form the narrative backbone of this document, designed for researchers, scientists, and drug development professionals who require both technical accuracy and field-proven insights.
The Integrated Spectroscopic Workflow: A Holistic Approach
The characterization of a novel pyrazole compound is not a linear process but an iterative cycle of hypothesis, experimentation, and data interpretation. Each spectroscopic technique provides a unique piece of the structural puzzle. Mass spectrometry gives us the molecular weight, IR spectroscopy identifies the functional groups present, UV-Vis spectroscopy probes the electronic properties, and NMR spectroscopy reveals the precise atomic connectivity and stereochemistry.[1][5] The synergy between these methods, often augmented by computational chemistry, provides a self-validating system for structural confirmation.
The logical flow of this process is critical. It typically begins with techniques that confirm the molecular weight and the presence of expected functional groups, followed by the more intricate task of detailed structural mapping.
Caption: Interplay of NMR techniques for structural elucidation.
Experimental Protocol: ¹H, ¹³C, and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free from water, especially if observing N-H protons.
-
1D ¹H NMR Acquisition:
-
Acquire a standard proton spectrum to observe chemical shifts, integration, and coupling patterns.
-
Typical spectral width: -2 to 12 ppm.
-
Relaxation delay (d1): 1-2 seconds.
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.
-
Typical spectral width: 0 to 200 ppm. [6] * A longer relaxation delay (2-5 seconds) and a larger number of scans are often required due to the low natural abundance of ¹³C. [6]4. 2D NMR Acquisition (HSQC & HMBC):
-
Use standard pulse programs available on the spectrometer.
-
HSQC: Optimize parameters to observe one-bond ¹J(C,H) couplings (typically ~145 Hz).
-
HMBC: Optimize parameters for long-range couplings, setting the key parameter to detect 2- and 3-bond correlations (typically around 8-10 Hz). [7][8]5. Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
Data Presentation: Representative NMR Data
The chemical shifts of pyrazole protons and carbons are highly dependent on the substituents and their positions on the ring. [6] Table 1: Typical ¹H and ¹³C NMR Chemical Shift (δ, ppm) Ranges for Substituted Pyrazoles.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| H-3 / C-3 | 7.5 - 8.1 | 138 - 155 | Highly dependent on N1-substituent. |
| H-4 / C-4 | 6.0 - 6.5 | 100 - 110 | Often a triplet or doublet of doublets. |
| H-5 / C-5 | 7.5 - 8.1 | 128 - 145 | Sensitive to tautomerism; may be averaged with C-3. [8] |
| N-H | 10.0 - 14.0 | - | Often broad; may exchange with solvent. [8] |
| N-Alkyl (CH₃) | 3.5 - 4.2 | 35 - 50 | Chemical shift depends on adjacent groups. |
| N-Aryl | 7.2 - 7.8 | 120 - 140 | Shows characteristic aromatic patterns. |
Note: Data compiled from illustrative examples. [1][6][9]Actual values are structure-specific.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry is indispensable for determining the molecular weight of a novel compound and, through fragmentation analysis, providing corroborating structural evidence. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide an exact molecular formula. [10]
Expertise & Experience: Deciphering Fragmentation
The fragmentation of the pyrazole ring under electron impact (EI) ionization is not random and follows predictable pathways. Understanding these pathways is key to confirming the core structure. Two primary fragmentation processes are commonly observed:[11][12]
-
Expulsion of HCN: A characteristic cleavage of the pyrazole ring often results in the loss of a 27 Da neutral fragment (HCN).
-
Pyrimidine Ring Decomposition: For fused systems like pyrazolo[1,5-a]pyrimidines, a common fragmentation involves the expulsion of acrylonitrile or its derivatives. [13] The substituents on the ring heavily influence the fragmentation pattern. For instance, a nitro-substituted pyrazole will show a characteristic loss of NO₂ (46 Da). [12]By analyzing the masses of the fragment ions, one can piece together the structure of the parent molecule.
Experimental Protocol: GC-MS or LC-MS
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) for sample introduction depends on the volatility and thermal stability of the compound.
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Instrumentation (LC-MS Example):
-
LC System: Use a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from any impurities.
-
MS System: Use an electrospray ionization (ESI) source in positive ion mode, as the pyrazole nitrogens are readily protonated.
-
Mass Analyzer: Acquire data using a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.
-
-
Data Acquisition:
-
Perform a full scan to identify the molecular ion peak ([M+H]⁺).
-
Perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Vibrational and Electronic Spectroscopy: Functional Group and Property Analysis
While NMR and MS define the molecular structure, FT-IR and UV-Vis spectroscopy provide rapid and valuable information about the functional groups and electronic nature of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. [14]
-
Sample Preparation: Place a small amount of the solid or liquid pyrazole sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range. [15]3. Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.
Table 2: Key FT-IR Vibrational Frequencies for Pyrazole Derivatives.
| Functional Group | Wavenumber (cm⁻¹) | Intensity/Appearance |
|---|---|---|
| N-H Stretch | 3100 - 3500 | Broad, indicating hydrogen bonding. [6][16] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak. |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium. |
| C=O Stretch (Ester/Ketone) | 1700 - 1750 | Strong. [6] |
| C=N / C=C Stretch (Ring) | 1450 - 1650 | Medium to strong. |
| N-O Stretch (Nitro Group) | 1500-1560 & 1300-1360 | Strong (asymmetric & symmetric). [6]|
Note: Frequencies are approximate and can shift based on the molecular environment.[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for conjugated systems like pyrazoles. [1][17]The primary absorption band observed for the pyrazole ring is typically a π → π* transition. [17]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent (e.g., ethanol or cyclohexane). [17]2. Data Acquisition: Use a double-beam spectrophotometer to record the absorption spectrum, typically from 200-400 nm, using a quartz cuvette. [17]3. Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).
The Role of Computational Chemistry: Bridging Theory and Experiment
Density Functional Theory (DFT) calculations have become a powerful complementary tool in spectroscopic analysis. [18][19]By creating a computational model of the proposed structure, one can predict its NMR, IR, and UV-Vis spectra. [15][19]A close agreement between the calculated and experimental spectra provides very strong evidence for the correctness of the proposed structure. [14][15]This is particularly useful for assigning complex vibrational modes in an IR spectrum or resolving ambiguities in NMR assignments. [20]
Conclusion
The spectroscopic analysis of novel pyrazole compounds is a multi-faceted endeavor that relies on the intelligent application and integration of several core techniques. This guide has outlined a logical, experience-driven approach to structural elucidation, emphasizing the causality behind experimental choices and the synergy between different analytical methods. From the definitive structural mapping provided by 1D and 2D NMR to the crucial molecular weight and fragmentation data from mass spectrometry, and the functional group and electronic information from IR and UV-Vis spectroscopy, each technique contributes an essential piece to the puzzle. By combining these empirical methods with the predictive power of computational chemistry, researchers can achieve a high degree of confidence in their results, paving the way for the successful development of the next generation of pyrazole-based innovations.
References
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (n.d.). Benchchem.
- Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. (n.d.). Benchchem.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. (2020). Journal of Advanced Scientific Research.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH.
- Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (n.d.). Organic Letters - ACS Publications.
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (n.d.). Organic Letters - ACS Publications. Retrieved January 19, 2026, from [Link]
- Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. (n.d.). Taylor & Francis.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR.
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. (n.d.). Benchchem.
-
Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2011). PubMed. Retrieved January 19, 2026, from [Link]
-
Structure Elucidation of a Pyrazolop[5][11]yran Derivative by NMR Spectroscopy. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from
-
Structure Elucidation of a Pyrazolop[5][11]yran Derivative by NMR Spectroscopy. (2007). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Characterization data for new pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. (2006). science24.com. Retrieved January 19, 2026, from [Link]
-
Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Mass fragmentation pattern of compound 4l. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. Retrieved January 19, 2026, from [Link]
-
UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
a FT-IR spectra of different wt% of pyrazole (a) 0 %, (b) 20 %, (c)... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (2023). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Selected experimental far-IR, Raman, and DFT-calculated spectra for complex 1, (wavenumber in cm À1 ). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sciensage.info [sciensage.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. science24.com [science24.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. jocpr.com [jocpr.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine: Structural Analogs and Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This technical guide focuses on a specific, promising pyrazole derivative, 5-(2-((4-methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine , and its structural analogs. While direct literature on this exact molecule is sparse, this document provides a comprehensive overview based on established synthetic methodologies for related compounds and structure-activity relationship (SAR) data from analogous pyrazole-based kinase inhibitors. This guide will detail plausible synthetic routes, explore key structural modifications and their anticipated impact on biological activity, and provide detailed protocols for the synthesis and in vitro evaluation of these compounds, positioning this scaffold as a fertile ground for the development of novel therapeutics, particularly in the realm of kinase inhibition.
Introduction: The Pyrazole Core in Drug Discovery
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are considered a "privileged scaffold" in drug discovery due to their versatile biological activities.[1][3] Derivatives of this core structure have been successfully developed into drugs for a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][4] A significant area of interest is the development of pyrazole-based compounds as protein kinase inhibitors.[5] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 3-aminopyrazole moiety, in particular, has been identified as a key pharmacophore in a number of potent kinase inhibitors.[6]
This guide delves into the specifics of the This compound scaffold. The inclusion of a flexible ether linkage at the C5 position and a primary amine at the C3 position provides multiple points for structural diversification, making it an attractive starting point for the design of new kinase inhibitors. The 4-methoxybenzyl (PMB) group is a common protecting group for alcohols, but in this context, it can also be explored as a key interacting moiety within a kinase binding pocket.
Synthesis of the Core Scaffold and its Derivatives
Synthesis of the 5-(2-hydroxyethyl)-1H-pyrazol-3-amine Intermediate
The synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives has been reported, providing a strong foundation for our proposed route.[4] A logical approach to the 5-(2-hydroxyethyl) isomer involves the cyclization of a suitably functionalized β-ketonitrile with hydrazine.
Proposed Synthetic Pathway:
Caption: Proposed Williamson ether synthesis for the core molecule.
The hydroxyl group of the pyrazole intermediate would be deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF). The resulting alkoxide would then react with 4-methoxybenzyl chloride to form the desired ether linkage.
Synthesis of Structural Analogs and Derivatives
The versatility of the core scaffold allows for extensive structural modifications to explore the structure-activity relationship. Key points of diversification include:
-
N1-alkylation/arylation of the pyrazole ring: The pyrazole ring contains a reactive NH group that can be readily alkylated or arylated to introduce a variety of substituents.
-
Modification of the 3-amino group: The primary amine can be acylated, sulfonylated, or reductively aminated to introduce a wide range of functionalities.
-
Variation of the ether linkage: The 4-methoxybenzyl group can be replaced with other substituted benzyl groups, alkyl chains, or other aromatic systems to probe the steric and electronic requirements of the binding pocket.
Structure-Activity Relationship (SAR) as Kinase Inhibitors
Due to the absence of specific biological data for this compound, the following SAR discussion is based on data from structurally related 3-aminopyrazole-based kinase inhibitors. [6] Key SAR Insights from Analogous Compounds:
Caption: Key areas for SAR exploration in 3-aminopyrazole scaffolds.
| Modification Site | General Observation from Analogs | Anticipated Impact on the Topic Scaffold |
| N1-position of Pyrazole | Substitution at this position is crucial for potency and selectivity. Small alkyl or substituted aryl groups are often well-tolerated and can form key interactions in the ATP binding pocket. | Introduction of various groups at the N1-position is expected to significantly modulate kinase inhibitory activity and selectivity. |
| C5-side chain | The nature of the substituent at the C5 position often influences physicochemical properties like solubility and metabolic stability. Flexible ether linkages can allow for optimal positioning within the binding site. | The 2-((4-methoxybenzyl)oxy)ethyl side chain is likely to impact solubility and pharmacokinetic properties. Modifications to the length of the ethyl linker or the benzyl substituent will be critical for optimizing these parameters. |
| 3-amino group | This group is often involved in crucial hydrogen bonding interactions with the hinge region of the kinase. Acylation or sulfonylation can modulate these interactions and introduce new binding motifs. | Modifications to the 3-amino group are expected to have a profound effect on kinase binding affinity. |
Comparative Biological Data of Structurally Related Kinase Inhibitors:
While specific IC50 values for our topic compound are unavailable, the following table presents data for analogous 3-aminopyrazole-based kinase inhibitors to provide a benchmark for potential activity.
| Analogous Compound | Target Kinase | IC50 (nM) | Reference |
| 3-Aminopyrazole Derivative 1 | CDK16 | 33 (EC50) | [6] |
| 3-Aminopyrazole Derivative 2 | Aurora A | 28.9 | [5] |
| 3-Aminopyrazole Derivative 3 | Aurora B | 2.2 | [5] |
| Pyrazole-based Inhibitor | JNK3 | 227 | [7] |
This comparative data suggests that the 3-aminopyrazole scaffold is capable of producing potent kinase inhibitors in the nanomolar range.
Hypothetical Signaling Pathway Inhibition
Given the prevalence of pyrazole-based compounds as kinase inhibitors, it is plausible that derivatives of this compound could target key kinases in cancer-related signaling pathways, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by a pyrazole derivative.
In this hypothetical model, the pyrazole derivative acts as an inhibitor of a key kinase in the pathway, such as RAF, thereby blocking downstream signaling and inhibiting cell proliferation.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis and evaluation of the title compound and its analogs. These are based on established procedures for similar compounds and should be adapted and optimized as needed.
Protocol for the Synthesis of this compound
Materials:
-
5-(2-Hydroxyethyl)-1H-pyrazol-3-amine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Methoxybenzyl chloride
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-(2-hydroxyethyl)-1H-pyrazol-3-amine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of 4-methoxybenzyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the title compound.
Protocol for In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a radiometric assay.
Materials:
-
Target kinase
-
Substrate (e.g., a specific peptide or protein)
-
Synthesized pyrazole derivative (test compound)
-
ATP (including γ-³²P-ATP)
-
Kinase reaction buffer
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a kinase reaction mixture containing the kinase buffer, the target kinase, and the substrate.
-
Add the test compound at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-³²P-ATP).
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time.
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated γ-³²P-ATP.
-
Quantify the amount of incorporated ³²P into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The This compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the extensive literature on related pyrazole derivatives, it is anticipated that analogs of this core structure will exhibit potent and selective inhibitory activity against various kinases. The synthetic strategies and protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of a library of derivatives.
Future work should focus on the systematic exploration of the structure-activity relationship by diversifying the substituents at the N1-position of the pyrazole, the 3-amino group, and the ether-linked side chain at the C5-position. The synthesized compounds should be screened against a panel of kinases to determine their selectivity profile. Promising candidates should then be further evaluated in cell-based assays and in vivo models to assess their therapeutic potential.
References
- Grošelj, U., Kralj, D., Wagger, J., Dahmann, G., Stanovnik, B., & Svete, J. (2012). Synthesis of 3-(2-aminoethyl)
-
Request PDF | Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives | (2011). Retrieved from [Link]
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4958.
- (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents.
-
PubChem. (n.d.). 5-amino-2-(2-hydroxyethyl)-1H-pyrazol-3-one. Retrieved from [Link]
-
(n.d.). 3(5)-aminopyrazole - Organic Syntheses Procedure. Retrieved from [Link]
-
(n.d.). p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Retrieved from [Link]
-
(n.d.). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Retrieved from [Link]
-
(n.d.). Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. Retrieved from [Link]
-
(n.d.). Compound Information - MolBiC. Retrieved from [Link]
-
(n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. Retrieved from [Link]
-
(n.d.). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - NIH. Retrieved from [Link]
-
(n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC - NIH. Retrieved from [Link]
-
(n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. Retrieved from [Link]
-
(n.d.). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Publishing. Retrieved from [Link]
-
(n.d.). Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells - NIH. Retrieved from [Link]
-
(n.d.). Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed. Retrieved from [Link]
- (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents.
-
(n.d.). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed. Retrieved from [Link]
- (n.d.). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents.
- (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google Patents.
-
(n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. Retrieved from [Link]
-
(n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC - PubMed Central. Retrieved from [Link]
-
(n.d.). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy] - NIH. Retrieved from [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Preliminary In-Vitro Screening of Pyrazol-3-Amine Compounds
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with pyrazol-3-amine derivatives, in particular, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide provides a comprehensive framework for the initial in-vitro screening of novel pyrazol-3-amine compounds. Eschewing a rigid template, this document is structured to logically follow a typical high-throughput screening (HTS) cascade, from primary biochemical assays to secondary cell-based validation. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the critical reasoning behind experimental choices, ensuring a robust and self-validating screening campaign.
Introduction: The Pyrazol-3-Amine Scaffold and the Screening Philosophy
Pyrazol-3-amine and its related structures are classified as "privileged scaffolds" in drug discovery. This designation stems from their ability to interact with a multitude of biological targets through diverse binding modes.[1] A significant portion of these activities arises from their function as kinase inhibitors, making protein kinases a logical and fruitful starting point for a primary screening campaign.[3][4]
Our screening philosophy is built on a tiered approach. We begin with a highly sensitive, robust, and high-throughput biochemical assay to cast a wide net and identify initial "hits." These hits are then subjected to a series of increasingly stringent validation and characterization assays to eliminate false positives and prioritize the most promising candidates for further development. This cascade ensures that resources are focused efficiently on compounds with genuine biological activity.
The In-Vitro Screening Cascade: A Visual Workflow
The journey from a library of novel compounds to a set of validated hits follows a structured path. The goal is to systematically reduce the number of compounds under consideration while increasing the confidence in their biological activity and therapeutic potential.
Caption: The tiered in-vitro screening workflow for pyrazol-3-amine compounds.
Phase 1: High-Throughput Primary Screening
The primary screen is the first filter. The objective is to rapidly assess a large library of compounds at a single concentration to identify any molecule exhibiting inhibitory activity against the target of interest.
Rationale for Assay Selection: HTRF Kinase Assay
For screening potential kinase inhibitors, the Homogeneous Time-Resolved Fluorescence (HTRF) assay is an excellent choice.[5][6]
-
Expertise & Experience: HTRF is a robust "mix-and-read" technology, minimizing liquid handling steps and making it highly amenable to automation and high-throughput formats (384- and 1536-well plates).[6] It is based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665 or d2).[5] This technology offers a high signal-to-background ratio and is less prone to interference from colored or fluorescent compounds compared to simpler fluorescence intensity assays.[5]
-
Trustworthiness: The time-resolved aspect of HTRF significantly reduces interference from autofluorescent compounds and scattered light, which are common sources of false positives in HTS.[5] The ratiometric readout (acceptor/donor signal) further corrects for well-to-well variations, enhancing data quality.
Caption: Principle of a universal HTRF kinase assay.[7]
Detailed Protocol: HTRF Kinase Assay
This protocol is a general template for a 384-well plate format. It must be optimized for each specific kinase-substrate pair.
-
Reagent Preparation:
-
Prepare 1X Enzymatic Buffer by diluting a 5X stock with distilled water. Supplement with necessary cofactors (e.g., MgCl₂, DTT) as required for the specific kinase.[8]
-
Dilute the kinase, biotinylated peptide substrate, and ATP to their final working concentrations in the supplemented 1X Enzymatic Buffer.
-
Dilute the detection reagents (Europium-labeled anti-phospho-antibody and Streptavidin-XL665) in the provided Detection Buffer containing EDTA (to stop the reaction).[8]
-
-
Assay Procedure:
-
Dispense 0.5 µL of test compound (dissolved in DMSO) or DMSO alone (for controls) into the wells of a 384-well plate.
-
Add 5.5 µL of the kinase solution to all wells.
-
Initiate the kinase reaction by adding 2 µL of the ATP/Substrate mixture.
-
Seal the plate and incubate for the optimized reaction time (e.g., 30-60 minutes) at room temperature.[5][9]
-
Stop the reaction by adding 10 µL of the premixed detection reagents.[8]
-
Seal the plate, protect from light, and incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis and Quality Control
-
Percent Inhibition: Calculate using the formula: % Inhibition = 100 * (1 - (Sample_Signal - Neg_Ctrl) / (Pos_Ctrl - Neg_Ctrl))
-
Sample_Signal: Signal from wells with the test compound.
-
Pos_Ctrl (0% Inhibition): Signal from wells with DMSO only.
-
Neg_Ctrl (100% Inhibition): Signal from wells with a known potent inhibitor or no enzyme.
-
-
Z'-Factor: This is a critical metric for assessing the quality and robustness of an HTS assay.[10][11] It measures the separation between the positive and negative control distributions. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Phase 2: Hit Confirmation and Potency Determination
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) must be validated. This phase aims to confirm their activity, rule out assay artifacts, and determine their potency.
The Need for an Orthogonal Assay
-
Expertise & Experience: An orthogonal assay is one that measures the same biological endpoint (in this case, kinase activity) but uses a different technology or detection principle.[13] This is a crucial step to eliminate false positives that arise from compound interference with the primary assay's specific technology (e.g., a compound that quenches HTRF signal without inhibiting the enzyme).
-
Trustworthiness: Confirming hits in a technologically distinct assay provides high confidence that the observed activity is genuine. For our kinase target, the Scintillation Proximity Assay (SPA) is an excellent orthogonal choice.[14][15]
Detailed Protocol: Scintillation Proximity Assay (SPA)
SPA is a homogeneous radioisotopic assay.[16] When a radiolabeled molecule (e.g., [γ-³³P]ATP) is incorporated into a substrate that is bound to a scintillant-embedded bead, the emitted β-particles excite the scintillant, producing light. Unincorporated radiolabel in the solution is too far away to cause excitation.[15][17]
-
Reagent Preparation:
-
Prepare kinase reaction buffer.
-
Prepare a mixture of the kinase, biotinylated substrate, and test compound at various concentrations.
-
Prepare the reaction initiator: a mix of unlabeled ATP and [γ-³³P]ATP.
-
Prepare a stop/detection solution containing EDTA and streptavidin-coated SPA beads.[14]
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the kinase/substrate/compound mixture.
-
Initiate the reaction by adding the ATP/[γ-³³P]ATP mix.
-
Incubate for the desired reaction time at room temperature.
-
Terminate the reaction by adding the SPA bead stop/detection solution. This will simultaneously stop the enzyme and allow the biotinylated substrate to bind to the streptavidin-coated beads.
-
Allow the beads to settle for at least 30 minutes.
-
-
Data Acquisition:
-
Read the plate in a scintillation counter (e.g., MicroBeta). The signal (Counts Per Minute, CPM) is proportional to the kinase activity.
-
Dose-Response and IC50 Determination
Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point, half-log dilution series) to determine their potency. The resulting data is plotted as percent inhibition versus compound concentration and fitted to a sigmoidal dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Phase 3: Cellular Activity and Cytotoxicity Assessment
A potent biochemical inhibitor is only useful if it can function in a cellular environment and is not generally toxic.[18][19] This phase transitions the screening from a purified, artificial system to a more biologically relevant context.
Rationale for Cell Viability Assay
-
Expertise & Experience: Before assessing on-target cellular activity, it is essential to determine the compound's general cytotoxicity. A compound that kills all cells will appear active in many downstream assays. The MTT assay is a classic, reliable, and cost-effective colorimetric method for assessing metabolic activity as an indicator of cell viability.[20]
-
Trustworthiness: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[21] The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) wells.
-
Incubate for a specified period (e.g., 48-72 hours).[21]
-
-
Assay Procedure:
-
Add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.[22]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[22]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21]
-
Mix thoroughly by gentle shaking on an orbital shaker.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background.
-
Data Synthesis and Lead Prioritization
The final step in this preliminary screen is to synthesize the data to prioritize compounds. A therapeutic index (or selectivity index) can be calculated by comparing cytotoxicity (CC50) with biological potency (IC50).
Table 1: Example Data Summary for Pyrazol-3-Amine Hits
| Compound ID | Primary Screen (% Inhibition @ 10µM) | Kinase IC50 (µM) (HTRF) | Kinase IC50 (µM) (SPA) | Cytotoxicity CC50 (µM) (MTT Assay) | Selectivity Index (CC50/IC50) |
| PZA-001 | 95% | 0.15 | 0.18 | > 50 | > 333 |
| PZA-002 | 88% | 1.20 | 1.50 | > 50 | > 41 |
| PZA-003 | 91% | 0.50 | 0.45 | 1.5 | 3 |
| PZA-004 | 65% | 8.50 | 9.10 | > 50 | > 5 |
From this hypothetical data, compound PZA-001 emerges as the most promising lead candidate. It shows potent and orthogonally-confirmed kinase inhibition with no observable cytotoxicity at the highest tested concentration, indicating a high selectivity index.
Conclusion and Forward Path
This guide has outlined a logical and robust workflow for the preliminary in-vitro screening of novel pyrazol-3-amine compounds. By employing a tiered approach that incorporates high-throughput primary screening, orthogonal hit validation, and initial cytotoxicity profiling, researchers can efficiently identify and prioritize compounds with genuine, potent, and selective activity. The validated leads from this cascade, such as the hypothetical PZA-001, form a solid foundation for subsequent stages of drug discovery, including lead optimization, comprehensive selectivity profiling, and in-vivo efficacy studies.
References
-
MTT Assay Protocol for Cell Viability and Proliferation . (n.d.). Roche. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . (2025, December 24). CLYTE Technologies. Retrieved from [Link]
-
MTT (Assay protocol) . (2023, February 27). Protocols.io. Retrieved from [Link]
-
Cell Viability Assays . (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity . (n.d.). Current Chemical Genomics. Retrieved from [Link]
-
Z-factors . (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
On HTS: Z-factor . (2023, December 12). Retrieved from [Link]
-
Z-factor . (n.d.). Wikipedia. Retrieved from [Link]
-
HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications . (n.d.). Medicinal Chemistry. Retrieved from [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies . (2021). Bioinformatics. Retrieved from [Link]
-
Assay performance and the Z'-factor in HTS . (2023, March 30). Drug Target Review. Retrieved from [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection . (2018). SLAS DISCOVERY: Advancing the Science of Drug Discovery. Retrieved from [Link]
-
A review for cell-based screening methods in drug discovery . (2022). Frontiers in Pharmacology. Retrieved from [Link]
-
Cell Based Functional Assay including Cytotoxicity Assays . (2024, May 2). NJ Bio, Inc. Retrieved from [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit . (2024, June 11). YouTube. Retrieved from [Link]
-
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures . (2020, March 12). Journal of Chemical Information and Modeling. Retrieved from [Link]
-
(PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity . (2025, August 6). ResearchGate. Retrieved from [Link]
-
Scintillation proximity assay . (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents . (2015). Molecules. Retrieved from [Link]
-
Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents . (2015, January 9). Molecules. Retrieved from [Link]
-
Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor . (n.d.). PLoS One. Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review . (2023, April 25). Molecules. Retrieved from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents . (2025, March 20). ACS Omega. Retrieved from [Link]
-
In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors . (n.d.). International Journal of Molecular Sciences. Retrieved from [Link]
-
In vitro anticancer screening of synthesized compounds . (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease . (2025, October 23). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Current status of pyrazole and its biological activities . (n.d.). Journal of Pharmacy And Bioallied Sciences. Retrieved from [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays . (n.d.). BellBrook Labs. Retrieved from [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors . (n.d.). Cell Chemical Biology. Retrieved from [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput . (2010, July 23). Wiley Analytical Science. Retrieved from [Link]
-
Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity . (2025, August 7). ResearchGate. Retrieved from [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives . (2024, June 12). ResearchGate. Retrieved from [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. assay.dev [assay.dev]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. revvity.com [revvity.com]
- 15. revvity.com [revvity.com]
- 16. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 18. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. clyte.tech [clyte.tech]
- 21. MTT (Assay protocol [protocols.io]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Characterization of Novel Pyrazole-Based Molecules: A Technical Guide for Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1] Its versatile nature allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic discovery and characterization of new pyrazole-based molecules. We will traverse the entire workflow, from rational design and synthesis to rigorous characterization and biological evaluation, with a focus on field-proven insights and self-validating experimental protocols.
Introduction: The Significance of the Pyrazole Moiety in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a feature that imparts unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors.[3] This dual nature facilitates strong and specific interactions with biological targets. The therapeutic landscape is rich with pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction treatment sildenafil, underscoring the scaffold's broad pharmacological potential.[1][4] The development of novel pyrazole derivatives continues to be a vibrant area of research, with applications spanning oncology, inflammation, infectious diseases, and neurology.[5]
Synthetic Strategies for Pyrazole Scaffolds: From Classical to Modern Approaches
The construction of the pyrazole ring is a well-established field, with a variety of synthetic routes available to the medicinal chemist. The choice of a particular method depends on the desired substitution pattern, scalability, and the principles of green chemistry.
The Knorr Pyrazole Synthesis: A Timeless and Versatile Method
First reported in 1883, the Knorr pyrazole synthesis remains a fundamental and widely used method for the preparation of pyrazoles.[6] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[7] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6]
Caption: A simplified workflow of the Knorr pyrazole synthesis.
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[8]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial
-
Hot plate with stirring capability
-
TLC plates (silica gel 60 F254)
-
Büchner funnel and filter paper
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture while stirring.
-
Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continuous stirring to facilitate precipitation.
-
Isolate the crude product by vacuum filtration using a Büchner funnel, wash the solid with a small amount of cold water, and allow it to air dry.
-
The pure pyrazolone can be obtained by recrystallization from ethanol.
Microwave-Assisted Pyrazole Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate the drug discovery process.[9] This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods.[4]
Caption: A general workflow for microwave-assisted pyrazole synthesis.
This protocol describes an efficient, solvent-free, one-pot synthesis of pyrazolone derivatives under microwave irradiation.[4]
Materials:
-
Ethyl acetoacetate
-
3-Nitrophenylhydrazine
-
3-Methoxy-4-ethoxy-benzaldehyde
-
Domestic microwave oven
-
50-mL one-neck flask
Procedure:
-
In a 50-mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).
-
Place the flask in a domestic microwave oven.
-
Irradiate the mixture at a power of 420 W for 10 minutes.
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
The product can often be purified by simple recrystallization from a suitable solvent (e.g., ethanol).
Structural Characterization of Novel Pyrazole Derivatives
Unambiguous structural elucidation is paramount in the characterization of new chemical entities. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the molecular structure of organic compounds.[10][11]
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition Parameters (Typical):
-
Spectrometer: 400 MHz or higher
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
¹³C NMR Acquisition Parameters (Typical):
-
Spectrometer: 100 MHz or higher
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
Data Analysis:
-
Analyze the chemical shifts (δ), coupling constants (J), and integration values in the ¹H NMR spectrum to determine the number and connectivity of protons.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon framework of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, which can further confirm the structure.[12][13]
Methodology (using GC-MS):
-
Prepare a dilute solution of the pyrazole derivative in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
The mass spectrometer will ionize the compound and separate the ions based on their mass-to-charge ratio (m/z).
Data Analysis:
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragments of the pyrazole ring and its substituents.
Biological Evaluation: Unveiling the Therapeutic Potential
Once a novel pyrazole derivative has been synthesized and structurally characterized, the next critical step is to evaluate its biological activity. The choice of assays will be guided by the therapeutic target of interest.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14] It is widely used for the initial screening of potential anticancer agents.[15]
Caption: A step-by-step workflow of the MTT assay for cytotoxicity screening.
This protocol is a general guideline and should be optimized for the specific cell line being used.[14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the pyrazole test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity Screening: COX-2 Inhibition Assay
Many pyrazole-based anti-inflammatory drugs, such as celecoxib, exert their effect by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[16] A fluorometric or colorimetric assay can be used to screen for COX-2 inhibitory activity.[17][18]
This protocol is based on a commercially available COX-2 inhibitor screening kit.[17]
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Fluorometric probe
-
Test pyrazole compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare solutions of the test pyrazole compounds and the positive control (Celecoxib) at various concentrations in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the test compounds, a solvent control, and an enzyme control (no inhibitor).
-
Prepare a reaction mix containing the COX Assay Buffer, COX Cofactor, and the fluorometric probe.
-
Add the reaction mix to all wells.
-
Add the reconstituted COX-2 enzyme to all wells except the no-enzyme control.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.
-
Calculate the rate of the reaction for each well.
-
Determine the percent inhibition of COX-2 activity for each test compound concentration and calculate the IC₅₀ value.
In Silico Evaluation: Guiding Rational Drug Design
Computational methods, such as molecular docking, have become indispensable in modern drug discovery.[8] They allow for the prediction of binding modes and affinities of ligands to their target proteins, thereby guiding the rational design of more potent and selective inhibitors.[19]
Molecular Docking of Pyrazole Derivatives
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein.[20]
Caption: A general workflow for molecular docking of a pyrazole derivative.
This is a generalized protocol and specific parameters may vary depending on the software and target protein.
Software:
-
AutoDock Tools (for preparing files)
-
AutoDock Vina (for docking)
-
PyMOL or other molecular visualization software
Procedure:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 3D structure of the pyrazole derivative using a chemical drawing software.
-
Optimize the geometry of the ligand (e.g., using a force field).
-
Assign Gasteiger charges and define rotatable bonds using AutoDock Tools.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Define the binding site on the protein by creating a grid box that encompasses the active site.
-
-
Docking Simulation:
-
Run the docking simulation using AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.
-
-
Analysis of Results:
-
Analyze the binding energies of the different predicted binding poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the best binding pose in complex with the protein using PyMOL to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Conclusion: A Synergistic Approach to Pyrazole-Based Drug Discovery
The discovery and characterization of new pyrazole-based molecules is a multidisciplinary endeavor that requires a synergistic approach, integrating synthetic chemistry, analytical chemistry, pharmacology, and computational modeling. This guide has provided a comprehensive overview of the key steps involved in this process, from the initial synthesis of the pyrazole scaffold to its biological and in silico evaluation. By following these robust and validated protocols, researchers can streamline their drug discovery efforts and unlock the full therapeutic potential of this remarkable heterocyclic core.
References
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Sule, W. F., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH. [Link]
-
Wang, Z., et al. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
El-Fakharany, E. M., et al. (2023). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry. [Link]
-
Kidwai, M., et al. (n.d.). Microwave assisted synthesis of novel pyrazoles. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis. [Link]
-
Law, J., et al. (2023). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines l Protocol Preview. YouTube. [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]
-
ResearchGate. (2025). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. [Link]
-
Liu, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC - NIH. [Link]
-
ResearchGate. (2025). (PDF) Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
-
Patil, A., et al. (2023). Design, Molecular Docking and Synthesis of Pyrazole-Oxadiazole in search of potent insecticidal agents. ChemRxiv. [Link]
-
National Center for Biotechnology Information. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. [Link]
-
ACS Publications. (2026). Utilization of Oxidovanadium(IV) Porphyrin as a Catalyst for One-Pot, Four-Component Synthesis of Bioactive Pyranopyrazoles and its Anticancer Potential. [Link]
-
Al-Ostath, A., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atcc.org [atcc.org]
- 4. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. clyte.tech [clyte.tech]
- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rjptonline.org [rjptonline.org]
A Theoretical Modeling Roadmap for 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine: From Target Prioritization to Binding Energetics
This in-depth technical guide provides a comprehensive framework for the theoretical modeling of the interactions of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine, a molecule of interest within the versatile pyrazole class of compounds. Given the limited publicly available data on the specific biological targets of this molecule, this document serves as a strategic workflow for researchers and drug development professionals. It outlines the necessary computational steps to elucidate its potential binding modes, interaction dynamics, and binding affinities with a hypothetical protein target. The principles and protocols detailed herein are broadly applicable to the computational investigation of novel small molecules in drug discovery.
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic and structural features allow for diverse chemical modifications, making it a fertile ground for the design of novel therapeutics.[1][2] Computational chemistry has become an indispensable tool for exploring the vast chemical space of pyrazole derivatives, offering a cost-effective and efficient means to identify lead compounds and optimize their pharmacological profiles.[3] This guide will navigate the reader through a rigorous, multi-step computational approach, from initial target selection to advanced binding free energy calculations, providing a solid foundation for hypothesis-driven drug design.
Part 1: Target Identification and Preparation: Laying the Foundation
The journey of understanding a ligand's biological role begins with identifying its protein target. In the absence of established targets for this compound, a rational approach to target identification is paramount. This can be achieved through several avenues:
-
Similarity-Based Approach: Analyzing the existing literature for structurally similar pyrazole derivatives and their known targets can provide initial hypotheses.
-
Phenotypic Screening Data: If the molecule has demonstrated a particular cellular effect, identifying the key proteins involved in that phenotype can narrow down the list of potential targets.
-
In Silico Target Prediction: Utilizing reverse docking or pharmacophore-based screening against a library of protein structures can computationally predict potential binding partners.
Once a putative target is identified, its three-dimensional structure is the starting point for all subsequent modeling. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.
Experimental Protocol: Protein Structure Preparation
-
Structure Retrieval: Download the crystal structure of the target protein from the RCSB PDB database. Select a high-resolution structure, preferably co-crystallized with a ligand to define the binding site.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents that are not critical for binding.[4]
-
Handling Missing Residues and Loops: Inspect the protein for missing residues or loops. If these are distant from the binding site, they may not require further action. However, if they are in or near the active site, they must be modeled using tools like MODELLER or Swiss-Model.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign the correct protonation states to ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (typically 7.4). This can be accomplished using software like H++ or the PropKa server.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This is typically done using a molecular mechanics force field like AMBER or CHARMM.[5]
Part 2: Ligand Preparation: Defining the Key
The accuracy of any modeling study is highly dependent on the quality of the ligand's 3D structure and its associated parameters.
Experimental Protocol: Ligand Structure Preparation
-
2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch. Convert this 2D representation into a 3D structure.
-
Conformational Search: Generate a diverse set of low-energy conformers for the ligand. This is crucial as the ligand's bioactive conformation is often not its lowest energy state in isolation.
-
Charge and Parameter Assignment: Assign partial atomic charges to the ligand atoms using a quantum mechanical method (e.g., AM1-BCC or RESP charges). Generate the necessary molecular mechanics parameters (bond lengths, angles, dihedrals) for the ligand, which are compatible with the chosen force field for the protein. The antechamber module of the AmberTools suite is a widely used tool for this purpose.
Part 3: Molecular Docking: Predicting the Handshake
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.[6] It provides initial insights into the binding mode and a qualitative assessment of the binding affinity.
Experimental Protocol: Molecular Docking
-
Grid Generation: Define a "docking box" or grid that encompasses the binding site of the target protein. The size and location of this box are critical for a successful docking run.
-
Docking Simulation: Use a docking program like AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the defined grid on the protein.[7] The software will explore various ligand conformations and orientations within the binding site and score them based on a scoring function.
-
Pose Analysis and Selection: Analyze the resulting docking poses. The top-ranked poses, based on the scoring function, should be visually inspected for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) with the protein's active site residues. The pose that makes the most chemical sense and has a favorable score is selected for further analysis.
Caption: Workflow for Molecular Docking.
Part 4: Molecular Dynamics Simulations: Capturing the Dance
While docking provides a static snapshot of the interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the protein-ligand complex and the characterization of its dynamic behavior over time.[5][8]
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Solvation: Place the docked protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P or SPC/E water models) to mimic the aqueous cellular environment.
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and to mimic a physiological salt concentration (typically 0.15 M).
-
-
Equilibration:
-
Minimization: Perform a series of energy minimization steps to remove any steric clashes between the complex and the solvent.
-
Heating (NVT Ensemble): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Positional restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.
-
Pressurization (NPT Ensemble): Equilibrate the system at the desired pressure (e.g., 1 atm) and temperature. The positional restraints on the protein and ligand are gradually released.
-
-
Production Run: Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) without any restraints to collect the trajectory data for analysis.
Caption: Workflow for Molecular Dynamics Simulation.
Part 5: Analysis of MD Trajectories: Interpreting the Moves
The trajectory from the MD simulation contains a wealth of information about the protein-ligand interaction. Several key analyses are performed to extract meaningful insights.
| Analysis | Description | Significance |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. | Indicates the stability of the protein structure and the ligand's binding pose. A stable RMSD suggests a stable complex. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average positions. | Highlights flexible regions of the protein and the ligand. High fluctuations in the ligand may indicate an unstable binding mode. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the protein and ligand over time. | Identifies key hydrogen bonding interactions that contribute to binding affinity and specificity. |
| Interaction Energy Analysis | Calculates the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and individual protein residues. | Pinpoints the key residues that contribute most to the binding energy. |
| Principal Component Analysis (PCA) | A dimensionality reduction technique that identifies the dominant modes of motion in the protein-ligand complex. | Reveals large-scale conformational changes that may be relevant to the protein's function. |
Part 6: Advanced Methods: Quantifying the Affinity
While docking scores provide a rough estimate of binding affinity, more rigorous methods are needed for a quantitative prediction. Binding free energy calculations aim to provide a more accurate measure of the strength of the protein-ligand interaction.
MM/PBSA and MM/GBSA
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" methods for calculating the binding free energy.[9] They involve calculating the free energy of the protein, the ligand, and the complex from snapshots of the MD trajectory and then taking the difference.
The binding free energy (ΔG_bind) is calculated as:
ΔG_bind = G_complex - (G_protein + G_ligand)
Where the free energy of each species is estimated as:
G = E_MM + G_solv - TΔS
-
E_MM: The molecular mechanics energy in the gas phase.
-
G_solv: The solvation free energy, which is composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area).
-
TΔS: The conformational entropy change upon binding, which is often the most challenging term to calculate accurately and is sometimes omitted for relative binding energy comparisons.
Alchemical Free Energy Methods
For even higher accuracy, alchemical free energy methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be employed.[10][11][12] These methods involve computationally "transforming" one molecule into another (e.g., the ligand into a dummy molecule) in both the solvated state and when bound to the protein. While computationally expensive, these methods can provide binding affinities with near-experimental accuracy when performed carefully.[13]
Conclusion
The theoretical modeling workflow presented in this guide provides a robust and scientifically sound approach for investigating the interactions of this compound with a potential protein target. By systematically progressing from target identification through molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate detailed, atomistic-level hypotheses about the molecule's mechanism of action. These computational insights are invaluable for guiding further experimental validation, such as site-directed mutagenesis and in vitro binding assays, ultimately accelerating the drug discovery and development process. The integration of these computational techniques empowers scientists to make more informed decisions, optimizing the design of novel and more effective therapeutic agents based on the versatile pyrazole scaffold.
References
-
Abel, R., Wang, L., & Friesner, R. A. (2011). Best practices in free energy calculations for drug design. PubMed. [Link]
-
Gohlke, H., & Case, D. A. (2004). Recent Developments in Free Energy Calculations for Drug Discovery. PMC. [Link]
-
Cournia, Z., Allen, B. K., & Sherman, W. (2017). Free Energy Methods in Drug Discovery—Introduction. ACS Symposium Series. [Link]
-
Deng, Y., & Roux, B. (2009). On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research. [Link]
-
Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate. [Link]
-
Huggins, D. J. (2022). Modern Alchemical Free Energy Methods for Drug Discovery Explained. ACS Publications. [Link]
-
Sarkar, A., & Kumar, S. (2022). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. PMC - NIH. [Link]
-
Rani, N., & Kumar, A. (2019). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. NIH. [Link]
-
Swapna, B., & Aanandhi, M. V. (2021). Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions. Research Journal of Pharmacy and Technology. [Link]
-
Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
Hospital, A., & Goñi, J. R. (2021). Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol v1. ResearchGate. [Link]
-
ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. GROMACS. [Link]
-
Shukla, R., & Tripathi, T. (2020). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]
-
MolSoft LLC. (2024). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. [Link]
-
Pritam Panda. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
-
Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
-
Paul, S., & Singh, P. (2016). Protocol for Molecular Dynamics Simulations of Proteins. Bio-protocol. [Link]
-
Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. [Link]
-
Sharma, V., & Kumar, P. (2016). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
López-Alvarado, P., & Menéndez, J. C. (2019). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methoxy-1H-pyrazol-3-amine. PubChem. [Link]
-
Egle, I., & Suna, E. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. KTU ePubl. [Link]
-
Ammendola, S., & Iacovelli, R. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link]
-
Alam, M. J., & Khan, S. A. (2015). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]
-
Egle, I., & Suna, E. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. PMC - PubMed Central. [Link]
-
Dong, W. J., & Liu, W. (2008). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. eurasianjournals.com [eurasianjournals.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Developments in Free Energy Calculations for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best practices in free energy calculations for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
The 4-Methoxybenzyl Group: A Versatile Shield for Pyrazole Chemistry in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Protecting Groups in Pyrazole Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs.[1] The inherent reactivity of the pyrazole NH proton, however, often necessitates a protection strategy to ensure regioselectivity and prevent unwanted side reactions during synthetic transformations. The choice of the protecting group is paramount, requiring a delicate balance of stability under various reaction conditions and facile, selective removal at a desired stage.
Among the arsenal of nitrogen protecting groups, the 4-methoxybenzyl (PMB) group has emerged as a highly versatile and reliable shield for the pyrazole nitrogen. Its electronic properties, conferred by the electron-donating methoxy group, render it stable to a range of synthetic manipulations while allowing for its strategic removal under either acidic or oxidative conditions. This guide provides a comprehensive review of the literature on 4-methoxybenzyl protected pyrazoles, offering a detailed exploration of its introduction, stability, cleavage, and application in the synthesis of complex molecules relevant to drug development.
Installation of the PMB Shield: Methodologies for N-Protection
The introduction of the 4-methoxybenzyl group onto the pyrazole nitrogen is typically achieved through nucleophilic substitution, employing a base to deprotonate the pyrazole followed by reaction with a 4-methoxybenzyl halide.
General Protocol for N-Protection with 4-Methoxybenzyl Chloride (PMB-Cl)
A widely applicable method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN).
Experimental Protocol:
-
To a solution of the pyrazole (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-methoxybenzyl chloride (1.2 eq.) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-methoxybenzyl)pyrazole.
Navigating the Synthetic Landscape: Stability of the PMB-Protected Pyrazole
The utility of the PMB group lies in its robustness under a variety of reaction conditions, allowing for extensive functionalization of the pyrazole core. N-PMB protected pyrazoles are generally stable to:
-
Strongly basic conditions: This stability is crucial for deprotonation and subsequent electrophilic trapping at other positions of the pyrazole ring.
-
Organometallic reagents: The PMB group is compatible with organolithium and Grignard reagents, enabling regioselective metallation and functionalization.[2]
-
Many standard organic transformations: These include, but are not limited to, palladium-catalyzed cross-coupling reactions, reductions, and oxidations that do not specifically target the PMB group.
This stability profile allows for a synthetic strategy where the pyrazole nitrogen is shielded while other positions are selectively modified, a key advantage in the construction of complex molecular architectures.
The Art of Removal: Cleavage of the PMB Protecting Group
The strategic removal of the PMB group is a critical step in the synthetic sequence. Two primary methodologies are employed: acidic cleavage and oxidative cleavage. The choice of method depends on the overall functionality of the molecule and the desired orthogonality with other protecting groups.
Acidic Cleavage: The Trifluoroacetic Acid (TFA) Workhorse
Trifluoroacetic acid is the most commonly employed reagent for the acidic cleavage of the N-PMB group from pyrazoles.[3][4][5] The reaction proceeds through protonation of the pyrazole nitrogen, followed by cleavage to form the deprotected pyrazole and the stable 4-methoxybenzyl cation, which is scavenged by TFA or an added scavenger like anisole.
Mechanism of Acidic Cleavage:
The acidic deprotection is initiated by the protonation of one of the pyrazole nitrogen atoms. This is followed by the departure of the stable 4-methoxybenzyl carbocation, which is facilitated by the electron-donating methoxy group. The resulting deprotected pyrazole is then protonated under the acidic conditions.
Sources
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
Abstract
This technical guide provides a detailed framework for the initial in vitro characterization of the novel compound, 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutics with diverse biological activities, including kinase inhibition.[1][2][3] Given the limited specific information on this particular derivative, a logical, tiered approach to assay development is proposed. This guide will first detail a robust protocol for assessing general cytotoxicity and anti-proliferative effects using a WST-1 assay. Subsequently, a comprehensive protocol for a representative in vitro kinase inhibition assay is provided as a rational step towards target deconvolution, should the compound exhibit cellular activity. These protocols are designed to be adaptable and serve as a foundational methodology for researchers in drug discovery and development.
Introduction: Scientific Rationale and Strategy
The pyrazole nucleus is a cornerstone in the development of targeted therapies.[2][4] Its derivatives are known to modulate a wide array of biological targets, with a significant number of approved drugs and clinical candidates being kinase inhibitors.[1][5] The compound this compound incorporates this key heterocyclic core. The 3-amino group, in particular, is a common feature in kinase inhibitors, often participating in crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme.
Without a predefined biological target for this specific molecule, the initial steps of in vitro evaluation must be both informative and strategically broad. A primary screen should determine if the compound has any effect on cell viability or proliferation. A positive "hit" in such an assay provides the justification for more resource-intensive target identification and validation studies.[6][7]
Therefore, our proposed workflow follows a logical progression:
-
Phenotypic Screening: Assess the compound's effect on the proliferation and viability of a relevant cancer cell line. A positive result here (i.e., inhibition of proliferation) suggests potential anticancer activity.
-
Target-Based Screening: If the compound shows anti-proliferative effects, a logical next step is to investigate its activity against a panel of protein kinases, which are common targets for pyrazole-based compounds.[1][8]
This document provides detailed protocols for these two key stages, designed to ensure robust, reproducible, and meaningful data generation.[9]
Tier 1 Protocol: Cellular Proliferation and Viability Assay (WST-1)
The WST-1 assay is a colorimetric method for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity.[10][11][12] The assay is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.[13][14] The amount of formazan dye produced is directly proportional to the number of metabolically active cells.[10][13]
Principle of the WST-1 Assay
This assay quantifies the metabolic activity of viable cells. An increase in the number of living cells leads to a higher overall activity of mitochondrial dehydrogenases, resulting in an increased amount of formazan dye. This provides a quantitative measure of cell proliferation or, conversely, cytotoxicity if the compound induces cell death or inhibits growth.
Materials and Reagents
-
Cell Line: A549 (human lung carcinoma) or another appropriate cancer cell line.
-
Compound Stock: 10 mM stock of this compound in sterile DMSO.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
WST-1 Reagent: Cell Proliferation Reagent WST-1.
-
Control Compound: Doxorubicin or another standard cytotoxic agent (e.g., 10 mM stock in DMSO).
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 440-450 nm.
-
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count A549 cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium. A common starting range is from 100 µM down to 0.1 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.
-
Include "vehicle control" wells (containing DMSO at the same final concentration as the compound wells) and "positive control" wells (containing a known cytotoxic agent like Doxorubicin).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
WST-1 Incubation:
-
Data Acquisition:
Data Analysis and Presentation
The percentage of cell viability is calculated as follows:
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
The results can be plotted as a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. The IC50 value (the concentration of the compound that inhibits 50% of cell proliferation) can then be determined from this curve.
Table 1: Representative Data for WST-1 Assay
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 100 | 15.2 ± 3.1 |
| 30 | 35.8 ± 4.5 |
| 10 | 60.1 ± 5.2 |
| 3 | 85.4 ± 6.8 |
| 1 | 95.7 ± 4.9 |
| 0.3 | 98.2 ± 3.7 |
| 0.1 | 99.1 ± 4.1 |
| Vehicle Control | 100 ± 5.5 |
Tier 2 Protocol: In Vitro Kinase Inhibition Assay
Should the compound demonstrate significant anti-proliferative activity, a direct investigation of its effect on kinase activity is a prudent next step. This protocol describes a generic, luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. The principle is that active kinases will consume ATP, leading to a lower luminescent signal. An inhibitor will prevent ATP consumption, resulting in a higher signal.
Principle of the Kinase Assay
This assay quantifies the activity of a specific protein kinase by measuring the depletion of ATP. A luciferase-based system is used to generate a luminescent signal that is inversely proportional to the kinase activity. Therefore, a potent inhibitor will result in a strong luminescent signal, as less ATP is consumed by the kinase.
Materials and Reagents
-
Test Compound: this compound.
-
Kinase: Purified, recombinant protein kinase (e.g., a member of the Src family or a cyclin-dependent kinase).
-
Substrate: A specific peptide substrate for the chosen kinase.
-
Kinase Assay Buffer: Typically contains buffer (e.g., Tris-HCl), MgCl2, DTT, and BSA.
-
ATP: Adenosine triphosphate.
-
Assay Kit: A commercial luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Control Inhibitor: A known inhibitor for the chosen kinase (e.g., Staurosporine).
-
Equipment:
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
-
Step-by-Step Protocol
-
Compound Preparation:
-
Perform a serial dilution of the test compound in DMSO.
-
Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase and its specific substrate, both diluted in kinase assay buffer.
-
Add the diluted test compound or control inhibitor. Include vehicle (DMSO) control wells.
-
Allow a brief pre-incubation (e.g., 15 minutes) at room temperature for the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from the commercial kit (this typically contains luciferase and luciferin).
-
Incubate as per the kit manufacturer's instructions to stabilize the luminescent signal.
-
Read the luminescence on a plate-reading luminometer.
-
Data Analysis and Presentation
The percentage of kinase inhibition is calculated as follows:
% Inhibition = 100 - [((Signal of treated well - Signal of no kinase control) / (Signal of vehicle control - Signal of no kinase control)) * 100]
The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.
Table 2: Representative Data for Kinase Inhibition Assay
| Compound Concentration (nM) | % Kinase Inhibition (Mean ± SD) |
| 1000 | 92.5 ± 2.8 |
| 300 | 78.1 ± 4.1 |
| 100 | 55.3 ± 3.9 |
| 30 | 30.7 ± 5.6 |
| 10 | 12.4 ± 3.2 |
| 3 | 5.1 ± 2.5 |
| 1 | 1.8 ± 1.9 |
| Vehicle Control | 0 ± 4.5 |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the proposed in vitro assays.
Caption: Tiered approach for in vitro compound evaluation.
Concluding Remarks
The protocols outlined in this guide provide a robust and scientifically sound starting point for the in vitro characterization of this compound. By employing a tiered approach that begins with a broad phenotypic screen and progresses to a more specific target-based assay, researchers can efficiently and effectively elucidate the biological activity of this novel compound. Adherence to good laboratory practices, including appropriate controls and statistical analysis, is paramount for generating high-quality, reliable data.[15] This foundational data is critical for making informed decisions in the drug discovery pipeline.
References
- Vertex AI Search. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- IIVS.org. (n.d.). Applying Good Laboratory Practices (GLPs) to In Vitro Studies.
- Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Pyrazole Intermediates.
- Kosheeka. (2021, July 28). Essentials of In Vitro Assay Development.
- Veranex. (2024, September 25). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs).
- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
- nanOxiMet project. (2014, January 30). Cellular viability - WST-1 assay Protocol for adherent cells.
- Merck Millipore. (n.d.). WST-1 Assay Protocol for Cell Viability.
- Sigma-Aldrich. (n.d.). Cell Proliferation Reagent WST-1.
- Cell Biolabs. (n.d.). CytoSelect™ WST-1 Cell Proliferation Assay Reagent.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors.
- RSC Publishing. (2025, November 26). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
- MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
- PharmaTutor. (2013, December 5). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
- PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
- PMC - NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 9. kosheeka.com [kosheeka.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. materialneutral.info [materialneutral.info]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. iivs.org [iivs.org]
Application Note: A Framework for the Initial Characterization of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale for Investigation
The discovery of novel anticancer agents is a critical endeavor in oncological research. While specific biological data for 5-(2-((4-methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine is not yet established in public literature, its core chemical structure contains a pyrazole ring, a privileged scaffold in medicinal chemistry.
The pyrazole scaffold is a cornerstone in the design of numerous therapeutics, particularly protein kinase inhibitors (PKIs) used in targeted cancer therapies.[1][2] Eight FDA-approved small molecule PKIs contain a pyrazole ring, highlighting its importance and clinical validation.[1] Pyrazole derivatives have demonstrated diverse anticancer mechanisms, including the inhibition of critical targets like cyclin-dependent kinases (CDKs), tubulin, and various growth factor receptors.[3][4][5] Given this precedent, this compound warrants systematic evaluation as a potential anticancer compound.
This document provides a comprehensive framework of application notes and detailed protocols for the initial in vitro characterization of this novel compound. The methodologies described herein are designed to logically progress from broad phenotypic effects (cytotoxicity) to more specific mechanistic insights (apoptosis, cell cycle arrest), establishing a foundational dataset for further drug development.
Part 1: Foundational Analysis - Assessing Cytotoxicity
The first critical step is to determine if the compound exhibits cytotoxic or cytostatic effects against cancer cells. The MTT assay is a robust, colorimetric method for assessing cell viability. Its principle lies in the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.
Protocol 1: MTT Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound, a key measure of its potency.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS, 1% Pen/Strep)
-
This compound (Compound A)
-
Vehicle control (e.g., DMSO, final concentration ≤ 0.1%)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates, sterile
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[6][7]
-
Compound Preparation & Treatment: Prepare a 2X stock concentration series of Compound A in culture medium from a primary stock in DMSO. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and positive control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[8][9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation & Interpretation
The results should be summarized to clearly present the compound's effect across different cell lines.
Table 1: Hypothetical Cytotoxicity Data for Compound A
| Cell Line | Tissue of Origin | Treatment | Incubation Time (hours) | IC50 (µM) [Mean ± SD] |
|---|---|---|---|---|
| MCF-7 | Breast Carcinoma | Compound A | 72 | 12.5 ± 1.8 |
| A549 | Lung Carcinoma | Compound A | 72 | 28.3 ± 3.5 |
| HCT-116 | Colon Carcinoma | Compound A | 72 | 8.9 ± 1.1 |
| MCF-10A | Normal Breast | Compound A | 72 | > 100 |
| MCF-7 | Breast Carcinoma | Doxorubicin | 72 | 0.8 ± 0.2 |
This data is for illustrative purposes only.
An IC50 value below 10 µM is often considered a promising hit for further investigation. The selectivity index (IC50 of normal cells / IC50 of cancer cells) is a crucial parameter; a higher index suggests cancer-specific cytotoxicity.
Part 2: Elucidating the Mechanism of Cell Death
If Compound A demonstrates cytotoxicity, the next logical step is to determine the mode of cell death it induces. Apoptosis (programmed cell death) is a preferred mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[11][12]
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet. Annexin V, a protein with high affinity for PS, can detect this event. PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11]
Protocol 2: Annexin V/PI Apoptosis Assay via Flow Cytometry
Materials:
-
Cells treated with Compound A (at IC50 and 2x IC50 concentrations), vehicle, and a positive control (e.g., Staurosporine).
-
Annexin V-FITC (or other fluorophore).
-
Propidium Iodide (PI) solution.
-
1X Binding Buffer.
-
Cold PBS.
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment & Harvesting: Seed cells in 6-well plates and treat with compounds for a relevant time point (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Binding Buffer.[13] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
Data Presentation & Interpretation
Flow cytometry data allows for the quantification of different cell populations.
-
Q1 (Annexin V- / PI-): Live cells
-
Q2 (Annexin V+ / PI-): Early apoptotic cells
-
Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q4 (Annexin V- / PI+): Necrotic cells
Table 2: Hypothetical Apoptosis Analysis in HCT-116 Cells (48h Treatment)
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
|---|---|---|---|---|---|
| Vehicle (DMSO) | 0.1% | 95.1 | 2.5 | 1.4 | 1.0 |
| Compound A | 8.9 (IC50) | 48.2 | 25.3 | 22.1 | 4.4 |
| Compound A | 17.8 (2x IC50) | 15.7 | 38.9 | 40.5 | 4.9 |
| Staurosporine | 1 | 20.5 | 45.1 | 30.2 | 4.2 |
This data is for illustrative purposes only.
A significant, dose-dependent increase in the Annexin V-positive populations (early and late apoptotic) would strongly suggest that Compound A induces apoptosis.
Part 3: Investigating Effects on Cell Proliferation
Anticancer compounds can also function by halting cell division, a process known as cell cycle arrest. Analyzing the cell cycle distribution provides insight into whether the compound inhibits proliferation at specific checkpoints (G1, S, or G2/M).
Causality: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.
Protocol 3: Cell Cycle Analysis by PI Staining
Materials:
-
Treated and untreated cells.
-
Cold 70% ethanol.
-
PBS.
-
PI staining solution (containing RNase A to eliminate RNA staining).[14]
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment & Harvesting: Treat cells in 6-well plates as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix overnight or for at least 1 hour at -20°C.[15]
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS.
-
Staining: Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. Collect fluorescence data on a linear scale.[16]
Data Presentation & Interpretation
Table 3: Hypothetical Cell Cycle Analysis in HCT-116 Cells (24h Treatment)
| Treatment | Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Vehicle (DMSO) | 0.1% | 55.4 | 24.1 | 20.5 |
| Compound A | 8.9 (IC50) | 25.1 | 18.5 | 56.4 |
| Compound A | 17.8 (2x IC50) | 18.9 | 10.3 | 70.8 |
This data is for illustrative purposes only.
An accumulation of cells in a specific phase (e.g., G2/M in the table above) indicates that Compound A may be interfering with molecular machinery required to transition to the next phase, such as CDK/cyclin complexes or microtubule dynamics.
Conclusion and Future Directions
This guide outlines the foundational assays required to perform an initial characterization of this compound. Based on the hypothetical data presented, Compound A would be a promising candidate, demonstrating selective cytotoxicity against colon cancer cells by inducing apoptosis and G2/M cell cycle arrest.
Subsequent research should focus on:
-
Target Identification: Utilizing techniques like thermal shift assays, affinity chromatography, or kinome screening to identify the direct molecular target(s).
-
Pathway Analysis: Performing Western blotting to probe key proteins involved in apoptosis (e.g., Caspases, Bcl-2 family) and cell cycle regulation (e.g., CDK1, Cyclin B1) to validate the observed phenotypes.
-
Broader Screening: Expanding the investigation to a larger panel of cancer cell lines to understand the compound's spectrum of activity.[17]
-
In Vivo Studies: Assessing the compound's efficacy and toxicity in preclinical animal models.
By following this structured, logical workflow, researchers can efficiently generate a robust initial data package to guide the future development of this novel pyrazole-containing compound.
References
-
Bîrceanu, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. [Link]
-
University of Arizona. DNA Cell Cycle Analysis with PI. [Link]
-
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. [Link]
-
Bîrceanu, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
-
Mphahlele, M. J., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Ota, A., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
-
Horton, T. MTT Cell Assay Protocol. [Link]
-
Martinez-Perez, C., et al. (2023). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]
-
Sharma, P., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
University College London. Propidium Iodide Cell Cycle Staining Protocol. [Link]
-
Fathy, U., et al. (2017). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate. [Link]
-
Bio-Rad. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Kamel, A. M. (2014). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. [Link]
-
Imam, S., et al. (2018). Advanced Cell Culture Techniques for Cancer Drug Discovery. Cancers. [Link]
-
University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
National Center for Biotechnology Information. MTT Cell Viability Assays. [Link]
-
Al-Ostath, O., et al. (2022). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules. [Link]
-
Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. [Link]
-
Mphahlele, M. J., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]
-
Mahmood, M. (2023). MTT (Assay protocol. protocols.io. [Link]
-
Al-Suhaimi, K. S., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry. [Link]
-
Srour, A. M., et al. (2020). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. ResearchGate. [Link]
-
Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. blog.crownbio.com [blog.crownbio.com]
Application of Pyrazole Compounds in Anti-Inflammatory Studies: A Technical Guide for Researchers
Introduction: The Versatility of the Pyrazole Scaffold in Inflammation Research
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Among the vast landscape of heterocyclic compounds, the pyrazole nucleus has emerged as a privileged scaffold, demonstrating remarkable versatility in targeting key mediators of the inflammatory cascade.[1][2]
The prominence of pyrazole derivatives in anti-inflammatory research is exemplified by the commercial success of celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor.[3][4] However, the therapeutic potential of pyrazoles extends far beyond COX-2 inhibition. The tunable nature of the pyrazole ring allows for the strategic placement of various substituents, enabling the design of compounds that can modulate a diverse array of inflammatory targets. This guide provides an in-depth exploration of the application of pyrazole compounds in anti-inflammatory studies, from their fundamental mechanisms of action to detailed, field-proven protocols for their synthesis and evaluation.
Mechanisms of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of pyrazole compounds are mediated through their interaction with several key signaling pathways. Understanding these mechanisms is crucial for the rational design and development of novel therapeutic agents.
Cyclooxygenase (COX) Inhibition: The Hallmark of Pyrazole Anti-Inflammatory Activity
The most well-established mechanism of action for many anti-inflammatory pyrazole compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][4] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[5]
Key Insights for Researchers:
-
COX-1 vs. COX-2 Selectivity: COX-1 is constitutively expressed in most tissues and plays a role in gastrointestinal protection and platelet aggregation.[6] Non-selective NSAIDs that inhibit both COX-1 and COX-2 can lead to gastrointestinal side effects.[4] The development of selective COX-2 inhibitors, many of which are based on the pyrazole scaffold, was a major advancement in reducing these adverse effects.[4]
-
Structural Basis of Selectivity: The active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1. The design of pyrazole derivatives with bulky side groups that can fit into this side pocket is a key strategy for achieving COX-2 selectivity.[6][7]
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
Caption: Inhibition of COX-2 by pyrazole compounds blocks prostaglandin synthesis.
Beyond COX-2: Targeting Other Inflammatory Kinases
The versatility of the pyrazole scaffold allows for the design of inhibitors that target other critical kinases in the inflammatory cascade, offering alternative or complementary therapeutic strategies.
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is activated by cellular stress and pro-inflammatory cytokines, leading to the production of TNF-α and other inflammatory mediators.[8][9] Several pyrazole urea-based compounds have been developed as potent and selective inhibitors of p38 MAPK.[10][11]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for the transduction of signals from a wide range of cytokines and growth factors involved in immunity and inflammation.[2][12] Dysregulation of this pathway is implicated in autoimmune diseases.[2] Pyrazole derivatives have been designed as potent inhibitors of JAKs, with some showing promise in preclinical studies.[9][12][13]
Signaling Pathway: p38 MAPK and JAK-STAT Inhibition
Caption: Pyrazole compounds can inhibit p38 MAPK and JAK-STAT pathways.
Synthesis of Pyrazole Derivatives: The Knorr Synthesis
The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazole and pyrazolone derivatives.[10][14][15] This reaction involves the condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound.[10][14]
Key Insights for Researchers:
-
Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, the reaction can yield two regioisomeric products. The outcome is influenced by the steric and electronic properties of the substituents and the reaction conditions.[6]
-
Reaction Conditions: The Knorr synthesis is typically acid-catalyzed and can be performed under various conditions, including reflux in a suitable solvent or under microwave irradiation for accelerated reaction times.[6][16]
Experimental Workflow: Knorr Pyrazole Synthesis
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. inotiv.com [inotiv.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. name-reaction.com [name-reaction.com]
- 11. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. jk-sci.com [jk-sci.com]
- 16. chemhelpasap.com [chemhelpasap.com]
Application Notes and Protocols for In Vivo Experimental Design with Pyrazole Derivatives
Introduction: The Versatility and Promise of Pyrazole Derivatives in Drug Discovery
Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are integral to the development of anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant agents.[1][4][5][6] The metabolic stability of the pyrazole ring has contributed to its prevalence in a number of FDA-approved drugs, making it a "privileged scaffold" in modern drug discovery.[7][8]
A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which underscores the therapeutic potential of this class of compounds in treating inflammation and pain.[9][10] Beyond inflammation, pyrazole derivatives are increasingly investigated for their potent anticancer activities, which are often mediated through both COX-dependent and independent mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[11][12][13][14]
The successful translation of promising pyrazole derivatives from in vitro discovery to in vivo validation is critically dependent on a well-designed and rigorously executed experimental plan. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key aspects of designing and conducting in vivo studies with pyrazole derivatives, ensuring scientific integrity, and generating reliable and reproducible data.
Part 1: Foundational Principles of In Vivo Study Design
A robust in vivo study design is paramount for the successful evaluation of pyrazole derivatives. The primary objectives of such preclinical studies are to determine the initial safe dose for human studies, identify potential target organs for toxicity, and establish key safety parameters for clinical monitoring.[15] Adherence to Good Laboratory Practice (GLP) as outlined in 21 CFR Part 58 is crucial for ensuring the quality and integrity of the data submitted for regulatory review.[16]
Animal Model Selection: A Critical First Step
The choice of an appropriate animal model is a critical determinant of the study's success and its translational relevance to human physiology and disease. The selected species should mimic the human condition as closely as possible in terms of anatomy, physiology, and the specific pathology being investigated.[16]
-
For Anti-inflammatory and Analgesic Studies:
-
Rodent Models: Wistar or Sprague-Dawley rats and Swiss albino mice are commonly used.[1][4] The carrageenan-induced paw edema model in rats is a standard and well-validated method for assessing acute anti-inflammatory activity.[4][17][18][19] For analgesic activity, the acetic acid-induced writhing test in mice is a widely accepted model.[4]
-
-
For Anticancer Studies:
-
Xenograft Models: Immunocompromised mice (e.g., nude or SCID mice) are frequently used for xenograft studies, where human cancer cell lines are implanted to study tumor growth and the efficacy of anticancer agents.[11] The choice of cell line should be based on the specific cancer type being targeted. For example, B16-F10 melanoma, MCF7 breast cancer, and HepG2 hepatocellular carcinoma cells have been used in studies with pyrazole derivatives.[11]
-
Orthotopic Models: For a more clinically relevant tumor microenvironment, orthotopic implantation of cancer cells into the corresponding organ of the animal model is preferred.[11]
-
Formulation and Route of Administration: Ensuring Bioavailability
Many pyrazole derivatives exhibit poor aqueous solubility, which presents a significant challenge for in vivo administration.[20] An appropriate formulation is essential to ensure adequate solubility, stability, and bioavailability of the test compound.
Table 1: Common Solubilizing Agents and Vehicles for Pyrazole Derivatives
| Vehicle Component | Purpose | Typical Concentration Range |
| Dimethyl Sulfoxide (DMSO) | Initial solubilizing agent | 5-10% (final concentration) |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | 30-60% |
| Tween-80 (Polysorbate 80) | Surfactant to improve solubility and stability | 1-5% |
| Saline (0.9% NaCl) | Aqueous vehicle for dilution | To final volume |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing agent to enhance solubility | Varies based on compound |
-
Routes of Administration: The chosen route should align with the intended clinical application.[21]
-
Oral (p.o.): For compounds intended for oral delivery. Gavage is a common method for precise dosing in rodents.
-
Intraperitoneal (i.p.): Often used in preclinical studies for systemic delivery, bypassing first-pass metabolism.
-
Intravenous (i.v.): Provides 100% bioavailability and is used for compounds with poor oral absorption or for rapid effect. Requires sterile and clear solutions.[20]
-
Dose Selection and Regimen: Balancing Efficacy and Toxicity
Determining the appropriate dose range is a critical aspect of the study design. This typically involves a dose-ranging study to identify a dose that is both efficacious and well-tolerated.
-
Initial Dose Estimation: Can be guided by in vitro IC50 values and data from similar compounds.
-
Dose Escalation Studies: A cohort of animals is treated with increasing doses of the compound to determine the maximum tolerated dose (MTD).
-
Treatment Regimen: The frequency and duration of dosing should be based on the pharmacokinetic profile of the compound (if known) and the nature of the disease model.[15]
Part 2: Key In Vivo Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common in vivo experiments used to evaluate pyrazole derivatives.
Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This widely used model assesses the ability of a compound to inhibit acute inflammation.[4][18]
Materials:
-
Wistar rats (150-200g)
-
Test pyrazole derivative and vehicle
-
Reference drug (e.g., Indomethacin)
-
1% (w/v) Carrageenan solution in sterile saline
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control
-
Test Compound (multiple dose levels)
-
Reference Drug
-
-
Baseline Measurement: Measure the initial paw volume of the left hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, test compound, or reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition:
-
Percent Edema = [(Vt - V0) / V0] x 100
-
Percent Inhibition = [1 - (Edema_treated / Edema_control)] x 100 (Where Vt is the paw volume at time t, and V0 is the initial paw volume).
-
Protocol: Xenograft Tumor Model in Mice (Anticancer Activity)
This protocol outlines the general procedure for evaluating the antitumor efficacy of a pyrazole derivative in a xenograft model.[11]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., MCF-7, HepG2)
-
Matrigel (optional, to enhance tumor take rate)
-
Test pyrazole derivative and vehicle
-
Reference drug (e.g., Doxorubicin)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Preparation: Culture the chosen cancer cell line under sterile conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Initiation: Begin treatment with the vehicle, test compound, or reference drug according to the predetermined dose and schedule (e.g., daily, every other day).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data for tumor growth inhibition.
Part 3: Mechanistic Insights and Pathway Analysis
Understanding the mechanism of action is crucial for the rational development of pyrazole derivatives. Many of these compounds exert their effects by modulating key signaling pathways.
Anti-inflammatory Mechanism: COX-2 Inhibition
A primary mechanism for the anti-inflammatory and analgesic effects of many pyrazole derivatives is the selective inhibition of the COX-2 enzyme.[9][10]
Caption: COX-2 Inhibition by Pyrazole Derivatives.
Anticancer Mechanisms: A Multi-pronged Approach
The anticancer activity of pyrazole derivatives can be multifaceted, involving both COX-dependent and independent pathways.[12][13]
Caption: Anticancer Mechanisms of Pyrazole Derivatives.
Part 4: Data Interpretation and Reporting
-
Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.
-
Toxicity Assessment: Report any signs of toxicity, including changes in body weight, clinical observations, and any mortality.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: If possible, correlate the observed pharmacological effects with the pharmacokinetic profile of the compound.
Conclusion
The design and execution of in vivo studies for pyrazole derivatives require a multidisciplinary approach, integrating principles of pharmacology, toxicology, and animal physiology. By carefully considering the factors outlined in these application notes, researchers can generate high-quality, reliable data that will advance the development of this promising class of therapeutic agents.
References
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51. [Link]
-
Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2020). Molecules, 25(10), 2345. [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2011). Pharmacogenomics, 12(7), 1033-1044. [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
-
What is the mechanism of Celecoxib? (2024). Patsnap Synapse. [Link]
-
Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA. [Link]
-
Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. (2015). Medicinal Chemistry, 5(10), 458-466. [Link]
-
Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy And Bioallied Sciences, 7(2), 90-103. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). Molecules, 29(11), 2421. [Link]
-
In vivo anti-inflammatory: Significance and symbolism. (2025). Synapse. [Link]
-
Mechanisms underlying the growth inhibitory effects of the cyclo-oxygenase-2 inhibitor celecoxib in human breast cancer cells. (2004). Breast Cancer Research, 6(3), R231-R242. [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). FDA. [Link]
-
FDA Requirements for Preclinical Studies. (2009). Frontiers of Neurology and Neuroscience, 25, 46-49. [Link]
-
FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.). Synapse. [Link]
-
Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules, 24(17), 3121. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). Antioxidants, 12(1), 195. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]
-
Anticancer activity of some known pyrazolopyridine derivatives. (2023). ResearchGate. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 2059-2080. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Advances, 15, 115495. [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3705. [Link]
-
Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. (2012). Bioorganic & Medicinal Chemistry, 20(10), 3148-3157. [Link]
-
Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. (2019). Bioorganic Chemistry, 89, 103023. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(3), 618. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). RSC Medicinal Chemistry, 12(10), 1645-1665. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(19), 6598. [Link]
-
Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2023). Future Medicinal Chemistry, 15(18), 1673-1694. [Link]
-
Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (2014). Basic & Clinical Pharmacology & Toxicology, 114(5), 370-377. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2583820. [Link]
-
Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. (2015). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(3), 618. [Link]
Sources
- 1. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. srrjournals.com [srrjournals.com]
- 15. fda.gov [fda.gov]
- 16. namsa.com [namsa.com]
- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo anti-inflammatory: Significance and symbolism [wisdomlib.org]
- 19. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. karger.com [karger.com]
Characterizing the Enzymatic Inhibition Profile of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine: A Methodological Framework
An Application Guide
Abstract
This comprehensive application note provides a detailed framework for researchers, scientists, and drug development professionals to characterize the enzymatic inhibition properties of the novel compound, 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine. Given that pyrazole-containing molecules are known to inhibit a wide array of enzymes, this guide presents a universal, target-agnostic workflow.[1][2][3] We begin with the foundational principles of developing a robust enzymatic assay and progress through primary screening, potency determination (IC₅₀), and in-depth kinetic studies to elucidate the mechanism of action (MoA). Furthermore, we introduce advanced biophysical methods to validate direct target engagement. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility.
Introduction: The Significance of Inhibition Profiling
The discovery of novel enzyme inhibitors is a cornerstone of modern drug development.[4] Compounds built around a pyrazole scaffold have demonstrated significant potential as inhibitors for diverse enzyme classes, including kinases, proteases, and metabolic enzymes.[3][5] The subject of this guide, this compound, is a molecule with potential inhibitory activity. A thorough characterization of its interaction with a target enzyme is critical to understanding its therapeutic potential.
This process involves more than just determining if a compound inhibits an enzyme; it requires a multi-faceted investigation to quantify its potency, understand its binding kinetics, and confirm its mode of interaction.[4] Such detailed profiling allows for the accurate structure-activity relationship (SAR) studies necessary to optimize lead compounds into viable drug candidates.[6] This guide provides the experimental and theoretical foundation for conducting these essential studies.
Foundational Step: Robust Enzymatic Assay Development
Before any inhibition can be measured, a reliable and reproducible assay for the target enzyme's activity must be established.[7] This is the most critical phase, as the quality of all subsequent inhibition data depends on it.
The Causality of Assay Design
The goal is to create an assay where the measured signal is directly and linearly proportional to the enzyme's activity. Key considerations include:
-
Enzyme Concentration: The enzyme concentration should be low enough to ensure "steady-state" conditions, where the concentration of the enzyme-substrate complex remains constant over the measurement period.[4] It should be titrated to find a concentration that yields a robust signal well above the background within a reasonable timeframe (e.g., 10-60 minutes).[8]
-
Substrate Concentration: For initial screening and mechanism of action studies, understanding the enzyme's Michaelis constant (Kₘ) for its substrate is essential.[8] The Kₘ represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). Assays are often run with the substrate concentration at or below the Kₘ to maximize sensitivity to competitive inhibitors.[4][8]
-
Buffer Conditions: pH, ionic strength, and the presence of cofactors or metal ions can dramatically affect enzyme stability and activity. These must be optimized to ensure the enzyme is functioning optimally and remains stable throughout the experiment.[7]
Workflow for Assay Development
Caption: Workflow for the development and validation of a robust enzymatic assay.
Protocol 1: Determination of Michaelis Constant (Kₘ)
-
Preparation: Prepare a 2X enzyme solution at the optimal concentration (determined from enzyme titration) in the final optimized assay buffer. Prepare a series of 2X substrate solutions in the same buffer, typically ranging from 0.1 × Kₘ to 10 × Kₘ (use an estimated Kₘ from literature initially).
-
Reaction Setup: In a 96-well or 384-well plate, add equal volumes of the 2X enzyme and 2X substrate solutions to initiate the reactions. Include "no enzyme" and "no substrate" controls.
-
Data Acquisition: Measure the reaction progress over time using a plate reader. The signal should be linear for the duration of the measurement. This is known as measuring the "initial velocity".[4]
-
Analysis:
-
Calculate the initial velocity (rate) for each substrate concentration by determining the slope of the linear portion of the progress curve.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (below) using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ.
V = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Potency Determination: Calculating the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for an inhibitor's potency. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Protocol 2: IC₅₀ Determination
-
Compound Preparation: Prepare a serial dilution of this compound. A 10-point, 3-fold dilution series starting from 100 µM is a common starting point. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Reaction Setup:
-
In a multi-well plate, add the enzyme and the serially diluted inhibitor.
-
Allow for a pre-incubation period (e.g., 15-30 minutes) to permit the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (at a fixed concentration, typically at its Kₘ value).
-
Include high controls (enzyme + substrate, no inhibitor) and low controls (enzyme, no substrate).[4]
-
-
Data Acquisition: Measure the reaction rates as described in Protocol 1.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the high and low controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Table 1: Example Experimental Parameters for IC₅₀ Determination
| Parameter | Example Value | Rationale |
| Plate Format | 384-well, black, flat bottom | Suitable for low-volume fluorescence assays. |
| Final Assay Volume | 20 µL | Conserves reagents. |
| Enzyme Concentration | 5 nM | Determined from enzyme titration to give a linear rate. |
| Substrate Concentration | 10 µM (at Kₘ) | Provides good sensitivity for detecting competitive inhibitors.[4] |
| Inhibitor Concentrations | 0.005 µM to 100 µM (10-point, 3-fold) | Covers a wide concentration range to accurately define the dose-response curve. |
| Pre-incubation Time | 20 minutes at 25°C | Allows the enzyme-inhibitor binding to approach equilibrium. |
| Reaction Time | 30 minutes at 25°C | Ensures measurement of the initial linear velocity. |
| Final DMSO Concentration | 0.5% | Minimizes solvent effects on enzyme activity. |
Elucidating the Mechanism of Action (MoA)
Understanding how an inhibitor works is crucial. The MoA describes the inhibitor's binding relationship with respect to the enzyme and its substrate.[4] The primary reversible mechanisms are competitive, non-competitive, and uncompetitive.[9]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the apparent Vₘₐₓ but does not change the Kₘ.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both the apparent Vₘₐₓ and the apparent Kₘ.[4]
Visualizing Inhibition Mechanisms
Caption: Schematic representation of the three primary reversible enzyme inhibition mechanisms.
Protocol 3: Enzyme Kinetic Studies for MoA Determination
-
Experimental Design: This experiment requires a matrix of concentrations. You will measure enzyme activity across a range of substrate concentrations (as in Protocol 1) at several different fixed concentrations of the inhibitor.[4] A typical design would use 5-8 substrate concentrations and 4-5 inhibitor concentrations (e.g., 0, 0.5 × IC₅₀, 1 × IC₅₀, 2 × IC₅₀, 5 × IC₅₀).
-
Execution: Perform the enzymatic assays for every condition in the matrix, ensuring accurate and consistent pipetting.
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction velocities against substrate concentrations and fit to the Michaelis-Menten equation to determine the apparent Kₘ and apparent Vₘₐₓ.
-
Analyze the changes in these parameters as a function of inhibitor concentration to deduce the mechanism.
-
For a more visual diagnosis, create a double reciprocal plot (Lineweaver-Burk plot: 1/V vs. 1/[S]). The pattern of line intersections is characteristic of the inhibition type. For example, lines intersecting on the y-axis are indicative of competitive inhibition.
-
Biophysical Validation of Direct Target Engagement
While kinetic assays are powerful, they measure the effect of a compound on enzyme activity. Biophysical techniques directly measure the binding of the inhibitor to the target protein, providing orthogonal validation and deeper thermodynamic and kinetic insights.[10][11]
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₐ, ΔH, ΔS) of the interaction.[11][12]
-
Surface Plasmon Resonance (SPR): A label-free method that measures binding in real-time by detecting changes in refractive index as the inhibitor flows over a sensor chip with the immobilized enzyme. It provides kinetic data (kₒₙ, kₒ) in addition to affinity (Kₐ).[13]
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This method measures the change in a protein's melting temperature (Tₘ) upon ligand binding. Binding of an inhibitor typically stabilizes the protein, resulting in an increase in its Tₘ. It is a high-throughput method for confirming direct binding.[6]
Protocol 4: High-Level Thermal Shift Assay (DSF)
-
Preparation: In a qPCR plate, prepare solutions containing the target enzyme at a fixed concentration (e.g., 2 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and varying concentrations of this compound.
-
Execution: Place the plate in a qPCR instrument and apply a thermal gradient, slowly increasing the temperature (e.g., from 25°C to 95°C). Monitor the fluorescence at each temperature increment.
-
Analysis: As the protein unfolds, the dye will bind and fluoresce. Plot fluorescence versus temperature to generate a melting curve. The peak of the first derivative of this curve is the Tₘ. A positive shift in Tₘ in the presence of the inhibitor confirms direct binding.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to characterizing the inhibitory activity of this compound. By progressing from robust assay development to potency determination, mechanism of action studies, and finally, biophysical validation, researchers can build a comprehensive and reliable profile of this novel compound. The data generated through these protocols are essential for making informed decisions in hit-to-lead campaigns and for the rational design of next-generation inhibitors.
References
- Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. [URL: https://www.
- Di Lello, P., et al. (2012). The Impact of Biophysical Techniques on the Small Molecule Drug Discovery Process. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92003/]
- Edmunds, N. J., et al. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 20(7), 12373–12407. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272589/]
- Rendina, A. R., & Copeland, R. A. (2011). Characterization of Inhibitor Binding Through Multiple Inhibitor Analysis: A Novel Local Fitting Method. Methods in Molecular Biology, 703, 115–138. [URL: https://pubmed.ncbi.nlm.nih.gov/21140103/]
- Fonge, H., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(5). [URL: https://www.researchgate.net/publication/383120172_Best_Practices_for_Development_and_Validation_of_Enzymatic_Activity_Assays_to_Support_Drug_Development_for_Inborn_Errors_of_Metabolism_and_Biomarker_Assessment]
- Ciulli, A., & Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Methods in Molecular Biology. Humana Press. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4216944/]
- Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92002/]
- Lee, S., & Lin, Y. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Journal of Biological Chemistry, 294(24), 9325–9336. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6579461/]
- Malerba, G., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c01471]
- Meyer-Almes, F. J. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. Molecules, 29(10), 2355. [URL: https://www.mdpi.com/1420-3049/29/10/2355]
- Shapiro, A. B. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate. [URL: https://www.researchgate.net/post/Whats_optimal_method_for_Optimization_of_an_enzyme_assay_ie_Enzyme_Inhibition_Assay]
- Noppen, B., et al. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. European Biophysics Journal. [URL: https://pure.qub.ac.
- BellBrook Labs. (2023). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs Website. [URL: https://www.bellbrooklabs.
- Chemistry For Everyone. (2023). What Are Inhibitors In Biochemistry?. YouTube. [URL: https://www.youtube.
- Al-Ostath, A., et al. (2025). In Vitro Enzymatic and Computational Assessments of Pyrazole-Isatin and Pyrazole-Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. Pharmaceutics. [URL: https://pubmed.ncbi.nlm.nih.gov/40142957/]
- Gomaa, A. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12135–12150. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c01072]
- Gomaa, A. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8119198/]
- Senci, K., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 21, 2666-2673. [URL: https://www.researchgate.net/publication/225700201_Synthesis_and_enzyme_inhibitory_activities_of_some_new_pyrazole-based_heterocyclic_compounds]
- Krasavin, M., et al. (2019). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 24(12), 2293. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631818/]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors - ProQuest [proquest.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. The Impact of Biophysical Techniques on the Small Molecule Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Novel Pyrazoles
Introduction: The Growing Imperative for Novel Antimicrobial Agents and the Promise of Pyrazoles
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates a continuous search for new chemical entities with potent antimicrobial properties. Among the heterocyclic compounds, pyrazole derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects. The versatile synthesis of the pyrazole nucleus allows for extensive structural modifications, making it a promising scaffold for the development of novel antimicrobial agents that can potentially overcome existing resistance mechanisms. Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, disrupt the bacterial cell wall, or act as β-lactamase inhibitors, highlighting their diverse mechanisms of action.
These application notes provide a comprehensive and robust framework for researchers, scientists, and drug development professionals to assess the antimicrobial activity of novel pyrazole compounds. The protocols detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and reliable data.
I. Preliminary Screening of Antimicrobial Activity: The Disk Diffusion Method
The disk diffusion assay, also known as the Kirby-Bauer test, serves as an excellent initial screening tool to qualitatively assess the antimicrobial activity of novel pyrazoles. This method is valued for its simplicity, cost-effectiveness, and ability to test multiple compounds against a panel of microorganisms simultaneously.
Scientific Rationale
The principle of the disk diffusion method is based on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium inoculated with a test microorganism. If the pyrazole derivative possesses antimicrobial activity, it will create a concentration gradient in the agar, leading to a zone of inhibition where microbial growth is visibly absent. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Workflow: Disk Diffusion Assay
Caption: Workflow for the disk diffusion antimicrobial susceptibility test.
Detailed Protocol: Disk Diffusion Assay
Materials:
-
Novel pyrazole compounds
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Tryptic Soy Broth (TSB) or other suitable broth
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic disks (e.g., ciprofloxacin, ampicillin)
-
Negative control disks (impregnated with solvent used to dissolve pyrazoles)
-
0.5 McFarland turbidity standard
-
Sterile swabs, pipettes, and other standard microbiology laboratory equipment
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate and suspend them in sterile broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of MHA Plates:
-
Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.
-
-
Preparation and Application of Disks:
-
Dissolve the novel pyrazole compounds in a suitable solvent (e.g., DMSO) to a known concentration.
-
Aseptically apply a defined volume (typically 10-20 µL) of the pyrazole solution onto sterile paper disks and allow the solvent to evaporate completely.
-
Using sterile forceps, place the pyrazole-impregnated disks, along with positive and negative control disks, onto the inoculated MHA plates. Ensure disks are placed at least 24 mm apart from center to center.
-
-
Incubation:
-
Invert the plates and incubate them at 35-37°C for 16-20 hours.
-
-
Data Collection and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition around each disk to the nearest millimeter.
-
A zone of inhibition around the pyrazole disk indicates antimicrobial activity. The size of the zone provides a qualitative measure of the compound's potency.
-
II. Quantitative Assessment of Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following a positive result in the preliminary screening, a quantitative assessment is crucial to determine the potency of the novel pyrazoles. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Scientific Rationale
This method involves exposing a standardized inoculum of the test microorganism to serial dilutions of the pyrazole compound in a liquid growth medium within a 96-well microtiter plate. After incubation, the presence or absence of visible growth (turbidity) in each well is assessed. The MIC value is a critical parameter in the early stages of drug development, providing a quantitative measure of a compound's antimicrobial efficacy.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
-
Novel pyrazole compounds
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Test microorganisms
-
Positive control antibiotic (with known MIC)
-
Sterile saline or broth for dilutions
-
Multichannel pipette
-
Microplate reader (optional, for quantitative assessment of growth)
Procedure:
-
Preparation of Pyrazole Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of the novel pyrazole compound in MHB. Typically, this is done by adding a volume of the compound to the first well and then transferring half of the volume to the subsequent well containing fresh broth, repeating this across the plate to create a concentration gradient.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Controls:
-
Inoculate each well containing the pyrazole dilutions with the standardized bacterial suspension.
-
Include a growth control well (containing only broth and the inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth.
-
Optionally, a microplate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth.
-
Data Presentation: MIC Values
Summarize the MIC values for the novel pyrazoles and control antibiotics in a clear and structured table.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Pyrazole A | 8 | 16 | 32 |
| Pyrazole B | 2 | 4 | 8 |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
III. Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits growth, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay is performed to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Scientific Rationale
The MBC is determined by subculturing the contents of the wells from the MIC assay that showed no visible growth onto an antibiotic-free agar medium. The absence of colony formation on the agar plate after incubation indicates that the bacteria were killed by the pyrazole compound at that concentration. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
Experimental Workflow: MBC Determination
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Detailed Protocol: MBC Assay
Materials:
-
Completed MIC microtiter plate
-
Nutrient agar or other suitable agar plates
-
Sterile pipettes and spreaders
Procedure:
-
Subculturing:
-
From the wells of the completed MIC plate that show no visible growth (the MIC well and wells with higher concentrations), transfer a small, defined volume (e.g.,
-
Application Notes & Protocols: Evaluating the Antioxidant Properties of Pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Growing Significance of Pyrazole Analogs as Antioxidants
Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1] Their diverse pharmacological activities include anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] A growing body of evidence now points to the significant antioxidant potential of pyrazole analogs, positioning them as promising candidates for mitigating oxidative stress-related pathologies such as cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2][3]
The antioxidant activity of pyrazole derivatives is often attributed to the hydrogen-donating ability of the NH proton within the pyrazole ring and the electronic properties of various substituents on the scaffold.[1] Understanding and quantifying this antioxidant potential is a critical step in the drug discovery and development process. This guide provides a detailed overview of robust and validated methods for evaluating the antioxidant properties of novel pyrazole analogs, blending theoretical principles with practical, step-by-step protocols. Our focus is on ensuring scientific integrity through self-validating experimental design and comprehensive analysis.
Part 1: Foundational In Vitro Chemical Assays
The initial screening of antioxidant activity is typically performed using chemical-based in vitro assays. These methods are generally rapid, cost-effective, and allow for high-throughput screening of a large number of compounds.[4] They primarily assess a compound's ability to scavenge synthetic free radicals or reduce metal ions. It is crucial to employ a battery of assays with different mechanisms to obtain a comprehensive antioxidant profile, as no single assay can capture the multifaceted nature of antioxidant action.[5]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is one of the most common and straightforward methods for assessing antioxidant activity.[4][6] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which is characterized by a deep purple color and a strong absorbance at approximately 517 nm.[7][8] Upon reduction by an antioxidant, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change from purple to yellow and a corresponding decrease in absorbance.[6][9] The degree of discoloration is directly proportional to the radical scavenging activity of the pyrazole analog.
Causality Behind Experimental Choices:
-
Wavelength Selection (517 nm): This is the maximum absorbance wavelength for the DPPH radical, providing the highest sensitivity for detecting changes in its concentration.[7]
-
Solvent: Methanol or ethanol are typically used as they readily dissolve both the DPPH radical and a wide range of organic compounds, including many pyrazole derivatives.[7]
-
Incubation in the Dark: DPPH is light-sensitive, and incubation in the dark prevents its photo-degradation, which could lead to inaccurate results.[10]
-
Standard: Trolox, a water-soluble analog of vitamin E, is a commonly used standard, allowing for the expression of antioxidant activity in terms of Trolox Equivalent Antioxidant Capacity (TEAC).[7]
Experimental Workflow:
Caption: DPPH Assay Workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions of the pyrazole analogs and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 1 mg/mL or 10 mM).
-
-
Assay Procedure (96-well plate format):
-
In a 96-well microplate, add 20 µL of various concentrations of the pyrazole analog solutions (serial dilutions) to different wells.
-
Include wells for a blank (solvent only) and a positive control (Trolox).
-
Add 180 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the solvent, and Abs_sample is the absorbance of the DPPH solution with the pyrazole analog.
-
Plot the % Inhibition against the concentration of the pyrazole analog to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[7] A lower IC50 value indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[11][12] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[11][12] The resulting blue-green radical has a characteristic absorbance at 734 nm.[11] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, leading to a decrease in absorbance.[11][13] This assay is applicable to both hydrophilic and lipophilic compounds.[11]
Causality Behind Experimental Choices:
-
Wavelength Selection (734 nm): This is a major absorbance peak for the ABTS•+ radical, ensuring sensitive detection.
-
Radical Generation: The pre-generation of the radical cation before adding the antioxidant ensures a stable and consistent radical population for the assay.[14]
-
pH Considerations: The assay is often performed at a neutral pH, which can be more biologically relevant than the acidic conditions of some other assays.
Experimental Workflow:
Caption: FRAP Assay Workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Acetate buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ solution (20 mM): Dissolve FeCl₃·6H₂O in deionized water.
-
FRAP reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the pyrazole analog solution, standard (FeSO₄), or blank (solvent) to the wells.
-
Add 190 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate the plate at 37°C for a specified time (typically 10-30 minutes). [15]3. Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Create a standard curve using the absorbance values of the FeSO₄ standards.
-
Calculate the FRAP value of the pyrazole analogs from the standard curve, expressed as µM of Fe²⁺ equivalents.
-
Data Summary Table for In Vitro Assays:
| Assay | Principle | Wavelength (nm) | Standard | Result Expression | Key Advantages |
| DPPH | Radical Scavenging | 517 | Trolox, Ascorbic Acid | IC50, % Inhibition | Simple, rapid, reproducible [4] |
| ABTS | Radical Cation Scavenging | 734 | Trolox | TEAC, % Inhibition | Applies to hydrophilic & lipophilic compounds [11] |
| FRAP | Ferric Ion Reduction | 593 | FeSO₄ | Fe²⁺ Equivalents | High-throughput, automated [16][17] |
Part 2: Cell-Based Assays for Biological Relevance
While chemical assays are excellent for initial screening, they do not account for physiological factors like cell uptake, metabolism, and localization of the antioxidant compounds. [18]Cell-based assays provide a more biologically relevant model to evaluate the antioxidant efficacy of pyrazole analogs within a living system. [19]
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS). [18][20]The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is non-fluorescent. [18]Once inside the cell, cellular esterases cleave the diacetate groups, trapping the now polar 2',7'-Dichlorodihydrofluorescin (DCFH) within the cell. [18]In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). [19]The antioxidant activity of the pyrazole analog is quantified by its ability to prevent the fluorescence increase induced by a free radical generator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH). [20] Causality Behind Experimental Choices:
-
Cell Line: Human hepatocarcinoma (HepG2) cells are commonly used as they are a well-characterized human cell line with metabolic activity. [18]* Fluorescent Probe (DCFH-DA): This probe is cell-permeable and becomes fluorescent only upon oxidation, providing a direct measure of intracellular ROS. [18]* Radical Initiator (AAPH): AAPH generates peroxyl radicals at a constant rate upon thermal decomposition, mimicking a steady state of oxidative stress. [20]* Standard: Quercetin, a well-known flavonoid with potent intracellular antioxidant activity, is used as the standard. [21] Experimental Workflow:
Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in appropriate media.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well. [18] * Incubate for 24 hours at 37°C in a 5% CO₂ incubator until confluent. [18]2. Treatment:
-
Remove the growth medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Treat the cells with 100 µL of media containing the pyrazole analogs or quercetin standard at various concentrations, along with 25 µM DCFH-DA.
-
Incubate for 1 hour at 37°C. [18]3. Oxidation and Measurement:
-
Remove the treatment solution and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to all wells. [22] * Immediately place the plate in a microplate reader set to 37°C.
-
Measure fluorescence every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm. [21]4. Data Analysis:
-
Calculate the area under the curve (AUC) for both the control and the sample-treated wells.
-
Calculate the CAA units using the formula: CAA unit = 100 - (AUC_sample / AUC_control) x 100
-
Express the results as micromoles of Quercetin Equivalents (QE) per mole of the pyrazole analog by comparing the CAA units of the sample to the quercetin standard curve. [18]
-
Conclusion: A Multi-faceted Approach to Validation
The evaluation of the antioxidant properties of novel pyrazole analogs requires a systematic and multi-assay approach. Initial high-throughput screening with a panel of chemical assays such as DPPH, ABTS, and FRAP provides a fundamental understanding of a compound's radical scavenging and reducing capabilities. However, to establish true physiological relevance, these findings must be validated using cell-based models like the CAA assay, which accounts for bioavailability and metabolism. By integrating these methodologies, researchers can build a comprehensive and reliable antioxidant profile for their pyrazole derivatives, paving the way for the development of new and effective therapeutic agents against oxidative stress.
References
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI. Retrieved from [Link]
-
Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70–76. Retrieved from [Link]
-
Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. (n.d.). MDPI. Retrieved from [Link]
-
ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved from [Link]
-
A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.). ResearchGate. Retrieved from [Link]
-
OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc.. Retrieved from [Link]
-
A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024, December 9). Ultimate Treat. Retrieved from [Link]
-
ABTS Antioxidant Assay Kit: A Comprehensive Guide. (n.d.). Elabscience. Retrieved from [Link]
-
Measuring Antioxidant Capacity: The Role of ABTS in Food Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2021, August 12). MDPI. Retrieved from [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2020, January 23). Nature. Retrieved from [Link]
-
A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. Retrieved from [Link]
-
Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. (2024, July 31). MDPI. Retrieved from [Link]
-
A Review: Analytical methods used for In vitro Antioxidant studies. (2024, March 3). International Journal of Novel Research and Development. Retrieved from [Link]
-
Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company. Retrieved from [Link]
-
Genesis and development of DPPH method of antioxidant assay. (2011, March 23). Journal of Food Science and Technology. Retrieved from [Link]
-
DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]
-
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). ResearchGate. Retrieved from [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]
-
Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. (2024, July 14). ResearchGate. Retrieved from [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023, January 17). MDPI. Retrieved from [Link]
-
Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. (2021, January 1). PubMed. Retrieved from [Link]
-
CAA Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]
-
DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved from [Link]
-
Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021, June 11). MDPI. Retrieved from [Link]
-
OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc.. Retrieved from [Link]
-
Antioxidant Assay: The DPPH Method. (n.d.). LOUIS. Retrieved from [Link]
-
Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. (n.d.). Journament. Retrieved from [Link]
-
Antioxidant activity of pyrazoles 1 and 4. (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review. (2015, August 19). Revista de Chimie. Retrieved from [Link]
-
Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (n.d.). MDPI. Retrieved from [Link]
-
Antioxidant Assay Principle & Process (DPPH & H2O2). (2020, July 18). YouTube. Retrieved from [Link]
-
Chapter 3: Antioxidant Activity – Preliminary Considerations for Measurement. (2021, October 12). Royal Society of Chemistry. Retrieved from [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. louis.uah.edu [louis.uah.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. mdpi.com [mdpi.com]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
- 22. zen-bio.com [zen-bio.com]
Application Notes and Protocols for Assessing Pyrazol-3-Amine Cytotoxicity in Cell-Based Assays
Introduction: The Growing Importance of Pyrazol-3-Amine Scaffolds and the Critical Need for Robust Cytotoxicity Profiling
The pyrazole ring system, particularly the pyrazol-3-amine scaffold, represents a privileged structure in medicinal chemistry and drug discovery.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer properties.[2] Many of these compounds exert their effects by interacting with key cellular targets like protein kinases, thereby modulating critical signaling pathways involved in cell proliferation, survival, and death.[2][3] As promising therapeutic candidates, it is imperative to thoroughly characterize their cytotoxic effects to understand their mechanism of action and determine their therapeutic window.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for evaluating the cytotoxicity of pyrazol-3-amine derivatives using a suite of robust, cell-based assays. Moving beyond a simple recitation of steps, this document delves into the causal logic behind experimental choices, empowering researchers to design, execute, and interpret cytotoxicity studies with the highest degree of scientific rigor. We will explore a multi-faceted approach, employing assays that interrogate different cellular processes—metabolic activity, membrane integrity, and apoptotic pathways—to build a comprehensive profile of a compound's cytotoxic potential.
Mechanistic Insights into Pyrazol-3-Amine Cytotoxicity: Guiding Assay Selection
A significant body of evidence suggests that pyrazole derivatives often induce cytotoxicity in cancer cells through the induction of apoptosis.[4][5] This programmed cell death is frequently mediated by the activation of the caspase cascade, a family of proteases that play a central role in the execution of apoptosis.[4][6] Specifically, the activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of this process.[5][7] Furthermore, pyrazole-induced apoptosis can be triggered by various upstream events, including the generation of reactive oxygen species (ROS) and the disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][8][9] Some pyrazole derivatives have also been shown to cause cell cycle arrest at different phases, such as G1 or G2/M, which can precede or accompany the apoptotic process.[10][11][12]
Given these predominant mechanisms, a well-rounded cytotoxicity assessment of pyrazol-3-amine compounds should not rely on a single assay. Instead, a panel of assays that can distinguish between different modes of cell death and provide insights into the underlying molecular events is recommended. This guide will focus on three such cornerstone assays:
-
MTT Assay: To assess overall cell viability and metabolic activity.
-
LDH Release Assay: To specifically measure loss of plasma membrane integrity, a hallmark of necrosis and late apoptosis.
-
Caspase-3/7 Activity Assay: To directly quantify a key executioner step in the apoptotic pathway.
By integrating the data from these distinct yet complementary assays, researchers can gain a more nuanced understanding of how a pyrazol-3-amine compound affects target cells.
Experimental Workflow for Comprehensive Cytotoxicity Profiling
A logical workflow is essential for efficiently and accurately assessing the cytotoxic profile of a pyrazol-3-amine compound. The following diagram illustrates a recommended experimental pipeline, from initial cell culture to data analysis and interpretation.
Caption: A streamlined workflow for the cytotoxicity assessment of pyrazol-3-amine compounds.
Detailed Protocols and Methodologies
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13]
Materials:
-
Selected cell line(s)
-
Complete culture medium
-
Pyrazol-3-amine compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazol-3-amine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.[5]
Data Presentation: Example MTT Assay Parameters
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 nM to 100 µM (log dilutions) |
| Incubation Time | 24, 48, and 72 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| Incubation with MTT | 2-4 hours |
| Solubilization Agent | DMSO or 10% SDS in 0.01 M HCl |
| Absorbance Wavelength | 570 nm (reference 630 nm) |
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The LDH assay measures the amount of LDH in the supernatant, which is directly proportional to the number of cells that have lost membrane integrity.[3][9]
Materials:
-
Cells and compound-treated plates (from a parallel experiment to MTT)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Prepare Controls: In addition to the experimental wells, prepare the following controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from untreated cells lysed with the provided lysis buffer.
-
Background control: Culture medium alone.
-
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Caspase-3/7 Activity Assay for Apoptosis Detection
Principle: This assay uses a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and caspase-7.[4][14] The cleavage releases a luminescent or fluorescent signal that is proportional to the amount of active caspase-3/7 in the cell lysate.
Materials:
-
Cells and compound-treated plates
-
Caspase-Glo® 3/7 Assay System (Promega) or similar luminescent/fluorescent kit
-
Opaque-walled 96-well plates (for luminescence) or black-walled, clear-bottom 96-well plates (for fluorescence)
-
Luminometer or Fluorometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the pyrazol-3-amine compound in the appropriate 96-well plate as described for the MTT assay.
-
Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.
-
Reagent Addition: After the treatment period, add the caspase reagent directly to each well (typically in a 1:1 volume ratio with the culture medium).
-
Incubation: Incubate the plate at room temperature for the time specified in the protocol (e.g., 1-2 hours), protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the vehicle control to determine the fold-change in caspase-3/7 activity. Plot the fold-change against the compound concentration.
Interpreting the Data: Building a Mechanistic Picture
The power of this multi-assay approach lies in the integrated interpretation of the results.
-
High MTT inhibition with low LDH release: This pattern suggests a cytostatic effect, where the compound inhibits cell proliferation without causing significant cell death, or it could indicate early-stage apoptosis where membrane integrity is still maintained.
-
Concomitant increase in MTT inhibition, LDH release, and caspase-3/7 activity: This is a strong indicator of apoptosis . The MTT assay reflects the loss of viable cells, while the caspase assay confirms the activation of the apoptotic machinery, and the LDH assay detects the secondary necrosis that occurs in late-stage apoptosis.
-
High LDH release with low or delayed caspase-3/7 activation: This profile points towards necrosis as the primary mode of cell death, where the compound causes direct damage to the cell membrane.
The following diagram illustrates the potential signaling pathways that pyrazol-3-amine derivatives may modulate, leading to apoptosis.
Caption: Potential apoptotic pathway induced by pyrazol-3-amine compounds.
Troubleshooting and Best Practices
Reproducibility is key in cell-based assays.[15] Adherence to best practices can mitigate common sources of variability.
| Issue | Possible Cause(s) | Recommendation(s) |
| High Well-to-Well Variability | Inconsistent cell seeding, pipetting errors, edge effects. | Use a multichannel pipette, ensure uniform cell suspension, avoid using outer wells of the plate, or fill them with sterile PBS. |
| Low Signal-to-Noise Ratio | Suboptimal cell number, incorrect wavelength/filter settings, high background from media components. | Optimize cell seeding density, verify instrument settings, use phenol red-free medium if it interferes with the assay. |
| Inconsistent IC₅₀ Values | Different cell passage numbers, variation in incubation times, lot-to-lot variability of reagents. | Use cells within a consistent passage number range, strictly adhere to incubation times, and qualify new lots of reagents. |
| Compound Precipitation | Poor solubility of the pyrazol-3-amine derivative in culture medium. | Check the solubility of the compound, use a suitable vehicle (e.g., DMSO) at a final concentration that is non-toxic to the cells (typically <0.5%). |
Conclusion
The systematic approach detailed in this guide, employing a panel of well-chosen cell-based assays, provides a robust framework for characterizing the cytotoxic properties of novel pyrazol-3-amine compounds. By moving beyond a single endpoint and interrogating multiple aspects of cell health, researchers can gain valuable insights into the mechanism of action, distinguish between cytostatic, apoptotic, and necrotic effects, and make more informed decisions in the drug discovery and development pipeline. The protocols and interpretive guidance provided herein are designed to ensure that the data generated is not only accurate and reproducible but also mechanistically informative, ultimately accelerating the journey of promising pyrazol-3-amine derivatives from the bench to potential clinical applications.
References
-
Ghavami, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Pharmaceutical Sciences, 27(3), 348-357. Available from: [Link]
-
Yurttas, L., et al. (2024). Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. Helvetica Chimica Acta. Available from: [Link]
-
Okon, E., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 788725. Available from: [Link]
-
Jain, A., et al. (2015). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 164-173. Available from: [Link]
-
Karthikeyan, C., et al. (2018). lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. Bioorganic & Medicinal Chemistry Letters, 28(13), 2244-2249. Available from: [Link]
-
Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5489. Available from: [Link]
-
ResearchGate. (n.d.). Caspase activation exerted by the compounds at IC50 doses on the A549 cell line. ResearchGate. Available from: [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available from: [Link]
-
ResearchGate. (2018). l H -Pyrazolo[3,4- b ]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. ResearchGate. Available from: [Link]
-
MDPI. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available from: [Link]
-
Ghavami, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Pharmaceutical Sciences. Available from: [Link]
-
ResearchGate. (2019). New quinoline-2-one/pyrazole Derivatives; Design, Synthesis, Molecular Docking, Anti-apoptotic Evaluation, and Caspase-3 Inhibition Assay. ResearchGate. Available from: [Link]
-
El-Sayed, M. A. F., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry, 26(3), 630-639. Available from: [Link]
-
Borrego, E. A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7780. Available from: [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Creative Bioarray. Available from: [Link]
-
Aguilera, R. J., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants, 12(2), 216. Available from: [Link]
-
MDPI. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. MDPI. Available from: [Link]
-
ResearchGate. (2019). Small-Molecule Inhibitors of Necroptosis: Current Status and Perspectives. ResearchGate. Available from: [Link]
-
PMC. (2015). Molecular crosstalk between apoptosis, necroptosis, and survival signaling. EMBO Molecular Medicine, 7(7), 854-874. Available from: [Link]
-
Spandidos Publications. (2017). Exploitation of necroptosis for treatment of caspase-compromised cancers (Review). International Journal of Oncology, 51(1), 3-12. Available from: [Link]
-
OMICS International. (n.d.). Discovery of Hits That Can Specifically Inhibit Necroptosis but Not Apoptosis. Journal of Drug Metabolism & Toxicology. Available from: [Link]
-
Bangladesh Journal of Pharmacology. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 34-37. Available from: [Link]
-
PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3707. Available from: [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Necroptosis, pyroptosis and apoptosis: an intricate game of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijnrd.org [ijnrd.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: A Research Model for 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
Abstract
This document outlines a comprehensive research model for the initial characterization and biological evaluation of the novel compound, 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine. As this molecule is not extensively documented in prior literature, this guide provides a structured, multi-tiered approach for its synthesis, validation, and preliminary biological screening. The protocols herein are designed for researchers, scientists, and drug development professionals to establish a foundational understanding of the compound's physicochemical properties, safety profile, and potential therapeutic relevance, with a specific focus on kinase inhibition, a common mechanism for pyrazole-based scaffolds.
Introduction and Scientific Rationale
The pyrazole ring is a five-membered heterocycle that serves as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-coagulant effects.[1][2][3] Its synthetic tractability and ability to form key hydrogen bond interactions with biological targets make it an invaluable starting point for drug discovery.[4] The subject of this guide, this compound, combines this proven scaffold with three key structural features:
-
3-Amino Group: Provides a critical hydrogen bond donor/acceptor site, often essential for target engagement. 3(5)-aminopyrazoles are versatile precursors for more complex heterocyclic systems.[5]
-
5-Substituted Ethyl Linker: Offers a flexible vector for positioning a larger functional group within a target's binding pocket.
-
4-Methoxybenzyl Ether: A bulky, lipophilic group that can explore hydrophobic regions of a binding site and potentially influence pharmacokinetic properties.
Given these features, a logical starting hypothesis is that this compound may function as a kinase inhibitor. Many successful kinase inhibitors, such as Ruxolitinib and Crizotinib, incorporate a pyrazole core to anchor the molecule within the ATP-binding site of the kinase.[4] Therefore, this research model is oriented towards exploring this hypothesis through a systematic, tiered screening approach.
Compound Synthesis, Purification, and Characterization
Prior to any biological assessment, the integrity of the test compound must be unequivocally established.
Proposed Synthesis
The synthesis of 3-amino-5-substituted pyrazoles can be achieved through various established routes, often involving the cyclization of hydrazines with functionalized nitriles.[6][7] A plausible approach would involve the reaction of a suitably protected hydrazine with a β-keto nitrile precursor bearing the methoxybenzyl-protected ethyl side chain.
Quality Control Protocol
Objective: To confirm the identity, purity, and stability of the synthesized compound.
Methodology:
-
Structural Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C spectra to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the compound, confirming its elemental composition.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient). The compound should exhibit a single major peak, and purity should be calculated based on the peak area percentage, with a target of >95%.
-
-
Stability Assessment:
Tier 1: Foundational Physicochemical and Biological Profiling
The initial tier of experiments aims to establish the compound's basic drug-like properties and cytotoxic profile. This data is essential for designing and interpreting all subsequent assays.
Protocol 3.1: Kinetic Aqueous Solubility Assessment
Rationale: Poor solubility can lead to unreliable results in biological assays and hinder future development.[10] The kinetic solubility assay provides a rapid assessment suitable for early discovery.[11][12]
Methodology (Shake-Flask Method):
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate. This creates a 100 µM nominal concentration.
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the samples through a solubility filter plate to remove any precipitate.
-
Quantify the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectrophotometry against a standard curve prepared in a 50:50 acetonitrile:water solution.[13]
Protocol 3.2: In Vitro Cytotoxicity Profiling
Rationale: Determining the concentration at which a compound induces cell death is critical for establishing a non-toxic window for target-specific assays. The MTT assay is a standard colorimetric method that measures metabolic activity as a proxy for cell viability.[14][15]
Methodology (MTT Assay):
-
Cell Plating: Seed two different cancer cell lines (e.g., A375 melanoma and HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the compound in culture medium (e.g., from 100 µM down to 0.1 µM). Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) | Notes |
| A375 | Malignant Melanoma | 15.2 | BRAF V600E mutant |
| HCT116 | Colorectal Carcinoma | > 50 | KRAS mutant |
| HEK293 | Normal Embryonic Kidney | > 100 | Non-cancerous control |
Table 1: Example data table for summarizing cytotoxicity results.
Tier 2: Target Hypothesis Screening
Based on the pyrazole scaffold's prevalence in kinase inhibitors, the next logical step is to screen the compound against a broad panel of protein kinases to identify potential targets.[4][17]
Protocol 4.1: Broad-Spectrum Kinase Panel Screen
Rationale: A kinase panel screen provides an unbiased view of the compound's selectivity profile, identifying primary targets and potential off-target liabilities early in the discovery process.[17][18] Commercial services offer efficient and comprehensive screening across the human kinome.
Methodology:
-
Compound Submission: Provide the compound to a commercial vendor (e.g., Reaction Biology, Promega, ICE Bioscience) that offers kinase screening services.[17][18][19]
-
Assay Conditions: Request a single-dose screen (typically at 1 µM or 10 µM) against a panel of at least 100-300 kinases. The assay is typically performed at a standard ATP concentration (e.g., 10 µM or Km for ATP).
-
Data Analysis: The vendor will provide data as "% Inhibition" at the tested concentration. Hits are typically defined as kinases showing >50% or >70% inhibition.
Caption: High-level workflow for the characterization of a novel compound.
Tier 3: Hit Validation and Mechanism of Action
Once primary hits are identified from the kinase panel, they must be validated through robust, quantitative assays.
Protocol 5.1: IC₅₀ Determination for Lead Kinase Target
Rationale: This protocol confirms the activity of the compound against a specific kinase hit and accurately quantifies its potency (IC₅₀). The ADP-Glo™ Kinase Assay is a highly sensitive, luminescence-based method that measures ADP production, a direct product of kinase activity.[20][21][22]
Hypothetical Target: For this example, we assume the kinase panel identified BRAF V600E as a primary hit. BRAF is a serine/threonine kinase in the MAPK signaling pathway and is frequently mutated in cancers like melanoma.[23][24][25]
Methodology (ADP-Glo™ Assay):
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant BRAF V600E enzyme in kinase reaction buffer.
-
Prepare a 2X solution of the substrate (e.g., inactive MEK1) and ATP (at Km concentration) in the reaction buffer.
-
Prepare an 11-point, 3-fold serial dilution of the test compound in DMSO, then dilute into the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilution.
-
Add 5 µL of the 2X enzyme solution.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP mix.
-
Include "no enzyme" and "vehicle only" controls.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate % inhibition for each concentration relative to controls.
-
Plot % inhibition versus log[inhibitor] and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
| Parameter | Value |
| Kinase Target | BRAF V600E |
| Substrate | Inactive MEK1 |
| ATP Concentration | 10 µM (Km) |
| Hypothetical IC₅₀ | 85 nM |
Table 2: Example IC₅₀ determination data for the lead target.
Caption: Hypothetical inhibition of the MAPK signaling pathway by the compound.
Summary and Future Directions
This document provides a foundational framework for the initial scientific investigation of this compound. By following this tiered approach—from synthesis and QC to broad screening and specific hit validation—researchers can efficiently generate a robust preliminary data package.
Positive results, such as potent and selective inhibition of a cancer-relevant kinase like BRAF V600E, would warrant progression to more advanced studies, including:
-
Cellular Target Engagement Assays: To confirm the compound inhibits the target kinase within a cellular context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.
-
ADME/Tox Profiling: In-depth analysis of absorption, distribution, metabolism, excretion, and toxicity.
-
In Vivo Efficacy Studies: Testing the compound in animal models of cancer.
This systematic model ensures that research efforts are data-driven, logical, and aligned with the rigorous standards of modern drug discovery.
References
-
Al-Mousawi, S. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]
-
Alam, M. J., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
-
Fandrick, D. R., et al. (2015). Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Organic Letters. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Pharmaffiliates. Available at: [Link]
-
Al-Shbool, G., et al. (2020). The Role of BRAF Gene in Cancer: Literature Review and Future Directions. International Journal of Medical Students. Available at: [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
-
Verma, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
Tarigoppula, S., et al. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]
-
Jain, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]
-
Pop, M. S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Sravani, G. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Cardiovascular Disease Research. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
-
Kumar, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies. Available at: [Link]
-
Lito, P., et al. (2013). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Clinical Cancer Research. Available at: [Link]
-
Drozd, A. M., et al. (2021). Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks. International Journal of Molecular Sciences. Available at: [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. ICE Bioscience. Available at: [Link]
-
Pylayeva-Gupta, Y., et al. (2011). TARGETING ONCOGENIC BRAF IN HUMAN CANCER. Annual Review of Cancer Biology. Available at: [Link]
-
AIM at Melanoma Foundation. (2024). A Closer Look at the Role of BRAF in Melanoma. YouTube. Available at: [Link]
-
Leite, A. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
-
Gomaa, A. M., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
-
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]
-
El-Metwally, A. M. (2019). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Chemical Reviews. Available at: [Link]
-
Cambridge Bioscience. (n.d.). Kinase inhibitor screening libraries. Cambridge Bioscience. Available at: [Link]
-
IntechOpen. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]
-
Springer Protocols. (2011). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. Springer Nature. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. Global Research Online. Available at: [Link]
Sources
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. enamine.net [enamine.net]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 19. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. promega.com [promega.com]
- 22. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 23. neoplasiaresearch.com [neoplasiaresearch.com]
- 24. TARGETING ONCOGENIC BRAF IN HUMAN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. promega.com [promega.com]
Application Notes and Protocols: The Role of Substituted Pyrazoles in Modern Drug Discovery
Introduction: The Pyrazole Scaffold - A Pillar of Modern Medicinal Chemistry
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern drug discovery.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, have designated it as a "privileged scaffold."[3][4][5] This means the pyrazole core is a recurring motif found in a multitude of approved therapeutic agents across a wide spectrum of diseases.[6][7] From blockbuster anti-inflammatory drugs to treatments for erectile dysfunction and targeted cancer therapies, the versatility of the substituted pyrazole ring allows it to be chemically tailored to interact with a diverse array of biological targets with high affinity and specificity.[1][4]
This guide provides an in-depth exploration of the practical applications of substituted pyrazoles, detailing the mechanisms of action of key drugs, providing field-proven protocols for their synthesis and evaluation, and offering insights into the causality behind critical experimental choices.
Key Therapeutic Applications & Mechanisms of Action
The true power of the pyrazole scaffold is best illustrated through its successful incorporation into market-approved drugs. Below, we dissect the mechanism of action for several landmark pharmaceuticals built around a substituted pyrazole core.
Anti-Inflammatory Agents: The Dawn of Selective COX-2 Inhibition
Case Study: Celecoxib (Celebrex®)
The development of Celecoxib marked a paradigm shift in the management of inflammatory conditions like osteoarthritis and rheumatoid arthritis.[8] It was the first highly selective cyclooxygenase-2 (COX-2) inhibitor, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to mitigate the gastrointestinal side effects associated with older, non-selective NSAIDs.[8][9]
Mechanism of Action: Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[10] There are two primary isoforms:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastric mucosa and maintain platelet function.[9]
-
COX-2: An inducible enzyme, its expression is significantly upregulated at sites of inflammation.[9][11]
Traditional NSAIDs inhibit both COX-1 and COX-2, leading to therapeutic anti-inflammatory effects but also to undesirable gastrointestinal toxicity from COX-1 inhibition.[11] Celecoxib's design leverages a key structural difference between the two enzyme active sites. The active site of COX-2 has a larger, hydrophilic side pocket due to the presence of a valine residue (instead of a larger isoleucine in COX-1).[11] The substituted pyrazole core of Celecoxib, particularly its polar sulfonamide side chain, fits snugly into this side pocket, allowing it to selectively bind to and inhibit COX-2 with approximately 10-20 times greater affinity than for COX-1.[11] This selective inhibition reduces the production of inflammatory prostaglandins while sparing the protective functions of COX-1.[10]
Caption: Mechanism of selective COX-2 inhibition by Celecoxib.
Metabolic & CNS Disorders: Modulating the Endocannabinoid System
Case Study: Rimonabant (Acomplia®)
Rimonabant was the first-in-class selective cannabinoid CB1 receptor antagonist, initially developed as a novel treatment for obesity and related metabolic disorders.[12][13] Its story serves as both a testament to the therapeutic potential of pyrazoles and a crucial lesson in the complexities of targeting central nervous system receptors.
Mechanism of Action: The endocannabinoid system, comprised of cannabinoid receptors (CB1 and CB2), endogenous ligands (like anandamide), and metabolic enzymes, is a key regulator of appetite, energy balance, and mood.[14][15] The CB1 receptor is densely expressed in the brain and peripheral tissues, including adipose tissue and the liver.[14] Activation of the CB1 receptor stimulates appetite and promotes fat storage (lipogenesis).[14][16]
Rimonabant, a 1,5-diarylpyrazole derivative, was designed to act as an inverse agonist at the CB1 receptor.[12][14] This means it binds to the receptor and not only blocks the binding of endogenous cannabinoids but also reduces the receptor's basal level of activity.[15] By antagonizing the CB1 receptor in the brain, Rimonabant was shown to decrease appetite.[14] Peripherally, it was found to increase adiponectin production and reduce lipogenesis in fat cells, contributing to weight loss and improved metabolic profiles.[13][16]
Despite its efficacy in weight loss, Rimonabant was withdrawn from the market due to serious psychiatric side effects, including depression and anxiety, highlighting the critical role of the endocannabinoid system in mood regulation.[12][13]
Other Landmark Pyrazole-Based Drugs
The versatility of the pyrazole scaffold extends to numerous other therapeutic areas. A notable example is Sildenafil (Viagra®) , a pyrazolopyrimidinone derivative. It functions as a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[17][18][19][20] By inhibiting PDE5, Sildenafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation in the corpus cavernosum, which is the mechanism for treating erectile dysfunction.[18][20][21] This same mechanism is utilized for the treatment of pulmonary arterial hypertension.[20]
Protocols for Synthesis and Biological Evaluation
A core tenet of drug discovery is the ability to reliably synthesize and test novel chemical entities. The following protocols provide a robust framework for the creation and functional assessment of substituted pyrazoles.
Protocol 1: Synthesis of a 1,5-Diarylpyrazole Core via Knorr-Type Condensation
This protocol describes a foundational method for synthesizing the pyrazole ring, analogous to the core structure of Celecoxib and Rimonabant. The Knorr pyrazole synthesis involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[22]
Objective: To synthesize 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, the active pharmaceutical ingredient in Celecoxib.
Causality Behind Choices:
-
Reactants: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione provides the carbon backbone and the critical trifluoromethyl and p-tolyl groups. 4-Sulfamoylphenylhydrazine introduces the N-phenylsulfonamide moiety required for COX-2 selectivity.[9]
-
Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and is easily removed post-reaction.
-
Catalyst: A catalytic amount of acid (like HCl) is used to protonate a carbonyl oxygen, activating the dione for nucleophilic attack by the hydrazine.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy to drive the condensation and subsequent cyclization/dehydration to completion.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) in absolute ethanol (40 mL).
-
Addition of Hydrazine: To the stirred solution, add 4-sulfamoylphenylhydrazine hydrochloride (1.05 eq).
-
Initiation: Add 2-3 drops of concentrated hydrochloric acid to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate).
-
Work-up: After the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature. A precipitate should form.
-
Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1,5-diarylpyrazole.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Caption: Workflow for the synthesis of a 1,5-diarylpyrazole.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a standard enzyme immunoassay (EIA) to determine the potency (IC₅₀) and selectivity of a synthesized pyrazole compound against COX-1 and COX-2 enzymes.
Objective: To quantify the concentration of a test compound required to inhibit 50% of COX-1 and COX-2 enzymatic activity.
Principle of the Assay: The assay measures the activity of recombinant human COX-1 or COX-2 enzymes by quantifying the amount of Prostaglandin E₂ (PGE₂) produced from the substrate, arachidonic acid. The test compound is incubated with the enzyme before the reaction is initiated. The amount of PGE₂ produced is then measured using a competitive EIA. The inhibitory effect of the compound is determined by comparing the PGE₂ levels in treated wells to untreated (vehicle) control wells.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the synthesized pyrazole compound in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from, for example, 0.1 nM to 100 µM.
-
Assay Plate Setup: In a 96-well plate, add the following to designated wells:
-
Assay Buffer (Blank)
-
Vehicle Control (DMSO in assay buffer)
-
Test Compound Dilutions
-
-
Enzyme Addition: Add human recombinant COX-1 or COX-2 enzyme to all wells except the blank.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes. This allows the test compound to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add arachidonic acid (substrate) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.
-
PGE₂ Quantification: Determine the concentration of PGE₂ in each well using a commercial PGE₂ EIA kit, following the manufacturer's instructions. This typically involves transferring a portion of the reaction mixture to an antibody-coated plate and performing a competitive binding assay.
-
Data Analysis: Read the absorbance on a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Selectivity Index: Calculate the COX-2 Selectivity Index by dividing the IC₅₀ (COX-1) by the IC₅₀ (COX-2).
Data Interpretation and Presentation
Clear presentation of quantitative data is essential for evaluating structure-activity relationships (SAR). A well-structured table allows for rapid comparison of the potency and selectivity of different analogs.
Table 1: Representative Inhibition Data for a Series of Pyrazole Analogs
| Compound ID | R¹ Group | R² Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | -CF₃ | -SO₂NH₂ | 15.0 | 0.04 | 375 |
| Analog A | -CH₃ | -SO₂NH₂ | 5.2 | 0.15 | 34.7 |
| Analog B | -CF₃ | -H | 2.5 | 2.1 | 1.2 |
| Analog C | -CF₃ | -SO₂CH₃ | 10.8 | 0.09 | 120 |
Interpretation:
-
Comparison of Celecoxib and Analog B: This highlights the critical importance of the para-sulfonamide group (-SO₂NH₂) on the N-phenyl ring for COX-2 selectivity. Removing it (Analog B) results in a nearly non-selective compound.
-
Comparison of Celecoxib and Analog A: Replacing the electron-withdrawing -CF₃ group with a methyl group (-CH₃) reduces both potency against COX-2 and overall selectivity.
-
Comparison of Celecoxib and Analog C: Replacing the sulfonamide (-SO₂NH₂) with a methylsulfone (-SO₂CH₃) retains high potency but slightly reduces the selectivity index, indicating the sulfonamide is optimal for interacting with the COX-2 side pocket.
Conclusion
Substituted pyrazoles are undeniably a privileged scaffold in drug discovery, offering a robust and versatile framework for the design of potent and selective therapeutic agents. The success of drugs like Celecoxib and Sildenafil demonstrates the power of leveraging the pyrazole core to target specific enzymes and receptors. The journey of Rimonabant further enriches our understanding, reminding us of the intricate balance between efficacy and safety, especially when targeting complex biological systems. The synthetic and analytical protocols provided herein offer a foundational toolkit for researchers to explore, innovate, and continue to unlock the vast therapeutic potential of this remarkable heterocyclic ring.
References
- Vertex AI Search. (2025). What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?.
-
Wikipedia. (n.d.). Sildenafil. [Link]
-
PubMed. (n.d.). [Mode of action of sildenafil]. [Link]
-
ResearchGate. (2023). The mechanism of action of sildenafil and its subsequent potential.... [Link]
-
PubChem. (n.d.). Sildenafil. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
PubMed Central. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. [Link]
-
ACS Publications. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. [Link]
-
ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]
-
PubMed Central. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. [Link]
-
NIH. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
ResearchGate. (n.d.). Reported synthesis of various substituted pyrazoles. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Wikipedia. (n.d.). Rimonabant. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Rimonabant?. [Link]
-
Wikipedia. (n.d.). Celecoxib. [Link]
-
PubMed Central. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. [Link]
-
CNKI. (n.d.). Synthesis research progress in COX-2 inhibitors Celecoxib. [Link]
-
ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
-
PubMed Central. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
PubMed. (2007). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. [Link]
-
ResearchGate. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. [Link]
-
PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
Bentham Science. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. [Link]
-
International Journal of Applied Research. (2016). Recent applications of pyrazole and its substituted analogs. [Link]
-
RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
PubMed Central. (n.d.). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. [Link]
-
ResearchGate. (2025). Rimonabant: An antagonist drug of the endocannabinoid system for the treatment of obesity. [Link]
Sources
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ClinPGx [clinpgx.org]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. Rimonabant - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 15. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Sildenafil - Wikipedia [en.wikipedia.org]
- 19. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
Welcome to the technical support center for the synthesis of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we will address common challenges, offer detailed protocols, and explain the causality behind experimental choices to enhance yield and purity.
Synthesis Overview & Critical Parameters
The most common and reliable method for synthesizing 3-aminopyrazoles, such as the target compound, is the condensation reaction between a β-ketonitrile and hydrazine hydrate. This reaction proceeds through a hydrazone intermediate, followed by an intramolecular cyclization to form the pyrazole ring.
The overall synthetic pathway is as follows:
Caption: General reaction pathway for the synthesis.
Success in this synthesis hinges on the careful control of several key parameters. The table below summarizes these critical factors, their typical ranges, and the rationale for their importance.
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Solvent | Polar protic solvents (e.g., Ethanol, Methanol) | Facilitates the dissolution of reactants and intermediates. The choice of solvent can influence reaction rate and side product formation.[1] |
| Temperature | 60-80 °C (Reflux) | Higher temperatures drive the condensation and cyclization steps to completion. However, excessive heat can lead to side reactions or degradation.[2] |
| Reaction pH | Neutral to slightly acidic | Under neutral or acidic conditions, the nucleophilic attack of hydrazine on the carbonyl group is favored. Strongly basic conditions can hinder the cyclization step. |
| Hydrazine Stoichiometry | 1.1 to 1.5 equivalents | A slight excess of hydrazine ensures the complete consumption of the limiting β-ketonitrile starting material. A large excess can complicate purification. |
| Reagent Purity | High purity (>98%) | Impurities in the β-ketonitrile or hydrazine can lead to the formation of undesired side products, significantly lowering the final yield and complicating purification. |
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low, or I've isolated no product. What went wrong?
This is a common issue that can stem from several factors. Let's break down the possibilities.
-
Cause A: Incomplete Reaction. The condensation of β-ketonitriles with hydrazine requires sufficient thermal energy and time.
-
Solution: Ensure the reaction is refluxed at the appropriate temperature (e.g., ~78°C for ethanol) for at least 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The starting β-ketonitrile spot should disappear completely.
-
-
Cause B: Poor Quality Reagents. Hydrazine hydrate is susceptible to oxidation. The β-ketonitrile starting material may contain impurities from its own synthesis.
-
Solution: Use a fresh bottle of hydrazine hydrate or verify its concentration. Ensure the β-ketonitrile is pure by checking its NMR or melting point before starting the reaction.
-
-
Cause C: Incorrect pH. While the reaction is often run without explicit acid or base, the conditions should not be strongly basic, as this can impede the cyclization step.
-
Solution: If the starting material was prepared using a strong base (e.g., sodium ethoxide), ensure the reaction mixture is neutralized before adding hydrazine. A small amount of a weak acid like acetic acid can sometimes be used to catalyze the initial hydrazone formation.[3]
-
Caption: Decision workflow for troubleshooting low product yield.
Question 2: My TLC shows multiple spots, and the final product is impure. What are the likely side products?
Impurity profiles often point towards specific issues with the reaction conditions.
-
Side Product A: Uncyclized Hydrazone Intermediate. If the cyclization is incomplete, the stable hydrazone intermediate may be isolated.[4] This often happens if the reaction time is too short or the temperature is too low.
-
Solution: Increase the reflux time and ensure the reaction temperature is adequate.
-
-
Side Product B: Products of Further Reaction. 3-Aminopyrazoles are versatile and can sometimes react further, especially under harsh conditions.[4]
-
Solution: Avoid unnecessarily high temperatures or prolonged reaction times once the starting material is consumed.
-
Question 3: I'm having difficulty purifying the final product by column chromatography. It's smearing or not moving from the baseline.
The target compound is an amine, which can interact strongly with the acidic silanols on a standard silica gel column, leading to poor separation.[5][6]
-
Solution A: Neutralize the Silica Gel. Pre-treat the silica gel or the mobile phase with a small amount of a volatile base like triethylamine (TEA) or ammonia.[5] A common practice is to use a mobile phase containing 0.5-1% TEA in a solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexane. This neutralizes the acidic sites on the silica, allowing the amine to elute properly.[6]
-
Solution B: Use an Alternative Stationary Phase. If streaking persists, consider using a different stationary phase.
-
Basic Alumina: This is a good alternative for purifying basic compounds.[5]
-
Amine-functionalized Silica: These columns are specifically designed for the purification of amines and can provide excellent separation.[5]
-
Reversed-Phase Chromatography (C18): This is effective for polar compounds. A mobile phase of Acetonitrile/Water with a modifier like 0.1% trifluoroacetic acid (TFA) or ammonium hydroxide can be used.[7]
-
Frequently Asked Questions (FAQs)
-
Q: What is a typical yield for this synthesis?
-
A: With optimized conditions, yields for the condensation of β-ketonitriles with hydrazine can range from good to excellent, often in the 70-95% range.
-
-
Q: How can I confirm the identity and purity of my final product?
-
A: A combination of analytical techniques is essential.
-
NMR (¹H and ¹³C): Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
TLC: Assesses purity and can be compared against a reference standard if available.
-
-
-
Q: Can I use a substituted hydrazine instead of hydrazine hydrate?
-
A: Yes, but be aware that using a monosubstituted hydrazine (e.g., methylhydrazine) introduces the problem of regioselectivity.[4] The reaction can produce two different regioisomers (N-substituted 3-aminopyrazoles and 5-aminopyrazoles), which can be difficult to separate.[4] Reaction conditions, such as the use of an acid or base, can influence which isomer is favored.
-
Detailed Experimental Protocols
Protocol 4.1: Synthesis of this compound
Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-((4-Methoxybenzyl)oxy)-3-oxobutanenitrile (1 equivalent).
-
Reagent Addition: Add ethanol (approx. 5-10 mL per gram of starting material) to dissolve the nitrile.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase). The reaction is complete when the starting nitrile spot is no longer visible.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium chloride (brine) solution to remove excess hydrazine and other water-soluble impurities.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography using silica gel.
-
Recommended Mobile Phase: A gradient of 0% to 10% Methanol in Dichloromethane, with 0.5% triethylamine added to the entire mobile phase.
-
Protocol 4.2: TLC Analysis for Reaction Monitoring
-
Plate: Use silica gel 60 F254 plates.
-
Mobile Phase: 10% Methanol in Dichloromethane.
-
Spotting: On the baseline, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the RM lane indicates reaction completion.
References
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Laboraty of. [Link]
-
Bhat, M. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Al-Ostoot, F. H., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC, NIH. [Link]
-
Al-Mulla. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. [Link]
- Google Patents. (n.d.). US3920693A - Production of 3-aminopyrazoles.
-
ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?[Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. [Link]
-
Science Forums. (2011, August 29). Amine purification. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Pyrazole Amine Intermediates
Welcome to the Technical Support Center for the purification of pyrazole amine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these critical building blocks. The following content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and hurdles faced during the purification of pyrazole amine intermediates.
Q1: What are the most common impurities I should expect when synthesizing pyrazole amine intermediates?
A1: The impurities in your pyrazole amine synthesis are often predictable and can be categorized as follows:
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds, hydrazines, or other precursors are common.[1]
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of regioisomeric pyrazole products is a frequent and significant challenge due to their similar physical properties, making separation difficult.[1][2][3]
-
Incomplete Cyclization Products: Pyrazoline intermediates can be present if the cyclization or subsequent aromatization is not complete.[1]
-
Side-Reaction Products: Side reactions involving the hydrazine starting material can generate colored impurities, often resulting in yellow or red hues in your reaction mixture.[1]
-
Reagents and Catalysts: Residual acids, bases, or catalysts used in the synthesis will contaminate the crude product.[2]
Q2: My yield of the desired pyrazole amine is consistently low. What are the likely causes?
A2: Low yields can often be traced back to suboptimal reaction conditions or issues during the work-up and purification.[4] Key areas to investigate include:
-
Reaction Conditions: Inadequate reaction time, incorrect temperature, or the presence of water in condensation reactions can lead to incomplete conversion or degradation of the product.[2][4] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2][4]
-
pH Control: The pH of the reaction medium can be critical. For instance, if the medium is too acidic, the amine will be protonated and non-nucleophilic.[4] Conversely, a pH that is too basic might cause decomposition of the starting materials or product.[4]
-
Loss During Work-up and Purification: Significant product loss can occur during extraction, filtration, and washing steps.[4] Incomplete precipitation or the product's partial solubility in the wash solvent are common culprits.[4]
Q3: Why is my pyrazole amine streaking on a silica gel column, and how can I prevent it?
A3: The basic nature of the amino group on the pyrazole ring is the primary cause of streaking on standard silica gel. The amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[3] To mitigate this, you can:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia in methanol, to the eluent or the silica slurry during column packing.[5] A common practice is to add about 1% triethylamine to your mobile phase.
-
Use an Alternative Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.[5]
-
Protect the Amine Group: A protecting group strategy, such as converting the amine to a Boc-carbamate, can mask its basicity, leading to improved chromatographic behavior.[3]
Troubleshooting Guides
This section provides more in-depth, step-by-step guidance for overcoming specific, complex purification challenges.
Issue 1: Separation of Regioisomers
Symptoms: You observe two or more spots with very close Rf values on TLC, and NMR analysis of the crude or purified product shows a mixture of isomers.
Causality: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical starting materials.[1][2] These isomers often have very similar polarities, making their separation by standard chromatography difficult.
Troubleshooting Workflow:
Caption: Decision tree for separating pyrazole amine regioisomers.
Detailed Protocols:
-
Flash Column Chromatography Optimization:
-
Solvent System Screening: Systematically screen various solvent systems with different selectivities. A good starting point is a gradient of hexane and ethyl acetate.[2]
-
Isocratic Elution: If a gradient does not provide sufficient separation, try a carefully optimized isocratic elution.
-
Modifier Addition: As mentioned in the FAQs, add a small amount of triethylamine to the eluent to improve peak shape.[5]
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Method Development: Develop a separation method on an analytical HPLC first. Chiral stationary phases may be necessary for certain isomers.[6]
-
Scale-Up: Once a good separation is achieved, scale up to a preparative HPLC system. This is often the most effective, albeit more resource-intensive, method for separating stubborn isomers.[6]
-
Issue 2: Removing Persistent Colored Impurities
Symptoms: The final product is an off-color solid or oil (e.g., yellow, red, or brown), even after initial purification attempts.
Causality: Colored impurities often arise from side reactions involving the hydrazine starting material or from degradation of the product.[1] These impurities can be highly conjugated and intensely colored, making them visible even at low concentrations.
Purification Strategies:
| Method | Principle | Best For |
| Activated Charcoal Treatment | Adsorption of colored impurities onto the high surface area of the charcoal. | Removing minor, highly colored impurities from a solution of the product.[1] |
| Acid-Base Extraction | Exploits the basicity of the pyrazole amine to move it into an aqueous acidic phase, leaving non-basic impurities behind.[1][7] | Separating the basic product from neutral or acidic impurities. |
| Recrystallization | The desired compound crystallizes out of a saturated solution upon cooling, leaving impurities behind in the mother liquor.[1] | Purifying solid products where a suitable solvent system can be found. |
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude pyrazole amine intermediate in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The basic pyrazole amine will be protonated and move into the aqueous layer.[1]
-
Separation: Separate the aqueous layer containing the protonated product from the organic layer which retains non-basic impurities.
-
Back-washing: Wash the organic layer with the aqueous acid solution again to ensure complete extraction of the product.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic. The pyrazole amine will deprotonate and precipitate or form an oily layer.[1]
-
Final Extraction: Extract the basified aqueous solution with a fresh portion of the organic solvent.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to obtain the purified pyrazole amine.[7]
Issue 3: Product Instability or Degradation During Purification
Symptoms: You observe the appearance of new impurity spots on TLC during column chromatography or a decrease in yield after purification.
Causality: Some pyrazole amine intermediates can be sensitive to the acidic nature of silica gel or prolonged exposure to heat and air.
Troubleshooting Workflow:
Sources
addressing solubility issues of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine in aqueous buffers
A Guide to Addressing Aqueous Solubility Challenges
Welcome to the technical support resource for 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome common solubility issues encountered with this compound in aqueous buffers. As Senior Application Scientists, we have synthesized fundamental physicochemical principles with practical, field-tested methodologies to ensure your experiments are both successful and reproducible.
Understanding the Molecule: A Structural Approach to Solubility
The solubility behavior of this compound is dictated by its distinct chemical moieties. The structure features a basic primary amine (-NH2) on a pyrazole ring, which can be protonated, and a bulky, hydrophobic 4-methoxybenzyl ether tail. This dual nature means its aqueous solubility is critically dependent on the pH of the medium. At neutral or alkaline pH, the molecule is uncharged and its hydrophobic character dominates, leading to poor solubility. By acidifying the buffer, the amine group becomes protonated (-NH3+), forming a salt and dramatically increasing its affinity for water.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common questions and issues encountered when working with this compound.
Q1: My compound won't dissolve in my neutral phosphate-buffered saline (PBS) at pH 7.4. What is happening?
A1: This is expected behavior. The primary amine on the pyrazole ring is a weak base. To achieve significant protonation and aqueous solubility, the pH of the solution must be substantially lower than the compound's pKa (the pH at which 50% of the compound is ionized). In a neutral buffer like PBS (pH 7.4), the compound exists predominantly in its neutral, uncharged, and poorly soluble form. The large, non-polar methoxybenzyl group is the primary driver for this low solubility.
Q2: How can I determine the optimal pH for dissolving my compound?
A2: The most effective way is to perform a pH-solubility profile. This involves preparing a series of buffers at different pH values (e.g., from pH 2.0 to pH 8.0) and determining the concentration of the dissolved compound in each. As a general starting point for a basic compound, you should aim for a pH that is 1.5 to 2 units below the pKa of the basic functional group. While the exact pKa for this specific molecule is not published, similar aminopyrazoles have pKa values in the range of 4.5 - 6.0. Therefore, starting with buffers in the range of pH 2.0 to 4.0 is highly recommended.
Q3: I need to work at a physiological pH (e.g., 7.4) for my cell-based assay. How can I prepare a concentrated stock solution?
A3: The recommended strategy is the "pH-shift" method. You first dissolve the compound at a high concentration in an acidic solution where it is highly soluble, and then dilute this acidic stock into your final physiological buffer for the experiment.
-
Step 1: Acidic Stock Preparation: Dissolve the compound in a small volume of an acidic vehicle. A common choice is 0.1 N Hydrochloric Acid (HCl). Alternatively, you can prepare a stock in a non-aqueous, water-miscible co-solvent like Dimethyl Sulfoxide (DMSO).
-
Step 2: Dilution into Final Buffer: Perform a serial dilution of this concentrated stock into your final assay buffer (e.g., PBS or cell culture media at pH 7.4). It is crucial that the final concentration of the initial solvent (e.g., HCl or DMSO) is low enough to not affect your experimental system (typically <0.5% for DMSO in cell culture).
Caution: When diluting the acidic or DMSO stock, you may reach a concentration where the compound precipitates out of the neutral buffer. It is essential to visually inspect the final solution for any cloudiness or precipitate. Determine the "kinetic solubility" in your final buffer to find the maximum concentration you can achieve without precipitation.
Q4: Can I use co-solvents other than DMSO?
A4: Yes, several other co-solvents can be effective, though their compatibility with your specific experimental system must be verified. Common choices include:
-
Ethanol (EtOH): Often used in formulations.
-
Propylene Glycol (PG): A common vehicle in pharmaceutical preparations.
-
Polyethylene Glycol 400 (PEG 400): Useful for increasing the solubility of hydrophobic compounds.
The choice of co-solvent should be guided by the tolerance of your assay. Always run a vehicle control in your experiments to ensure the co-solvent itself does not produce an effect.
Q5: Are there other formulation strategies I can try for in vivo studies or challenging applications?
A5: For more advanced requirements, such as achieving higher concentrations for in vivo dosing, you can explore the use of excipients and complexation agents. These work by creating micelles or other complexes that encapsulate the hydrophobic compound.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that increase solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic part of your compound can become encapsulated within the cyclodextrin, increasing its apparent solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used example.
Experimental Protocols & Methodologies
Protocol 1: Preparation of an Acidic Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution in 0.1 N HCl. The molecular weight of this compound is 277.34 g/mol .
Materials:
-
This compound powder
-
0.1 N Hydrochloric Acid (HCl)
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar or vortex mixer
Procedure:
-
Weigh out 2.77 mg of the compound on a calibrated balance.
-
Transfer the powder to a 1 mL volumetric flask.
-
Add approximately 0.8 mL of 0.1 N HCl to the flask.
-
Agitate the mixture using a vortex mixer or magnetic stirrer until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to facilitate dissolution.
-
Once fully dissolved, add 0.1 N HCl to bring the final volume to exactly 1.0 mL.
-
Mix thoroughly. This solution can be stored at 4°C for short-term use or aliquoted and frozen at -20°C for long-term storage.
Protocol 2: Workflow for Determining Kinetic Solubility in Assay Buffer
This workflow allows you to determine the maximum concentration of the compound that can be tolerated in your final pH 7.4 buffer when diluted from a DMSO stock.
Diagrammatic Workflow:
Caption: Workflow for kinetic solubility assessment.
Procedure:
-
Prepare a high-concentration stock: Make a 50 mM stock solution of the compound in 100% DMSO.
-
Set up dilution plate: Add 100 µL of your final assay buffer (e.g., PBS, pH 7.4) to wells A2 through A12 of a 96-well plate. Add 200 µL of buffer to well A1.
-
Perform serial dilution: Add 2 µL of the 50 mM DMSO stock to well A1. This creates a 500 µM solution. Mix thoroughly.
-
Transfer 100 µL from well A1 to well A2, mix, and continue this 1:2 serial dilution across the plate to well A12. This creates a concentration gradient (e.g., 500 µM, 250 µM, 125 µM, etc.).
-
Equilibrate: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Analyze: Determine the highest concentration at which no precipitate is observed. This can be done by visual inspection against a dark background, or more quantitatively by measuring light scattering using a nephelometer or a plate reader measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration in the last clear well is your kinetic solubility limit.
Summary of Recommended Starting Conditions
For ease of reference, the following table summarizes the recommended vehicles for dissolving this compound based on the intended application.
| Application | Recommended Vehicle | Final Conc. Guideline | Key Considerations |
| Stock Solution | 100% DMSO | 10 - 50 mM | Ensure final DMSO concentration in assay is non-toxic (typically <0.5%). |
| Aqueous Stock | 0.1 N HCl | 1 - 10 mM | Neutralize upon dilution; ensure final salt concentration is acceptable. |
| Cell-Based Assays | Dilute from DMSO or acidic stock into media | < 100 µM (typical) | Determine kinetic solubility limit first. Use vehicle controls. |
| In Vivo Formulation | 5% DMSO, 40% PEG 400, 55% Saline | Vehicle dependent | Requires careful formulation development and tolerability studies. |
| 10-20% HP-β-CD in Water/Saline | Vehicle dependent | Cyclodextrin complexation can significantly enhance apparent solubility. |
Visualizing the pH Effect
The ionization state of the molecule is the key to its solubility. The following diagram illustrates how pH influences the equilibrium between the soluble, protonated form and the insoluble, neutral form of the compound.
Caption: pH-dependent equilibrium of the aminopyrazole.
This guide provides a comprehensive framework for addressing the solubility challenges of this compound. By understanding the underlying chemical principles and applying systematic experimental approaches, researchers can successfully prepare solutions suitable for a wide range of biological and pharmaceutical studies.
Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Alkylation
Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to help you navigate the complexities of this crucial transformation, ensuring high yields and predictable regioselectivity in your synthetic endeavors.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific issues you might encounter during your experiments. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in fundamental chemical principles.
Issue 1: Low or No Product Yield
Q: I am observing very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?
A: Low or no product yield is a common frustration that can stem from several factors, from reagent choice to reaction conditions. Here is a systematic guide to troubleshoot this issue.
1. Re-evaluate Your Base: The base is critical for deprotonating the pyrazole nitrogen, rendering it nucleophilic.
- Strength: Ensure the base is strong enough for your specific pyrazole. While potassium carbonate (K₂CO₃) is a good starting point, pyrazoles with electron-withdrawing groups are less acidic and require a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) for efficient deprotonation.[1][2]
- Stoichiometry: A slight excess of the base (1.1-1.5 equivalents) is often beneficial to drive the deprotonation to completion.[1]
- Anhydrous Conditions: Strong bases like NaH are highly reactive with water. Ensure your solvent and reagents are scrupulously dried, as moisture can quench the pyrazole anion and deactivate the base.[1][2]
2. Assess Solubility: If the pyrazole or the base is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.
- Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally effective at dissolving both the pyrazole salt and the base.[1][2] If solubility remains an issue, consider switching to a more effective solvent.
3. Check the Alkylating Agent's Reactivity: The nature of the leaving group on your alkylating agent (R-X) is paramount.
- Leaving Group Ability: The reactivity order is generally I > Br > OTs > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide can significantly accelerate the reaction.[1]
4. Optimize Reaction Temperature:
- Many N-alkylation reactions proceed well at room temperature, but some may require heating to overcome the activation energy barrier. Monitor your reaction by TLC or LC-MS. If no progress is observed after a few hours, gradually increase the temperature.
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Q: My reaction produces a mixture of N1 and N2 alkylated isomers that are difficult to separate. How can I control the regioselectivity?
A: Achieving high regioselectivity is one of the primary challenges in the N-alkylation of unsymmetrical pyrazoles.[3] The outcome is a delicate balance of steric and electronic factors.
1. Steric Hindrance is Key:
- On the Pyrazole: The alkylating agent will preferentially attack the less sterically hindered nitrogen. A bulky substituent at the 3- or 5-position of the pyrazole ring will direct the incoming alkyl group to the more accessible nitrogen atom.[4][5]
- On the Alkylating Agent: Using a sterically demanding alkylating agent can also dramatically favor the less hindered N1 position.[1][6]
2. Strategic Choice of Base and Solvent:
- The combination of base and solvent can have a profound impact. A classic combination for favoring the N1 isomer is K₂CO₃ in DMSO .[3][7]
- In some cases, the cation of the base can influence selectivity through chelation. For instance, NaH in THF or toluene has been shown to favor specific isomers.[1][8]
- Using NaH can sometimes prevent the formation of regioisomeric byproducts.[3][9]
3. Consider Electronic Effects:
- Electron-withdrawing groups on the pyrazole ring can influence the relative nucleophilicity of the two nitrogen atoms, although this effect is often secondary to sterics.[9][10]
4. Alternative Methodologies:
- For substrates where traditional methods fail, consider alternative approaches. For example, magnesium-catalyzed reactions have been developed specifically to favor the N2-alkylation of 3-substituted pyrazoles.[11] Biocatalytic methods using engineered enzymes have also shown exceptional regioselectivity (>99%).[12]
Issue 3: Formation of Side Products
Q: Besides the desired N-alkylated product, I am observing significant side reactions. What are they and how can I minimize them?
A: The primary side reaction of concern is dialkylation, especially if your product is subjected to the reaction conditions for an extended period.
1. Dialkylation:
- Cause: The N-alkylated pyrazole product can be deprotonated (if it has an acidic proton) and react with another equivalent of the alkylating agent, leading to a quaternary pyrazolium salt.
- Solution: Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents). Monitor the reaction closely and stop it as soon as the starting material is consumed.
2. O-Alkylation (for pyrazolones):
- Cause: Pyrazolone tautomers possess both N-H and O-H bonds. Alkylation can occur at either site.
- Solution: The N- vs. O-alkylation ratio is highly dependent on the reaction conditions. Hard alkylating agents (like dimethyl sulfate) tend to favor N-alkylation, while softer agents may favor O-alkylation. The choice of base and solvent is also critical and requires specific optimization for your substrate.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my pyrazole N-alkylation?
A1: The choice of base depends primarily on the acidity of your pyrazole's N-H proton. A good starting point is to compare the pKa of your pyrazole's N-H to the pKa of the conjugate acid of the base you intend to use. The base should be strong enough to effectively deprotonate the pyrazole.
| Base | pKa of Conjugate Acid | Typical Use Case |
| K₂CO₃ | ~10.3 | General purpose, effective for many pyrazoles.[1] |
| Cs₂CO₃ | ~10.3 | Similar to K₂CO₃ but often provides better yields due to higher solubility. |
| NaH | ~36 | Strong, non-nucleophilic base for less acidic pyrazoles or unreactive alkylating agents. Requires strict anhydrous conditions.[1][2] |
| DBU | ~13.5 | Strong, non-nucleophilic organic base. Useful when inorganic bases cause solubility issues. |
Q2: What is the best solvent for pyrazole N-alkylation?
A2: Polar aprotic solvents are generally the best choice as they effectively dissolve the pyrazole salt intermediate and promote SN2 reactions.
| Solvent | Dielectric Constant (ε) | Notes |
| DMF | 36.7 | Excellent solvating power for a wide range of reactants.[1] |
| DMSO | 46.7 | Highly polar, can accelerate slow reactions.[1] |
| Acetonitrile (MeCN) | 37.5 | Good general-purpose solvent, easier to remove than DMF or DMSO. |
| THF | 7.6 | Less polar, often used with strong bases like NaH.[1] |
Q3: How do substituents on the pyrazole ring affect regioselectivity?
A3: Substituents are the primary directors of regioselectivity.
-
Steric Effects: As discussed in the troubleshooting section, bulky groups at the C3 or C5 position are the most powerful tool for directing alkylation to the opposite, less hindered nitrogen.[4][5] This is the most predictable and commonly exploited effect.
-
Electronic Effects: The electronic nature of substituents modifies the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups (like -NO₂ or -CF₃) decrease the nucleophilicity of the nearby nitrogen, potentially favoring alkylation at the more distant nitrogen.[9] Conversely, electron-donating groups can enhance it. However, these electronic influences are often overridden by steric considerations.[9][10]
Visualizing the Fundamentals
To better understand the process, the following diagrams illustrate the core mechanism and the critical factors influencing the reaction's outcome.
Caption: Decision workflow for controlling regioselectivity.
Experimental Protocols
General Protocol for N1-Alkylation of a 3-Substituted Pyrazole
This protocol provides a robust starting point for the regioselective N1-alkylation using standard laboratory reagents.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 3-substituted pyrazole (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) followed by anhydrous dimethylformamide (DMF, 5-10 mL per mmol of pyrazole).
-
Stirring: Stir the resulting suspension at room temperature for 15-30 minutes to allow for salt formation.
-
Alkylation: Add the alkylating agent (e.g., an alkyl bromide, 1.1 eq) dropwise to the stirring suspension.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS. [1]6. Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x). [1]7. Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [1]
References
- BenchChem. (2025). Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole. BenchChem Technical Support Center.
-
Laha, J. K., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 125-141. [Link]
-
Krasavin, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10823–10835. [Link]
-
ResearchGate. (2017). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
ResearchGate. (2022). Optimization of pyrazole N-alkylation conditions. [Link]
-
Li, G., et al. (2014). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 16(24), 6248–6251. [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
Montoya, V., et al. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385. [Link]
- BenchChem. (2025). A Technical Guide to Green Chemistry in N-Alkylpyrazole Synthesis.
-
Matos, I., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Applied Catalysis A: General, 384(1-2), 169-176. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
Byers, P. M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3625–3630. [Link]
-
ResearchGate. (2006). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. [Link]
-
Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]
-
Zhang, Y., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting mass spectrometry fragmentation of pyrazole compounds
Welcome to the technical support center for the mass spectrometric analysis of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to characterize pyrazole-containing molecules. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. My approach is to not only provide solutions but also to explain the underlying principles to empower you to make informed decisions in your future work.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
This section addresses common questions regarding the expected fragmentation behavior of pyrazole compounds. A solid understanding of the typical fragmentation pathways is the first step in effective troubleshooting.
Q1: What are the most common fragmentation pathways for simple pyrazole compounds under Electron Ionization (EI)?
When a pyrazole molecule is subjected to EI-MS, the resulting molecular ion is often energetically unstable and undergoes characteristic fragmentation. The two most prominent fragmentation processes for the unsubstituted pyrazole ring are:
-
Expulsion of Hydrogen Cyanide (HCN): The pyrazole ring can lose a molecule of HCN (27 Da), a common fragmentation pathway for many nitrogen-containing heterocyclic compounds. This can occur from both the molecular ion ([M]+•) and the [M-H]+ ion.
-
Loss of a Nitrogen Molecule (N₂): A rearrangement can occur, leading to the expulsion of a neutral nitrogen molecule (N₂), particularly from the [M-H]+ ion. This often results in the formation of a cyclopropenyl ring structure.[1][2]
The relative abundance of the ions resulting from these two pathways can provide valuable structural information. For the parent pyrazole, the loss of HCN is generally the more dominant pathway.[2]
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted as a series of common problems and their potential causes and solutions.
Q2: Why is the molecular ion ([M]⁺•) of my pyrazole compound weak or completely absent in the EI-MS spectrum?
A weak or absent molecular ion is a frequent challenge in EI-MS, especially for certain classes of compounds.[3][4] Here’s a breakdown of the likely causes and how to address them:
-
Cause 1: Extensive Fragmentation: Pyrazoles, particularly those with certain substituents, can be prone to extensive fragmentation under the high-energy conditions of EI (typically 70 eV).[5] The energy imparted to the molecule upon ionization may be sufficient to cause immediate bond cleavage, leaving very few intact molecular ions to reach the detector. Highly branched substituents or thermally labile groups can exacerbate this issue.
-
Solution 1a: Use a "Softer" Ionization Technique: If your primary goal is to determine the molecular weight, switching to a soft ionization method is the most effective solution.
-
Electrospray Ionization (ESI): Ideal for polar, non-volatile pyrazole derivatives, often analyzed by LC-MS. ESI typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[6][7][8]
-
Chemical Ionization (CI): A softer gas-phase ionization technique than EI, often available on GC-MS systems. CI uses a reagent gas (like methane or ammonia) to ionize the analyte through proton transfer, resulting in a more abundant protonated molecule and less fragmentation.[5]
-
-
Solution 1b: Reduce the Ionization Energy in EI: If you must use EI, you can try reducing the electron energy from the standard 70 eV to a lower value (e.g., 15-20 eV). This will decrease the internal energy of the molecular ion, reducing fragmentation and potentially increasing its abundance. However, be aware that this will also decrease overall ion intensity and may alter the fragmentation pattern, making library matching more difficult.
Q3: I am observing unexpected peaks in the mass spectrum of my purified pyrazole compound. What are the likely sources?
Unexpected peaks can arise from a variety of sources, from contamination to unanticipated chemical reactions. Here is a systematic approach to diagnosing the issue:
-
Source 1: Contamination: This is the most common cause of extraneous peaks. Contaminants can be introduced at any stage of the experiment.
-
Common Contaminants & Their Signatures:
-
Plasticizers (Phthalates): Often leach from plastic labware (e.g., pipette tips, vials, tubing).[9][10] They are characterized by prominent ions at m/z 149, 279, etc.
-
Siloxanes: Common in GC-MS analysis, originating from column bleed or septa. They produce a characteristic repeating pattern of ions separated by specific mass units (e.g., 73, 147, 207, 281).[11]
-
Solvents and Buffers: Impurities in solvents or mobile phase additives (e.g., triethylamine, trifluoroacetic acid) can appear as background ions.[9][10]
-
-
Troubleshooting Steps:
-
Run a Blank: Analyze a solvent blank to identify peaks originating from your solvent, system, or sample preparation workflow.
-
Use High-Purity Solvents: Always use LC-MS or GC-MS grade solvents.
-
Minimize Plasticware: Use glass or polypropylene labware where possible. Rinse all plasticware with a high-purity solvent before use.[10]
-
-
-
Source 2: In-Source Fragmentation/Reactions: Some pyrazole derivatives may be thermally labile and can degrade in the hot injector of a GC or the ion source of the mass spectrometer. This can lead to fragments that appear to be impurities.
-
Troubleshooting Steps:
-
Lower the Injector/Source Temperature: Gradually decrease the temperature of the GC injector or MS ion source to see if the abundance of the unexpected peaks decreases.
-
Derivatization: For pyrazoles with thermally sensitive functional groups (e.g., carboxylic acids, primary amines), derivatization can increase thermal stability and improve chromatographic behavior.
-
-
-
Source 3: Adduct Formation (ESI): In ESI, it is common to observe adducts of your analyte with cations present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[7] These are typically 22 and 38 Da higher than the [M+H]⁺ ion, respectively. Proton-bound dimers ([2M+H]⁺) may also be observed at high analyte concentrations.[7]
-
Troubleshooting Steps:
-
Confirm the Mass Differences: Check if the unexpected peaks correspond to the expected mass differences for common adducts.
-
Improve Desalting: If adducts are problematic, improve sample cleanup to remove salts.
-
Optimize Mobile Phase: Adding a small amount of a volatile acid (e.g., formic acid) can promote protonation and reduce cation adduction.
-
-
Q4: How can I differentiate between positional isomers of substituted pyrazoles using mass spectrometry?
Differentiating isomers by mass spectrometry can be challenging as they have the same molecular weight. However, differences in their fragmentation patterns, particularly the relative abundances of key fragments, can often be used for identification.
-
Strategy 1: Analyze Fragmentation Ratios: The position of a substituent on the pyrazole ring can influence the stability of the resulting fragment ions. For example, the fragmentation of 1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole shows different relative abundances for certain fragment ions, which can be used to distinguish them.[2]
-
Strategy 2: Tandem Mass Spectrometry (MS/MS): MS/MS is a powerful technique for isomer differentiation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a primary fragment) is selected and then fragmented further. The resulting product ion spectrum is often unique to a specific isomer.
-
Strategy 3: Coupling with Chromatography: The most reliable method for isomer analysis is to couple mass spectrometry with a separation technique like gas chromatography (GC) or liquid chromatography (LC). Isomers will often have different retention times, allowing for their separation before they enter the mass spectrometer.
Experimental Protocols & Data
To aid in your experimental design and data interpretation, here are a representative experimental protocol and a table of common fragments.
Protocol: GC-MS Analysis of a Substituted Pyrazole
This protocol provides a general workflow for the analysis of a volatile pyrazole derivative.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of your pyrazole compound.
-
Dissolve the sample in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.
-
-
GC Parameters (Typical):
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Parameters (EI):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the peak corresponding to your pyrazole compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and characteristic fragment ions.
-
Compare the observed spectrum to a library of known spectra if available.
-
Table 1: Common Neutral Losses and Fragments in Pyrazole Mass Spectrometry
| Neutral Loss/Fragment Formula | Mass (Da) | Common Origin/Notes |
| H | 1 | Formation of [M-H]⁺ ion, often a precursor to further fragmentation. |
| N₂ | 28 | Characteristic loss from the [M-H]⁺ ion, involves ring rearrangement.[1][2] |
| HCN | 27 | Common loss from the pyrazole ring, can occur from [M]⁺• or [M-H]⁺.[1][2] |
| Substituent-specific losses | Variable | Loss of functional groups from the pyrazole ring (e.g., -CH₃, -NO₂, -Br). The fragmentation of these groups often follows predictable patterns. |
Visualizing Fragmentation and Troubleshooting
The following diagrams illustrate the key fragmentation pathways of pyrazole and a logical workflow for troubleshooting common MS issues.
Caption: Troubleshooting workflow for a weak or absent molecular ion.
References
-
Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. Available at: [Link]
-
Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
LabRulez LCMS. (2025). 5 Common Nitrogen Issues in LC-MS. Available at: [Link]
-
ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. Available at: [Link]
-
CIGS. (n.d.). Common LC/MS Contaminants. Available at: [Link]
-
Tushara, A. P., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5465–5475. Available at: [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]
-
Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]
-
Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 134. Available at: [Link]
-
ResearchGate. (2018). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Available at: [Link]
-
Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Available at: [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2016). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 51(10), 883-911. Available at: [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Available at: [Link]
-
Gheorghiu, M. D., et al. (2009). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. Revista de Chimie, 60(3), 249-253. Available at: [Link]
-
Clark, J. (2021). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
LibreTexts Chemistry. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
-
Shishov, A., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(11), 3296. Available at: [Link]
-
Parmar, V. S., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39B, 916-921. Available at: [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]
-
Singh, N. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. YouTube. Available at: [Link]
-
ResearchGate. (2020). ESI-MS spectrum of complex-II and probable fragmentation. Available at: [Link]
-
All About Chemistry. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. Available at: [Link]
-
Zhang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5861. Available at: [Link]
-
Chromatography Forum. (2023). Losing Molecular Ion LCMSMS. Available at: [Link]
-
SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available at: [Link]
-
Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. gmi-inc.com [gmi-inc.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cigs.unimo.it [cigs.unimo.it]
- 11. agilent.com [agilent.com]
Technical Support Center: Stability Assessment of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine in Solution
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals investigating the stability of 5-(2-((4-methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine. The following content is structured in a problem-oriented, question-and-answer format to directly address common challenges and provide scientifically grounded solutions for ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Fundamental Stability Profile
Question: What are the primary stability concerns for this compound in a solution?
Answer: The molecule possesses three key structural motifs that are critical to consider for stability: the 3-amino-pyrazole ring, the ether linkage, and the p-methoxybenzyl (PMB) protecting group.
-
The 3-Amino-Pyrazole Core: The pyrazole ring itself is an aromatic heterocycle and is generally stable to oxidation.[1][2] However, the presence of the electron-donating 3-amino group increases the electron density of the ring system. This can make the moiety more susceptible to oxidative degradation pathways compared to an unsubstituted pyrazole.[3] The amine group's basicity (and thus its reactivity) is highly dependent on the pH of the solution.[4][5]
-
The Ether Linkage: The benzyl ether linkage (-O-CH2-) is generally robust. Unlike esters, which are readily hydrolyzed, ethers require more forceful conditions, typically strong acids, to undergo cleavage. Under typical physiological or neutral pH conditions, this bond is expected to be stable.
-
The p-Methoxybenzyl (PMB) Group: This is the most significant potential liability. The PMB group is a widely used protecting group precisely because it can be removed under specific conditions that leave other functional groups intact.[6][7] It is particularly susceptible to cleavage under:
-
Oxidative Conditions: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly used for its removal.[7][8] This implies that the compound may be unstable in the presence of even milder oxidants. The electron-donating methoxy group makes the benzyl ring highly susceptible to single-electron transfer.[7]
-
Strongly Acidic Conditions: Treatment with acids like trifluoroacetic acid (TFA) can also cleave the PMB ether.[6][9]
-
Therefore, the primary stability concerns are oxidative degradation, particularly at the PMB moiety, and to a lesser extent, acid-catalyzed hydrolysis.
Section 2: Designing a Stability Study
Question: How should I design an initial experiment to probe the stability of this compound?
Answer: A Forced Degradation Study (also known as stress testing) is the standard and most effective approach.[10][11][12] This involves subjecting the compound to a range of harsh conditions to intentionally induce degradation. The goal is not to destroy the molecule completely, but to generate a modest amount of degradation (typically 10-20%) to identify potential degradants and establish degradation pathways.[12][13] This is a critical step in developing a stability-indicating analytical method.[11]
The International Council for Harmonisation (ICH) guidelines recommend a standard set of stress conditions.[10][14]
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Typical Reagents & Conditions | Rationale & Target Moiety |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60 °C) | To probe the stability of the ether linkage and PMB group. |
| Base Hydrolysis | 0.1 M NaOH, at room temp or heated | To assess general stability. The PMB group is typically stable to base.[6] |
| Oxidation | 3% H₂O₂, at room temperature | To challenge the electron-rich PMB group and the 3-amino-pyrazole ring. |
| Thermal Stress | Solid-state at elevated temp (e.g., 80 °C); Solution at elevated temp (e.g., 60 °C) | To assess intrinsic thermal stability. |
| Photostability | Expose solution to UV/Vis light (ICH Q1B guidelines) | To determine sensitivity to light-induced degradation.[14] |
Workflow for a Forced Degradation Study
Below is a diagram illustrating the logical flow of a forced degradation experiment.
Caption: Workflow for conducting a forced degradation study.
Section 3: Analytical Methodology & Troubleshooting
Question: My chromatogram shows multiple new peaks after stress testing. How do I know what they are?
Answer: This is the expected outcome of a successful forced degradation study. The key is to systematically identify these new peaks and ensure your analytical method can resolve them.
Step 1: Peak Purity and Resolution First, ensure your HPLC method is "stability-indicating." This means it can separate the parent compound from all significant degradation products and process impurities.[15] Use a photodiode array (PDA) detector to assess peak purity. If co-elution is suspected, the method must be optimized (e.g., by changing the gradient, mobile phase pH, or column chemistry).
Step 2: Degradant Identification with LC-MS Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for identifying unknown degradants.[16] By comparing the mass-to-charge ratio (m/z) of the degradant peaks with the parent compound, you can deduce the chemical transformation that occurred.
Potential Degradation Pathways & Expected Masses
The diagram below highlights the most probable sites of degradation on the molecule.
Caption: Potential degradation sites on the molecule.
-
Pathway A (Oxidative Cleavage): This is the most likely pathway, especially under oxidative stress (H₂O₂). You would expect to see the loss of the p-methoxybenzyl group (121.05 Da). The primary degradant would be the corresponding alcohol: 5-(2-hydroxyethyl)-1H-pyrazol-3-amine. You may also detect p-methoxybenzaldehyde as a byproduct.[8]
-
Pathway B (Acid Hydrolysis): Under strong acidic conditions, cleavage of the ether bond could occur, leading to the same alcohol degradant as in Pathway A.
-
Pathway C (Ring Oxidation): The electron-rich 3-amino-pyrazole ring could be oxidized, typically resulting in the addition of an oxygen atom (+16 Da). Pyrazole N-oxides are a known possibility.[2]
Question: I'm observing a loss of the parent compound but no new peaks are appearing. What's happening?
Answer: This issue, often termed poor "mass balance," can be complex. Here are the most common causes and troubleshooting steps:
Table 2: Troubleshooting Poor Mass Balance
| Potential Cause | Explanation | Troubleshooting Steps |
| Degradant is Not UV-Active | A degradation pathway may have destroyed the chromophore (the part of the molecule that absorbs UV light). | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. LC-MS is also essential here. |
| Degradant is Insoluble | The degradation product may have precipitated out of the solution. | Visually inspect the sample vials for any precipitate. If observed, try to dissolve it in a stronger organic solvent and re-analyze. |
| Degradant is Volatile | The degradant may be a small, volatile molecule that evaporates during sample workup or is not retained on the HPLC column. | Use a column with higher retention for polar compounds (e.g., an AQ-C18 or a HILIC column). Minimize sample heating. |
| Degradant is Adsorbed | Highly polar or charged degradants can irreversibly stick to the HPLC column or vials. | Use deactivated glass vials. Modify the mobile phase pH to alter the charge state of the analyte. |
Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method Development
This protocol provides a starting point for developing a robust, stability-indicating method.
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). C18 columns provide good hydrophobic retention for a broad range of molecules.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the basic amine, leading to better peak shape.
-
Mobile Phase B: Acetonitrile (ACN).
-
-
Initial Gradient Elution:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: PDA detector, scan from 200-400 nm. Extract chromatogram at the λmax of the parent compound.
-
Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to scout for all potential impurities.
-
-
Method Optimization:
-
Analyze a mixture of your stressed samples (acid, base, peroxide, etc.).
-
Adjust the gradient slope to improve the resolution between the parent peak and the newly formed degradant peaks. Aim for a resolution (Rs) of >1.5 for all critical pairs.
-
If peak shape is poor (tailing), ensure the mobile phase pH is at least 2 units below the pKa of the 3-amino group.
-
Table 3: Example HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection (UV) | 254 nm (or λmax) |
| Injection Vol. | 5 µL |
References
-
Lyalin, B.V., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link]
-
Yin, Z., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Semproni, J.M., et al. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Inorganic Chemistry. Available at: [Link]
-
Alam, M., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Rojas-Montoya, C., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. Available at: [Link]
-
Lyalin, B.V. & Petrosyan, V.A. (2011). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. Russian Journal of Electrochemistry. Available at: [Link]
-
Schmalzbauer, M., et al. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Yin, Z., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: [Link]
-
Fiveable. (n.d.). p-methoxybenzyl (pmb) Definition. Organic Chemistry II Key Term. Available at: [Link]
-
Ferreira, R.J., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. Available at: [Link]
-
Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. Available at: [Link]
- Leszczynski, J. & Rode, J.E. (2007). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Journal of Molecular Structure: THEOCHEM.
-
Aouad, M.R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Bekhit, A.A. & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry. Available at: [Link]
-
Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Bekhit, A.A. & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Ferreira, R.J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. Available at: [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available at: [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. Available at: [Link]
-
Chappell, J.D. & St. Denis, J.D. (2017). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Synthesis. Available at: [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]
-
Dong, M.W. & Hu, G. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available at: [Link]
-
KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Available at: [Link]
-
Blue, K. & Razink, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
- Kumar, V. & Bharaj, P. (2014). core components of analytical method validation for small molecules-an overview.
-
MDPI. (2022). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Available at: [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]
-
Sero, V.J., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry. Available at: [Link]
-
Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
He, C., et al. (2024). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Available at: [Link]
-
Sharma, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. Available at: [Link]
-
Singh, S. & Kumar, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Mori, T., et al. (2019). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics. Available at: [Link]
-
Stanovnik, B., et al. (2001). The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. Available at: [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
-
Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]
-
Kong, F., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Chemistry Central Journal. Available at: [Link]
- Sharma, G., et al. (2020).
-
Naim, M.J., et al. (2024). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Tang, H., et al. (2012). Proposed partial 3-aminobenzoate degradation pathway and physical map... ResearchGate. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijnrd.org [ijnrd.org]
- 3. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
- 4. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 5. ibisscientific.com [ibisscientific.com]
- 6. fiveable.me [fiveable.me]
- 7. total-synthesis.com [total-synthesis.com]
- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. scispace.com [scispace.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
minimizing side-product formation in pyrazole synthesis
Welcome to the . This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of pyrazole synthesis. As Senior Application Scientists, we have compiled this guide to address common challenges, with a focus on minimizing the formation of unwanted side-products. Our goal is to provide you with the expertise and validated protocols necessary to optimize your synthetic routes, improve yield, and ensure the purity of your target pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in Knorr-type pyrazole synthesis, and how can I prevent them?
A1: A frequent challenge in the Knorr-type synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is the formation of regioisomers. This occurs when an unsymmetrical 1,3-dicarbonyl is used, leading to two possible cyclization pathways.
For instance, the reaction of ethyl acetoacetate with methylhydrazine can yield both 1,5-dimethyl-1H-pyrazol-3-ol and 1,3-dimethyl-1H-pyrazol-5-ol. The regioselectivity is highly dependent on the reaction conditions.
Root Cause & Mechanism: The initial step involves the formation of a hydrazone intermediate. The subsequent cyclization is an intramolecular nucleophilic attack. The direction of this attack is influenced by:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons.
-
Steric Hindrance: Bulky substituents can favor the formation of one isomer over the other.
-
pH of the Medium: The pH can influence which nitrogen of the hydrazine is more nucleophilic and which carbonyl is more readily attacked. Acidic conditions typically favor reaction at the more reactive ketone carbonyl, while basic conditions can lead to mixtures.
Troubleshooting & Prevention:
| Strategy | Principle | Experimental Protocol | Expected Outcome |
| pH Control | Modulating the nucleophilicity of the hydrazine and electrophilicity of the carbonyls. | Buffer the reaction medium. For example, using an acetic acid/acetate buffer system can help maintain a consistent pH and favor one isomer. | Improved regioselectivity, with one isomer being formed in significant excess. |
| Solvent Selection | The polarity of the solvent can influence the stability of the transition states leading to the different isomers. | Screen a range of solvents, from polar protic (e.g., ethanol, acetic acid) to aprotic (e.g., toluene, dioxane). | Identification of a solvent system that maximizes the yield of the desired isomer. |
| Use of Protecting Groups | Temporarily blocking one of the carbonyl groups can force the reaction to proceed in a specific direction. | This is a more complex, multi-step approach but offers the highest degree of control. | Exclusive formation of the desired regioisomer. |
Q2: I am observing significant formation of a dimeric or polymeric byproduct in my pyrazole synthesis. What is the likely cause?
A2: The formation of dimeric or polymeric byproducts often points to side reactions involving the hydrazine starting material or reactive intermediates. One common issue is the self-condensation of hydrazine or its derivatives, especially under harsh conditions (e.g., high temperatures). Another possibility is the reaction of a newly formed pyrazole ring with unreacted starting materials.
Troubleshooting & Prevention:
-
Control of Stoichiometry: Use a slight excess of the 1,3-dicarbonyl compound to ensure the complete consumption of the hydrazine derivative.
-
Temperature Management: Run the reaction at the lowest effective temperature. High temperatures can promote side reactions.
-
Order of Addition: Adding the hydrazine derivative slowly to the solution of the 1,3-dicarbonyl can help to maintain a low concentration of the hydrazine and minimize self-condensation.
Troubleshooting Guide: Specific Issues in Pyrazole Synthesis
Problem 1: Low Yield in the Synthesis of Substituted Pyrazoles from α,β-Unsaturated Carbonyls (Michael Addition Route)
Scenario: You are attempting to synthesize a pyrazole by reacting an α,β-unsaturated ketone with hydrazine, but the yield is consistently low, and you observe a mixture of products.
Root Cause Analysis: This reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated system, followed by cyclization and dehydration. Several factors can lead to low yields:
-
Incomplete Michael Addition: The initial addition step may not go to completion.
-
Formation of a Hydrazone at the Carbonyl: The hydrazine can react at the carbonyl group, forming a hydrazone that may be slow to cyclize or may participate in side reactions.
-
Formation of a Pyrazoline Intermediate: The initial cyclized product is a pyrazoline, which must be oxidized to the aromatic pyrazole. The oxidation step may be inefficient under the reaction conditions.
Visualizing the Reaction Pathway and Potential Side-Products:
Caption: Reaction pathways in pyrazole synthesis from α,β-unsaturated ketones.
Recommended Solutions:
-
Stepwise Protocol:
-
Michael Addition: Perform the Michael addition at a low temperature (e.g., 0-5 °C) to favor this pathway over hydrazone formation. Use a solvent like ethanol or methanol.
-
Cyclization: After the Michael addition is complete (monitored by TLC or LC-MS), slowly warm the reaction mixture to room temperature or slightly above to promote cyclization.
-
Oxidation: If a stable pyrazoline is formed, an explicit oxidation step may be necessary. Common oxidants include:
-
Air (bubbling through the reaction mixture, often in the presence of a base)
-
Iodine in the presence of a base (e.g., triethylamine)
-
Sulfur
-
-
-
Catalyst Selection: The use of a mild acid catalyst (e.g., acetic acid) can promote the initial Michael addition.
Problem 2: Difficulty in Removing the Tosyl Protecting Group in N-Tosyl Pyrazole Synthesis
Scenario: You have synthesized an N-tosyl protected pyrazole to control regioselectivity, but you are struggling to remove the tosyl group without degrading the pyrazole ring.
Root Cause Analysis: The tosyl group is a robust protecting group, and its removal often requires harsh conditions that can be detrimental to the pyrazole core, especially if it contains sensitive functional groups. Common issues include:
-
Ring Opening: Strong nucleophiles or bases can lead to the cleavage of the pyrazole ring.
-
Decomposition: Strongly acidic conditions can cause decomposition of the final product.
Troubleshooting Protocol for Deprotection:
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Reductive Cleavage | Magnesium turnings in methanol | Mild conditions, often high yielding. | Can be slow; magnesium quality is crucial. |
| Basic Hydrolysis | 30% NaOH, reflux in ethanol | Effective for robust pyrazoles. | Can cause decomposition of sensitive molecules. |
| Acidic Hydrolysis | Concentrated H₂SO₄ or trifluoroacetic acid (TFA) | Can be effective, but often requires high temperatures. | High risk of side reactions and decomposition. |
Recommended Step-by-Step Protocol (Reductive Cleavage):
-
Dissolve the N-tosyl pyrazole in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).
-
Add an excess of magnesium turnings (e.g., 10-20 equivalents).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove magnesium salts.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected pyrazole.
Visualizing the Troubleshooting Workflow:
Caption: Decision workflow for N-tosyl pyrazole deprotection.
References
-
Title: The mechanism of the Knorr pyrazole synthesis Source: ScienceDirect URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazoles: A Review Source: MDPI URL: [Link]
-
Title: Synthesis of Pyrazole Derivatives and their Pharmacological Activities: A Review Source: ResearchGate URL: [Link]
-
Title: A Review on Synthesis of Pyrazole Derivatives and Their Pharmacological Properties Source: ResearchGate URL: [Link]
Technical Support Center: Overcoming Resistance in Cell Lines Treated with Pyrazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of acquired resistance in cancer cell lines. Our goal is to equip you with the knowledge and experimental frameworks to understand, identify, and ultimately overcome resistance to these potent kinase inhibitors.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered when working with pyrazole derivatives and resistant cell lines.
Q1: My pyrazole derivative has lost its efficacy over time in my cell line. What is the likely cause?
A1: The most probable cause is the development of acquired resistance. Cancer cells are notoriously adaptable and can develop mechanisms to evade the effects of a drug over time.[1][2] This can happen through various means, such as mutations in the drug's target protein, activation of alternative signaling pathways, or increased drug efflux from the cells.[3][4] It is also crucial to ensure the identity and purity of your cell line through regular authentication, as cross-contamination can lead to misleading results.[5][6][7]
Q2: How can I confirm that my cell line has developed resistance to the pyrazole derivative?
A2: The gold standard for confirming resistance is to perform a dose-response assay and calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of the treated cell line compared to the parental (non-resistant) cell line is a clear indicator of resistance.[8] It is recommended to periodically measure the IC50 to monitor for changes in drug sensitivity.[9]
Q3: What are the most common mechanisms of resistance to kinase inhibitors like pyrazole derivatives?
A3: Resistance to kinase inhibitors is a multifaceted problem.[10] Some of the most frequently observed mechanisms include:
-
Target Alterations: Mutations in the kinase's ATP-binding pocket can prevent the pyrazole derivative from binding effectively.[11]
-
Bypass Signaling Pathways: Cells can activate alternative signaling pathways to compensate for the inhibition of the primary target.[11][12][13][14] For example, upregulation of the IGF1R pathway has been observed in response to EGFR inhibitors.[11][12][13]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration.[1][15][16][17][18][19]
-
Inhibition of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2) or downregulate pro-apoptotic proteins (e.g., Bax) to evade drug-induced cell death.[20]
Q4: My cells are showing morphological changes after prolonged treatment. Is this related to resistance?
A4: Yes, morphological changes can be an indicator of a resistant phenotype.[21] As cells adapt to the presence of the drug, they may alter their shape, adhesion properties, or growth patterns. It is good practice to regularly monitor cell morphology and document any changes.[7] However, morphological changes alone are not definitive proof of resistance and should be correlated with functional assays like IC50 determination.
Q5: Should I be concerned about mycoplasma contamination?
A5: Absolutely. Mycoplasma contamination is a pervasive issue in cell culture that can significantly impact experimental results, including drug sensitivity assays.[6] It is essential to regularly test your cell lines for mycoplasma and to quarantine any new cell lines until they have been confirmed to be contamination-free.[6]
Section 2: Troubleshooting Guides
This section provides detailed experimental workflows to diagnose and overcome resistance to pyrazole derivatives.
Guide 1: Confirming and Characterizing Drug Resistance
This guide outlines the steps to definitively establish and quantify the level of resistance in your cell line.
Protocol 1.1: Determination of IC50 Value
Objective: To quantify the concentration of the pyrazole derivative required to inhibit 50% of cell growth.
Methodology:
-
Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at a predetermined optimal density.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the pyrazole derivative. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period equivalent to 2-3 cell doubling times (typically 48-72 hours).[8]
-
Viability Assay: Assess cell viability using a suitable method, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a non-linear regression curve to determine the IC50 value.[8]
Interpreting the Results:
| Resistance Index (RI) | Interpretation | Next Steps |
| RI ≈ 1 | No significant resistance. | Re-evaluate experimental conditions, check for contamination. |
| 2 < RI < 10 | Low to moderate resistance. | Proceed to investigate resistance mechanisms. |
| RI ≥ 10 | High resistance. | Consider developing a new therapeutic strategy. |
Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)[21]
Workflow for Characterizing Resistance
Caption: Workflow for confirming and characterizing drug resistance.
Guide 2: Investigating Mechanisms of Resistance
Once resistance is confirmed, the next step is to elucidate the underlying molecular mechanisms.
Protocol 2.1: Target Gene Sequencing
Objective: To identify mutations in the target kinase that may confer resistance.
Methodology:
-
RNA/DNA Extraction: Isolate total RNA or genomic DNA from both parental and resistant cell lines.
-
cDNA Synthesis (for RNA): If starting with RNA, perform reverse transcription to generate cDNA.
-
PCR Amplification: Amplify the coding sequence of the target kinase using high-fidelity DNA polymerase.
-
Sanger Sequencing: Sequence the PCR products to identify any nucleotide changes.
-
Sequence Analysis: Compare the sequences from the resistant and parental cells to identify mutations.
Protocol 2.2: Western Blot Analysis for Bypass Pathway Activation
Objective: To assess the activation state of key signaling proteins in alternative pathways.
Methodology:
-
Protein Extraction: Lyse parental and resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key phosphorylated (activated) and total proteins in suspected bypass pathways (e.g., p-AKT/AKT, p-ERK/ERK, p-MET/MET).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify band intensities to determine the relative activation of signaling pathways.
Signaling Pathway Visualization
Caption: Mechanisms of resistance to pyrazole derivatives.
Protocol 2.3: Drug Efflux Assay
Objective: To determine if increased drug efflux via ABC transporters is contributing to resistance.
Methodology:
-
Cell Preparation: Harvest parental and resistant cells and resuspend them in a suitable buffer.
-
Dye Loading: Incubate the cells with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for BCRP).
-
Inhibitor Treatment (Optional): In parallel, pre-incubate a set of cells with a known ABC transporter inhibitor (e.g., Verapamil for P-gp, Ko143 for BCRP).
-
Efflux Measurement: Measure the intracellular fluorescence over time using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity between parental and resistant cells, with and without the inhibitor. Reduced dye accumulation in resistant cells that is reversible by an inhibitor indicates increased efflux.
Guide 3: Strategies to Overcome Resistance
Based on the identified resistance mechanism, rational strategies can be employed to restore sensitivity.
Strategy 3.1: Combination Therapy
Objective: To simultaneously target the primary pathway and the resistance mechanism.
Rationale: If resistance is due to the activation of a bypass pathway, combining the pyrazole derivative with an inhibitor of the bypass pathway can be effective.[11] Similarly, if resistance is mediated by ABC transporters, co-administration with an ABC transporter inhibitor may restore efficacy.[17]
Experimental Design:
-
Drug Combination Matrix: Design a matrix of concentrations for the pyrazole derivative and the second agent (e.g., bypass pathway inhibitor or efflux pump inhibitor).
-
Synergy Assessment: Treat the resistant cells with the drug combinations and assess cell viability after 72 hours.
-
Calculate Synergy Score: Use a synergy model such as the Bliss independence or Loewe additivity model to quantify the interaction between the two drugs.[22][23][24][25] A synergy score greater than zero indicates a synergistic effect.
Synergy Analysis Workflow
Caption: Workflow for assessing drug synergy.
Strategy 3.2: Apoptosis Induction
Objective: To overcome resistance by directly inducing programmed cell death.
Rationale: Many pyrazole derivatives exert their anticancer effects by inducing apoptosis.[26][27][28][29][30] Resistance can arise from defects in the apoptotic machinery.[20] Investigating and targeting apoptotic pathways can be a viable strategy.
Experimental Approaches:
-
Annexin V/PI Staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells after treatment. An increase in the Annexin V positive population indicates apoptosis induction.[26]
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) to confirm the activation of the apoptotic cascade.[26][27]
-
Bcl-2 Family Protein Expression: Use Western blotting to assess the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. A shift in the Bax/Bcl-2 ratio towards pro-apoptotic can indicate sensitization to apoptosis.[28]
Section 3: Best Practices for Cell Line Maintenance
To ensure the reliability and reproducibility of your research, it is imperative to follow best practices for cell line handling and maintenance.
-
Cell Line Authentication: Regularly authenticate your cell lines using Short Tandem Repeat (STR) profiling to confirm their identity.[5][6][7][31] This should be done upon receiving a new cell line, before cryopreservation, and before publication.[32]
-
Mycoplasma Testing: Routinely test your cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs.[6]
-
Passage Number Tracking: Keep a detailed record of the passage number for each cell line. High passage numbers can lead to genetic drift and altered phenotypes. It is advisable to use cells within a limited passage range for your experiments.[7]
-
Cryopreservation: Maintain a well-documented frozen stock of low-passage parental and resistant cell lines to ensure a consistent supply of cells for future experiments.[9][21]
By adhering to these guidelines and utilizing the troubleshooting strategies outlined in this technical support center, you will be better equipped to navigate the challenges of drug resistance and advance your research with pyrazole derivatives.
References
- Cetin, B. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
-
Rexer, B. N., Engelman, J. A., & Arteaga, C. L. (2009). Overcoming resistance to tyrosine kinase inhibitors: lessons learned from cancer cells treated with EGFR antagonists. Cell Cycle, 8(1), 18–22. Retrieved from [Link]
-
(2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol. Retrieved from [Link]
-
Rexer, B. N., Engelman, J. A., & Arteaga, C. L. (2009). Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. Cell Cycle, 8(1), 18-22. Retrieved from [Link]
-
(n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Retrieved from [Link]
-
(n.d.). Schematic representation of the protocol used to develop.... ResearchGate. Retrieved from [Link]
-
(2022). Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines. Bio-protocol. Retrieved from [Link]
-
(n.d.). Methods for High-throughput Drug Combination Screening and Synergy Scoring. National Institutes of Health. Retrieved from [Link]
-
Patel, H., et al. (2019). ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942. Scientific Reports, 9(1), 13433. Retrieved from [Link]
-
(n.d.). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers. Retrieved from [Link]
-
(2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. Retrieved from [Link]
-
Rexer, B. N., Engelman, J. A., & Arteaga, C. L. (2009). Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. Cell Cycle, 8(1), 18-22. Retrieved from [Link]
-
Choi, C. H. (2005). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Cancer Cell International, 5, 30. Retrieved from [Link]
-
(2024). New methods for drug synergy prediction. arXiv. Retrieved from [Link]
-
(2025). Best Practices for Cell Line Authentication. Cell Culture Dish. Retrieved from [Link]
-
(2025). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. ResearchGate. Retrieved from [Link]
-
(n.d.). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Frontiers. Retrieved from [Link]
-
(2022). Overcoming resistance mechanisms to kinase inhibitors. OncoTargets and Therapy, 15, 139-153. Retrieved from [Link]
-
Sequist, L. V., & Engelman, J. A. (2011). New Strategies in Overcoming Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Lung Cancer. Clinical Cancer Research, 17(19), 6121-6128. Retrieved from [Link]
-
(2016). Methods for High-Throughput Drug Combination Screening and Synergy Scoring. bioRxiv. Retrieved from [Link]
-
(2025). Best Practices for Cell Line Authentication. Cellbase. Retrieved from [Link]
-
(2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Retrieved from [Link]
-
Tallarida, R. J. (2011). Quantitative Methods for Assessing Drug Synergism. Current Protocols in Pharmacology, 53(1), 9.3.1-9.3.16. Retrieved from [Link]
-
(2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. National Institutes of Health. Retrieved from [Link]
-
(2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... ResearchGate. Retrieved from [Link]
-
(n.d.). Chemotherapy Resistance. Chemocare. Retrieved from [Link]
-
(2025). Understanding Drug Resistance in Cancer Treatments. Hope and Healing Cancer Services. Retrieved from [Link]
-
(2018). Searching Synergistic Dose Combinations for Anticancer Drugs. Frontiers. Retrieved from [Link]
-
(n.d.). Mechanisms of Cancer Drug Resistance. Canary Onco. Retrieved from [Link]
-
(2025). Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications. National Institutes of Health. Retrieved from [Link]
-
(2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. National Institutes of Health. Retrieved from [Link]
-
(2020). Understanding Drug Resistance in Cancer: NFCR Research Focus. National Foundation for Cancer Research. Retrieved from [Link]
-
Al-Salahi, R., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry, 26(3), 643-652. Retrieved from [Link]
-
(2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. ResearchGate. Retrieved from [Link]
-
(n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry. Retrieved from [Link]
-
(n.d.). Understanding and targeting resistance mechanisms in cancer. National Institutes of Health. Retrieved from [Link]
-
(2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1 H -pyrazole derivatives with Bcl-2 .... RSC Advances. Retrieved from [Link]
-
(n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. Retrieved from [Link]
-
(2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health. Retrieved from [Link]
-
Halim, P. A., et al. (2022). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 130, 106273. Retrieved from [Link]
-
(n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Retrieved from [Link]
Sources
- 1. Chemotherapy Resistance - Chemocare [chemocare.com]
- 2. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 3. Understanding Drug Resistance in Cancer Treatments — Hope and Healing Cancer Services [hopeandhealingcare.com]
- 4. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming resistance to tyrosine kinase inhibitors: lessons learned from cancer cells treated with EGFR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. dovepress.com [dovepress.com]
- 15. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 17. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
- 20. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1 H -pyrazole derivatives with Bcl-2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02046H [pubs.rsc.org]
- 21. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 22. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New methods for drug synergy prediction [arxiv.org]
- 24. Methods for High-Throughput Drug Combination Screening and Synergy Scoring | bioRxiv [biorxiv.org]
- 25. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Cell Line Authentication Resources [promega.com]
- 32. cellbase.com [cellbase.com]
Technical Support Center: Enhancing the Bioavailability of Pyrazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for enhancing the oral bioavailability of pyrazole-based compounds. Recognizing that low solubility and/or permeability are common hurdles for this important class of molecules, this center offers a structured approach to identifying and overcoming these challenges.
Section 1: Understanding the Bioavailability Challenge with Pyrazole Compounds
Pyrazole and its derivatives are foundational scaffolds in modern medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] The pyrazole ring is generally metabolically stable and can serve as a bioisostere for other aromatic systems, often improving physicochemical properties like lipophilicity and solubility.[4] However, many novel pyrazole-based compounds fall into the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making poor oral bioavailability a critical bottleneck in their development.
The primary reasons for this challenge are twofold:
-
Poor Aqueous Solubility: The compound fails to adequately dissolve in the gastrointestinal (GI) fluids, limiting the concentration gradient needed for absorption.
-
Low Intestinal Permeability: The compound dissolves but cannot efficiently traverse the intestinal epithelium to enter systemic circulation.
This guide provides a systematic workflow to diagnose the issue and select an appropriate enhancement strategy.
Section 2: Diagnostic Workflow for Poor Bioavailability
Before selecting a bioavailability enhancement strategy, it is crucial to identify the rate-limiting step. This workflow guides the initial investigation.
Caption: Diagnostic workflow for identifying the root cause of poor bioavailability.
Section 3: Troubleshooting Guides & FAQs
This section addresses common questions and issues encountered during the development of pyrazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrazole compound has a pKa of ~2.5. How will this affect its oral absorption?
A: A pKa of approximately 2.5 is characteristic of the pyrazole nucleus, indicating it is a weak base.[5] At the low pH of the stomach (pH 1-2), a significant portion of the compound will be protonated and likely more soluble. However, as it transitions to the higher pH of the small intestine (pH 6-7.5), where most drug absorption occurs, it will convert to the less soluble, neutral form. This can lead to precipitation in the gut, reducing the concentration of dissolved drug available for absorption.
-
Troubleshooting Action: Consider enteric-coated formulations that bypass the stomach and release the drug in the small intestine. Also, formulation strategies that create a supersaturated state, such as amorphous solid dispersions, can help maintain the drug in solution at the site of absorption.
Q2: I'm observing crystalline precipitation in my amorphous solid dispersion (ASD) upon storage. What is causing this and how can I fix it?
A: This is a common stability issue with ASDs, which are thermodynamically unstable.[6][7] The higher energy amorphous state will always have a tendency to revert to the more stable, lower energy crystalline form. For pyrazole compounds, strong hydrogen bonding and π-π stacking interactions can facilitate nucleation and crystal growth.[5]
-
Troubleshooting Actions:
-
Polymer Selection: Ensure you have chosen a polymer that has good miscibility and specific interactions (e.g., hydrogen bonding) with your pyrazole compound. This will help stabilize the drug in the amorphous state.[8]
-
Increase Polymer Loading: A higher polymer-to-drug ratio can provide a greater anti-plasticization effect and create physical barriers to crystallization.[9]
-
Storage Conditions: Store the ASD under low humidity and temperature conditions to reduce molecular mobility.
-
Add a Second Stabilizer: Incorporating a surfactant or a second polymer can sometimes inhibit recrystallization more effectively.
-
Q3: My nanosuspension is showing particle size growth (Ostwald ripening) over time. What are the best stabilization strategies?
A: Particle growth in nanosuspensions is driven by the tendency of smaller particles to dissolve and redeposit onto larger particles to minimize surface energy. Effective stabilization is key.
-
Troubleshooting Actions:
-
Combination of Stabilizers: Use a combination of a steric stabilizer (e.g., a polymer like PVP or a poloxamer) and an electrostatic stabilizer (e.g., a surfactant like sodium lauryl sulfate). The steric stabilizer provides a physical barrier, while the electrostatic stabilizer creates repulsive forces between particles.
-
Optimize Stabilizer Concentration: Insufficient stabilizer will not adequately cover the particle surface, while excessive amounts can lead to other issues like foaming or toxicity. Screen a range of concentrations to find the optimal level.
-
Zeta Potential: Measure the zeta potential of your nanosuspension. For an electrostatically stabilized suspension, a zeta potential of at least ±30 mV is generally required for good stability.
-
Section 4: Formulation-Based Strategies: Protocols & Data
For BCS Class II pyrazole compounds, enhancing the dissolution rate and achieving supersaturation in the GI tract are the primary goals.
Strategy 1: Nanosuspension
Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, thereby enhancing the dissolution velocity according to the Noyes-Whitney equation.
This protocol provides a general procedure for creating a nanosuspension of a pyrazole compound.
-
Preparation of Pre-suspension:
-
Disperse the micronized pyrazole compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 1% w/v TPGS).
-
Stir this mixture with a high-speed stirrer (e.g., 8000 rpm) for 30 minutes to form a homogenous pre-suspension.
-
-
High-Pressure Homogenization:
-
Pass the pre-suspension through a high-pressure homogenizer.
-
Initially, homogenize at a lower pressure (e.g., 500 bar) for 3-5 cycles to prevent blockage.
-
Increase the pressure to a high level (e.g., 1500 bar) and continue homogenization for 10-25 cycles.
-
Monitor the particle size distribution using a dynamic light scattering (DLS) instrument at intervals to determine the endpoint. The goal is typically a mean particle size below 400 nm with a low polydispersity index (PDI < 0.3).
-
-
Post-Processing (Optional):
-
The nanosuspension can be freeze-dried or spray-dried to produce a solid powder for incorporation into capsules or tablets. This requires the addition of a cryoprotectant (e.g., mannitol, trehalose) before drying.
-
The following table summarizes pharmacokinetic data from a study in rats, demonstrating the effectiveness of a celecoxib nanosuspension.[10]
| Formulation | Cmax (µg/mL) | AUC0–t (µg·h/mL) | Relative Bioavailability (%) |
| Celecoxib Coarse Powder | 4.1 ± 0.9 | 45.2 ± 10.1 | 100% |
| Celecoxib Nanosuspension | 11.2 ± 2.5 | 111.1 ± 21.3 | 245.8% |
Strategy 2: Amorphous Solid Dispersion (ASD)
ASDs involve dispersing the drug in an amorphous state within a polymer matrix. The high-energy amorphous form has a significantly higher apparent solubility than the crystalline form.
-
Solution Preparation:
-
Dissolve the pyrazole compound and a suitable polymer (e.g., PVP K30, HPMC-AS) in a common volatile organic solvent or solvent mixture (e.g., acetone, methanol, dichloromethane). A typical drug-to-polymer ratio to screen is 1:1, 1:2, and 1:4 by weight.
-
-
Spray Drying:
-
Pump the solution into a spray dryer.
-
Atomize the solution into fine droplets inside a drying chamber.
-
A hot drying gas (typically nitrogen) is used to rapidly evaporate the solvent, leaving behind solid particles of the drug dispersed in the polymer.
-
Key parameters to optimize include inlet temperature, solution feed rate, and atomization pressure to ensure efficient drying and particle formation without causing thermal degradation of the compound.
-
-
Powder Collection and Secondary Drying:
-
Collect the dried powder from the cyclone separator.
-
Perform secondary drying under vacuum to remove residual solvent to acceptable levels (as per ICH guidelines).
-
This table presents data from a study in rats comparing the bioavailability of raw celecoxib to a celecoxib-PVP-TPGS solid dispersion nanoparticle formulation prepared via a supercritical antisolvent process.[11]
| Formulation | Cmax (µg/mL) | AUC0→24h (µg·h/mL) | Fold Increase in Bioavailability (AUC) |
| Raw Celecoxib | 1.14 ± 0.15 | 14.42 ± 2.11 | - |
| Celecoxib-PVP K30-TPGS ASD | 5.24 ± 0.58 | 82.19 ± 9.54 | 5.7 |
Section 5: Chemical Modification Strategies
For compounds with persistent solubility or permeability issues (BCS Class IV), chemical modification may be necessary.
Strategy: Prodrug Synthesis
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[12] This approach can be used to temporarily mask physicochemical properties that limit bioavailability.
Caption: Conceptual workflow for a prodrug approach to enhance bioavailability.
Q4: My pyrazole compound lacks a clear functional group for prodrug linkage. What are my options?
A: While classic prodrugs often utilize hydroxyl or carboxyl groups, the pyrazole ring itself offers opportunities. The N-1 position of the pyrazole ring is a pyrrole-like nitrogen that can be functionalized.[13] For example, you can create N-acyloxyalkyl or N-phosphonooxymethyl derivatives. These linkages are designed to be cleaved by esterases or phosphatases in vivo to release the parent pyrazole compound. This requires multi-step synthesis but can be a powerful strategy. For instance, celecoxib has been conjugated with amino acids to create prodrugs with improved pharmacokinetic properties.[14]
Section 6: Preclinical Assessment of Bioavailability
Validating your enhancement strategy requires robust preclinical testing.
In Vitro Permeability Assays
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that models passive, transcellular permeation. It is useful for early-stage screening to rank compounds based on their passive permeability.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express transporters similar to the small intestine epithelium. It provides a more biologically relevant model that can assess both passive diffusion and active transport.
In Vivo Pharmacokinetic Studies in Rats
The definitive test of oral bioavailability is a pharmacokinetic (PK) study in an animal model, typically rats.
-
Animal Dosing:
-
Fast male Sprague-Dawley rats overnight.
-
Divide rats into groups (n=5 or more per group).
-
Administer the control formulation (e.g., pyrazole compound in a simple suspension) and the test formulation (e.g., nanosuspension or ASD) via oral gavage at a specific dose (e.g., 20 mg/kg).
-
A separate group should receive an intravenous (IV) dose of the compound to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approx. 150-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Sample Processing and Analysis:
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the pyrazole compound in the plasma samples using a validated LC-MS/MS method.[15]
-
-
Data Analysis:
-
Plot the plasma concentration versus time for each formulation.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using non-compartmental analysis software.
-
Calculate the relative oral bioavailability of your test formulation compared to the control using the formula: (AUC_test / AUC_control) * 100.
-
References
-
Kim, J. S., et al. (2016). Formulation, Characterization, and in Vivo Evaluation of Celecoxib-PVP Solid Dispersion Nanoparticles Using Supercritical Antisolvent Process. Molecules, 21(12), 1643. [Link]
-
Tran, T. H., et al. (2022). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro. Pharmaceuticals, 15(11), 1332. [Link]
- Google Patents. (2005). Celecoxib prodrug. CN1711247A.
-
U.S. Food and Drug Administration. (2002). FREEDOM OF INFORMATION SUMMARY NADA 141-203 DERAMAXX™ Chewable Tablets. [Link]
-
U.S. Food and Drug Administration. (1998). NDA 20-998 Celecoxib (Celebrex). [Link]
-
Yuan, L., et al. (2016). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Journal of Pharmaceutical and Biomedical Analysis, 125, 301-308. [Link]
-
Kim, D. W., et al. (2019). The Formulation, Preparation, and Evaluation of Celecoxib Nanosuspensions: Nanosizing via High-Pressure Homogenization and Conversion of the Nanosuspensions into Dry Powders by Spray Drying and Freeze Drying. Pharmaceutics, 11(7), 319. [Link]
-
Bansal, R. K. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(2), 75–82. [Link]
-
Kharl, J., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research. [Link]
-
Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 170-178. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Zhang, D., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 799-821. [Link]
-
Singh, A., & De, U. C. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 2321-9653. [Link]
-
Fajemiroye, J. O. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 589883. [Link]
-
Bag, A., & Chandel, A. K. S. (2018). Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects. Current Pharmaceutical Design, 24(15), 1627–1638. [Link]
-
GitHub. (2015). decision trees: scikit-learn + pandas. [Link]
-
Lee, S. H., et al. (2015). Formulation and Evaluation of Solid Dispersion of Celecoxib. Biological and Pharmaceutical Bulletin, 38(10), 1563-1571. [Link]
-
Rautio, J., et al. (2008). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 13(8), 1621–1661. [Link]
-
He, J., et al. (2017). Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement. RSC Advances, 7(21), 12537-12545. [Link]
-
ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]
-
Nguyen, T. H., et al. (2020). Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib. Pharmaceutics, 12(11), 1040. [Link]
-
DailyMed. Deramaxx™ (deracoxib). [Link]
-
Lirias | KU Leuven. (2024). Investigation of the stability of amorphous solid dispersions. [Link]
-
Kumar, A., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Tetrahedron, 97, 132386. [Link]
-
ICH. (2006). DECISION TREE #1: ESTABLISHING ACCEPTANCE CRITERION FOR A SPECIFIED IMPURITY IN A NEW DRUG SUBSTANCE. [Link]
-
Al-Gharabli, S. I., et al. (2015). Design, synthesis, biological evaluation, and nitric-oxide release studies of a novel series of celecoxib prodrugs possessing a. Brazilian Journal of Pharmaceutical Sciences, 51(3), 633-646. [Link]
-
GSC Online Press. (2024). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives. Scientific Reports, 13(1), 7752. [Link]
-
ResearchGate. (2007). Efficacy and Safety of Deracoxib for the Control of Postoperative Pain and Inflammation Associated with Dental Surgery in Dogs. [Link]
-
Medium. (2025). Using Decision Trees to Determine Drug Treatments — a Machine Learning Project. [Link]
-
ResearchGate. (2025). Pyrazole derivative in preclinical study. [Link]
-
Ask this paper | Bohrium. (2022). co-carrier-based-solid-dispersion-of-celecoxib-improves-dissolution-rate-and-oral-bioavailability-in-rats. [Link]
-
Penning, T. D., et al. (1997). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
MDPI. (2021). Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. [Link]
-
Van den Bergh, A., et al. (2018). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. Molecular Pharmaceutics, 15(7), 2835–2846. [Link]
-
Castillo, J. C., et al. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Current Organic Chemistry, 23(2), 194-219. [https://www.infona.pl/resource/bwmeta1.element. Bentham-269e96e7-130a-40a1-a67b-14d6423ca935]([Link]. Bentham-269e96e7-130a-40a1-a67b-14d6423ca935)
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance [mdpi.com]
- 10. Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28676C [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 14. Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Scaffold-Based Comparative Analysis: The Kinase Inhibitor Potential of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine and its Analogs
In the landscape of targeted cancer therapy, the pyrazole scaffold has emerged as a cornerstone in the design of potent and selective protein kinase inhibitors.[1][2][3] This guide provides a comparative analysis of the hypothetical kinase inhibitor, 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine, within the context of well-established, clinically relevant pyrazole-based kinase inhibitors. While direct experimental data for this specific compound is not publicly available, its structural features provide a valuable framework for understanding the key determinants of kinase inhibition within this chemical class. By examining its structure in relation to FDA-approved drugs and extensively studied analogs, we can infer its potential mechanism of action and outline the experimental workflows required for its comprehensive evaluation.
The Pyrazole Scaffold: A Privileged Motif in Kinase Inhibition
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that has proven to be highly effective in targeting the ATP-binding pocket of various protein kinases.[2][4][5] Its synthetic accessibility and drug-like properties have made it a "privileged scaffold" in medicinal chemistry.[2][3] Several FDA-approved kinase inhibitors incorporate a pyrazole ring, including Ruxolitinib (a JAK1/2 inhibitor), Crizotinib (an ALK and ROS1 inhibitor), and Encorafenib (a BRAF inhibitor).[2] The success of these drugs underscores the therapeutic potential of novel pyrazole-containing compounds.
The core structure of this compound features a 3-aminopyrazole moiety, a common pharmacophore in many kinase inhibitors.[6][7] The amino group at the 3-position can act as a crucial hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the molecule within the kinase's active site. The substituents at other positions of the pyrazole ring play a critical role in determining selectivity and potency.
Structural Comparison with Known Pyrazole-Based Kinase Inhibitors
To understand the potential of this compound, we will compare its key structural features with those of established kinase inhibitors.
| Feature | This compound | Ruxolitinib (JAK1/2 Inhibitor) | Crizotinib (ALK/ROS1 Inhibitor) | AT9283 (Aurora Kinase Inhibitor) |
| Core Scaffold | 3-Aminopyrazole | Pyrazole fused to a pyrrolo[2,3-d]pyrimidine | 2-Aminopyridine fused with a pyrazole | Pyrazol-4-yl urea |
| Key H-bond Donor | 3-Amino group | Amino group on the pyrimidine ring | Amino group on the pyridine ring | Urea NH groups |
| Substituent at C5 | 2-((4-Methoxybenzyl)oxy)ethyl | - | Dichlorophenyl | Morpholinomethyl-benzoimidazolyl |
| Potential Interactions | The ether linkage and methoxybenzyl group could engage in hydrophobic and polar interactions in the solvent-exposed region of the ATP-binding pocket. | The cyano-cyclopentyl group projects into a specific pocket of the JAK kinases, contributing to its selectivity. | The dichlorophenyl group occupies a hydrophobic pocket, and the piperidine moiety extends into the solvent-exposed region. | The complex substituent at the C3 position is crucial for its multi-targeted activity against Aurora kinases, JAK2, and Abl.[8] |
This comparison highlights that while the 3-aminopyrazole core provides a solid foundation for kinase binding, the nature and positioning of substituents are paramount for achieving high potency and selectivity. The 2-((4-Methoxybenzyl)oxy)ethyl group in our compound of interest is a flexible side chain that could potentially be optimized to fit the specific contours of a target kinase's active site.
Postulated Mechanism of Action and Signaling Pathway
Based on its structural similarity to other 3-aminopyrazole-based inhibitors, this compound is likely to function as an ATP-competitive inhibitor. It would bind to the ATP-binding pocket of a protein kinase, preventing the phosphorylation of its downstream substrates. This inhibition would disrupt the signaling cascade controlled by the targeted kinase, potentially leading to cellular responses such as apoptosis or cell cycle arrest in cancer cells.
Diagram: Postulated ATP-Competitive Inhibition
Caption: ATP-competitive inhibition by a pyrazole-based inhibitor.
Experimental Workflows for Characterization
To empirically determine the kinase inhibitory potential of this compound, a systematic experimental approach is required.
Diagram: Experimental Workflow for Kinase Inhibitor Profiling
Caption: A typical workflow for the evaluation of a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the signal is inversely proportional to kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate and ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compound (this compound) dissolved in DMSO
-
384-well white assay plates
-
Multichannel pipette and plate reader with luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Add 5 µL of the kinase solution to each well of the 384-well plate.
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the data to determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Proliferation Assay (GI50 Determination)
This protocol measures the effect of the compound on the growth of cancer cell lines.
Principle: The assay quantifies the number of viable cells after a defined period of treatment with the test compound. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116 for colorectal cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
96-well clear-bottom white assay plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette and plate reader with luminescence detection
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Treat the cells with the diluted compound or vehicle control and incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression.
Protocol 3: Western Blotting for Target Engagement and Pathway Analysis
This protocol is used to assess whether the compound inhibits the phosphorylation of the target kinase and its downstream effectors within the cell.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, if targeting the JAK/STAT pathway)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system and membranes
-
Imaging system
Procedure:
-
Treat the cells with the test compound at various concentrations for a defined period (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Conclusion and Future Directions
While this compound remains a hypothetical kinase inhibitor, its structural features, particularly the 3-aminopyrazole core, place it within a well-validated class of therapeutic agents. The comparative analysis with clinically successful pyrazole-based drugs provides a strong rationale for its synthesis and experimental evaluation. The provided protocols offer a roadmap for characterizing its biochemical and cellular activity, which would be the first step in a comprehensive drug discovery program. Future structure-activity relationship (SAR) studies could then be employed to optimize the substituents on the pyrazole ring to enhance potency and selectivity against a specific kinase target, potentially leading to the development of a novel therapeutic candidate.
References
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link][1]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link][2]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link][4]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link][6]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link][5]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link][3]
-
Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link]
-
Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]
-
ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. [Link]
-
Current status of pyrazole and its biological activities. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link][7]
-
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. [Link]
-
Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. [Link][8]
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]
Sources
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Biological Target Validation of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the identification and validation of the compound's biological target. This guide provides a comprehensive framework for elucidating the molecular target of the novel pyrazole derivative, 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine. As the specific biological target of this compound is not yet established in the public domain, this document serves as a practical, in-depth technical guide to navigate the process of target deconvolution and validation.
The pyrazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The unique structural features of this compound suggest the potential for novel pharmacology, making the identification of its direct biological target a high-priority endeavor. This guide will explore a multi-pronged approach, combining computational, biochemical, biophysical, and cellular methodologies to confidently identify and validate the molecular target.
I. The Strategic Workflow for Target Identification and Validation
A robust target validation strategy does not rely on a single method but rather on the convergence of evidence from multiple, independent approaches. The workflow should be logical and iterative, starting with broad, hypothesis-generating methods and progressively moving towards more definitive, hypothesis-testing experiments.
Caption: A strategic workflow for target identification and validation.
II. Phase 1: Hypothesis Generation
Before embarking on extensive experimental work, it is prudent to generate a list of potential targets. This can be achieved through computational approaches and phenotypic screening.
A. In-Silico Target Prediction
Computational methods leverage the chemical structure of this compound to predict potential protein targets based on the principle of chemical similarity to known ligands.[1][2][3]
-
Methodologies:
-
Ligand-Based Approaches: These methods compare the 2D or 3D structure of the query compound to databases of compounds with known biological activities.[2] Tools like SEA (Similarity Ensemble Approach) and PharmMapper are valuable for this purpose.
-
Structure-Based Approaches (Reverse Docking): If a high-quality 3D structure of potential protein targets is available, reverse docking can be used to predict the binding affinity of the compound to a library of protein structures.[1]
-
-
Experimental Protocol (In-Silico Prediction):
-
Obtain the 2D structure (SMILES format) of this compound.
-
Utilize online servers or local software for target prediction (e.g., SwissTargetPrediction, SuperPred, TargetNet).
-
Analyze the output, which typically consists of a ranked list of potential targets.
-
Filter the list based on biological plausibility and relevance to any observed cellular phenotype.
-
B. Phenotypic Screening
Phenotypic screening involves testing the compound in various cell-based assays to identify a measurable biological effect without a priori knowledge of the target.[4] The observed phenotype can then provide clues about the underlying target and pathway.
-
Methodologies:
-
High-Content Imaging: This technique allows for the automated acquisition and analysis of images from cells treated with the compound, providing data on a multitude of cellular parameters such as morphology, protein localization, and cell viability.
-
Reporter Gene Assays: These assays are designed to measure the activity of specific signaling pathways. A library of reporter cell lines can be screened to identify pathways modulated by the compound.
-
III. Phase 2: Unbiased Target Identification
Once a set of potential targets or a defined phenotype is established, the next step is to identify the direct binding partners of the compound.
A. Chemical Proteomics
Chemical proteomics utilizes chemical probes to identify protein targets in a complex biological sample.[5][6][7][8]
-
Methodologies:
-
Activity-Based Protein Profiling (ABPP): ABPP employs reactive chemical probes to covalently label the active sites of enzymes.[9][10][11][12][13] A competitive ABPP experiment, where the novel compound competes with a broad-spectrum probe for binding to a protein class, can identify the target.
-
Affinity-Based Approaches: This involves immobilizing the compound on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
-
Caption: Workflows for chemical proteomics approaches.
B. Biochemical and Biophysical Methods
These label-free methods detect the direct interaction between the compound and its target protein.
-
Methodologies:
-
Drug Affinity Responsive Target Stability (DARTS): DARTS is based on the principle that the binding of a small molecule can stabilize a protein and make it more resistant to proteolysis.[14][15][16][17][18]
-
Cellular Thermal Shift Assay (CETSA): CETSA measures the change in the thermal stability of a protein upon ligand binding in a cellular context.[19][20][21][22]
-
-
Experimental Protocol (DARTS):
-
Prepare cell lysates from a relevant cell line.
-
Incubate the lysate with varying concentrations of this compound or a vehicle control.
-
Subject the samples to limited proteolysis with a protease (e.g., pronase, thermolysin).
-
Stop the digestion and analyze the protein fragments by SDS-PAGE.
-
Excise protein bands that show increased stability in the presence of the compound and identify them by mass spectrometry.
-
-
Experimental Protocol (CETSA):
-
Treat intact cells or cell lysates with the compound or vehicle control.
-
Heat the samples across a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blot or other protein detection methods.
-
A shift in the melting curve indicates target engagement.
-
C. Genetic Screens
Genetic approaches can identify genes that, when perturbed, alter the cellular response to the compound.
-
Methodologies:
-
Yeast Three-Hybrid (Y3H) System: This system is an extension of the yeast two-hybrid assay and can be used to screen a cDNA library for proteins that interact with a small molecule.[23][24][25][26][27]
-
Haploinsufficiency Profiling: This method uses a collection of yeast strains, each with a deletion of one copy of a single gene, to identify genes that are essential for growth in the presence of the compound.
-
IV. Phase 3: Definitive Target Validation
The final and most critical phase is to definitively prove that the identified target is responsible for the compound's biological activity.
A. Cellular Target Engagement
Confirming that the compound interacts with the putative target in living cells is a crucial validation step. CETSA is a powerful tool for this purpose, as it can be performed in intact cells.[19][21][22]
B. Genetic Manipulation
Modulating the expression or function of the putative target should mimic or block the effect of the compound.
-
Methodologies:
-
CRISPR-Cas9 Gene Editing: Creating a knockout cell line for the target gene should render the cells resistant to the compound.
-
Experimental Protocol (siRNA Validation):
-
Design and synthesize at least two independent siRNAs targeting the putative target gene.
-
Transfect the siRNAs into a relevant cell line.
-
Confirm target knockdown by qPCR or Western blot.
-
Treat the knockdown cells and control cells with this compound.
-
Assess whether the knockdown of the target gene recapitulates or abrogates the phenotypic effect of the compound.
-
C. In-Vivo Models
Validating the target in a whole organism provides the highest level of confidence.[33][34][35][36][37]
-
Methodologies:
-
Genetically Engineered Mouse Models (GEMMs): Using knockout or conditional knockout mice for the target gene can help to determine if the target is essential for the in-vivo efficacy of the compound.[36]
-
Xenograft Models: For oncology applications, the compound can be tested in xenograft models derived from cell lines with and without the target gene.
-
V. Comparative Analysis of Target Validation Methods
The choice of method depends on various factors, including the nature of the compound, available resources, and the biological question being addressed.
| Method | Principle | Throughput | Labeling Required? | In-Cell/In-Vivo? |
| In-Silico Prediction | Chemical similarity, docking | High | No | No |
| Chemical Proteomics | Affinity or activity-based capture | Medium-High | Yes (probe) | In-vitro, In-cell |
| DARTS | Protease resistance upon binding | Medium | No | In-vitro |
| CETSA | Thermal stability shift upon binding | Medium | No | In-vitro, In-cell, In-vivo |
| Yeast Three-Hybrid | Reconstitution of a transcription factor | High | Yes (hybrid molecule) | In-cell (yeast) |
| siRNA/CRISPR | Genetic perturbation | High | No | In-cell, In-vivo |
| In-Vivo Models | Phenotypic response in a whole organism | Low | No | In-vivo |
VI. Conclusion
The validation of the biological target for a novel compound like this compound is a multifaceted process that requires a carefully planned and executed experimental strategy. By integrating computational, biochemical, biophysical, and genetic approaches, researchers can build a compelling case for the compound's mechanism of action. This guide provides a roadmap for this endeavor, emphasizing the importance of orthogonal validation and the convergence of evidence to confidently identify and validate the biological target, thereby paving the way for further preclinical and clinical development.
References
- Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). PNAS, 106(51), 21984-21989.
- Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414.
- Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 1263, 287-298.
- Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
- Lomenick, B., et al. (2011). Small molecule target identification using drug affinity responsive target stability (DARTS). Current Protocols in Chemical Biology, 3(4), 163-180.
- Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
-
Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Drug Affinity Responsive Target Stability (Darts). Retrieved from [Link]
-
Biotium BioTech. (n.d.). How does chemical proteomics enhance the accuracy of protein target identification? Retrieved from [Link]
-
Lab Manager. (2022, October 21). Using High-Throughput Screening to Rapidly Identify Targets. Retrieved from [Link]
-
Creative BioMart. (n.d.). Small Molecule Three-Hybrid (Y3H) Service for Drug Target Screening. Retrieved from [Link]
- Terstappen, G. C., et al. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451.
- O'Hagan, S., et al. (2019). Computational/in silico methods in drug target and lead prediction.
- Cottier, S., et al. (2011). The Yeast Three-Hybrid System as an Experimental Platform to Identify Proteins Interacting with Small Signaling Molecules in Plant Cells: Potential and Limitations. Frontiers in Plant Science, 2, 101.
-
Creative Biolabs. (n.d.). In Vivo Target Validation. Retrieved from [Link]
- Chen, X., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 24(7), 6393.
- Zhang, Y., et al. (2006). Harnessing in vivo siRNA delivery for drug discovery and therapeutic development. Clinical and Experimental Pharmacology and Physiology, 33(5-6), 547-553.
- Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
- Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current Molecular Medicine, 13(7), 1175-1191.
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
- Alaimo, D., et al. (2016). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 6(19), e1954.
- Byrne, F. P., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 2000, 247-263.
- Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
- Hamdi, A., & Colas, P. (2014). Using Yeast Hybrid System to Identify Proteins Binding to Small Molecules. Methods in Molecular Biology, 1118, 239-251.
- Woldemichael, G. M., et al. (2022). Using the yeast three-hybrid system for the identification of small molecule-protein interactions with the example of ethinylestradiol. Biological Chemistry, 403(4), 421-431.
-
Woldemichael, G. M., et al. (2022). Using the yeast three-hybrid system for the identification of small molecule-protein interactions with the example of ethinylestradiol. PubMed. Retrieved from [Link]
- Aza-Blanc, P., & Hacohen, N. (2004). siRNAs in drug discovery: Target validation and beyond. Drug Discovery Today: Technologies, 1(3), 351-357.
-
Lloyd, M. D. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. Retrieved from [Link]
- O'Hagan, S., et al. (2019). Computational/in silico methods in drug target and lead prediction.
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
- Chen, X., & Ren, J. (2022). Computational Approaches for Drug Target Identification. Methods in Molecular Biology, 2433, 1-13.
-
PharmaFeatures. (2024, September 5). The Computational Revolution in Small Molecule Drug Discovery. Retrieved from [Link]
-
Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). PharmaFeatures. Retrieved from [Link]
-
Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. Retrieved from [Link]
- Aza-Blanc, P., & Hacohen, N. (2004). High-Throughput siRNA-Based Functional Target Validation. ASSAY and Drug Development Technologies, 2(4), 427-433.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 227-241.
- Li, M. J., et al. (2013). Construction of Simple and Efficient siRNA Validation Systems for Screening and Identification of Effective RNAi-Targeted Sequences from Mammalian Genes. Methods in Molecular Biology, 942, 297-313.
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]
- Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406.
-
Biocytogen. (n.d.). Animal Models & Cell Lines. Retrieved from [Link]
- Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(3), 369-376.
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]
Sources
- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 5. How does chemical proteomics enhance the accuracy of protein target identification? [en.biotech-pack.com]
- 6. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 9. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 10. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 13. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 14. Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS) [escholarship.org]
- 15. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 18. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. CETSA [cetsa.org]
- 23. Small Molecule Three-Hybrid (Y3H) Service for Drug Target Screening | Creative BioMart - Yeast [yeast-tech.com]
- 24. The Yeast Three-Hybrid System as an Experimental Platform to Identify Proteins Interacting with Small Signaling Molecules in Plant Cells: Potential and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Using Yeast Hybrid System to Identify Proteins Binding to Small Molecules | Springer Nature Experiments [experiments.springernature.com]
- 26. semanticscholar.org [semanticscholar.org]
- 27. Using the yeast three-hybrid system for the identification of small molecule-protein interactions with the example of ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - JP [thermofisher.com]
- 31. semanticscholar.org [semanticscholar.org]
- 32. Construction of Simple and Efficient siRNA Validation Systems for Screening and Identification of Effective RNAi-Targeted Sequences from Mammalian Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 36. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 37. biocytogen.com [biocytogen.com]
A Head-to-Head Comparison: Profiling the Superior Selectivity of the Novel Pyrazole Compound Pyr-27
Introduction: The Double-Edged Sword of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties often contribute to favorable pharmacokinetic profiles and potent biological activity.[1][3] However, this same structural versatility can lead to unintended off-target interactions, a significant cause of drug attrition during development.[4][5] Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory requirement but a critical step in identifying drug candidates with the highest potential for success.[6][7]
This guide provides an in-depth comparison of Pyr-27 , a novel pyrazole-containing kinase inhibitor, against a known competitor compound ("Competitor-X"). We will demonstrate the robust experimental strategy employed to validate the superior selectivity profile of Pyr-27, a key differentiator for its development.
The Strategy: A Two-Pronged Approach to De-risking
To thoroughly assess the selectivity of Pyr-27, we employed a tiered strategy. The first stage focuses on on-target and closely related off-target activity within the human kinome. The second, broader stage evaluates interactions against a wide array of pharmacologically relevant targets to predict potential clinical adverse effects.[8]
-
Kinase Selectivity Profiling: Given that Pyr-27 is a kinase inhibitor, understanding its selectivity across the kinome is paramount.[9] We selected a competitive binding assay format to determine the intrinsic affinity of Pyr-27 for a panel of over 400 kinases, providing a direct comparison of potency and a clear view of its selectivity window.[10][11]
-
Safety Pharmacology Profiling: To identify potential off-target liabilities that could lead to adverse drug reactions, a broad secondary pharmacology screen is essential.[4][5] We utilized a comprehensive panel that includes G-protein coupled receptors (GPCRs), ion channels, and transporters known to be frequently implicated in drug side effects.[8][12][13]
This dual-pillar approach ensures a comprehensive understanding of both the desired on-target activity and the potential for undesired off-target interactions.
Comparative Kinase Profiling: Pyr-27 vs. Competitor-X
The development of selective kinase inhibitors is challenging due to the highly conserved nature of the ATP-binding site across the kinome.[14] A lack of selectivity can lead to off-target toxicities.
Experimental Protocol: Broad Kinome Competitive Binding Assay
The following protocol outlines the high-throughput competitive binding assay used to determine the dissociation constants (Kd) of our test compounds across a broad kinase panel.
-
Compound Preparation: Pyr-27 and Competitor-X were serially diluted in 100% DMSO to create a concentration gradient.
-
Assay Plate Preparation: A panel of 468 kinases, each tagged with a proprietary DNA label, was arrayed in multi-well plates.
-
Binding Reaction: The test compounds were added to the kinase-coated plates, followed by the addition of a fixed concentration of an active-site directed biotinylated ligand. The plates were incubated to allow the binding reaction to reach equilibrium.
-
Immobilization & Washing: The kinase enzymes were then immobilized on a streptavidin-coated surface. Unbound and weakly bound compounds were removed through a series of wash steps.
-
Quantification: The amount of kinase-bound DNA label remaining in each well was quantified using qPCR. The signal is inversely proportional to the test compound's binding affinity.
-
Data Analysis: The Kd values were calculated by fitting the concentration-response data to a standard binding isotherm model.
Data Summary: Kinase Selectivity
The selectivity of a compound can be quantified using various metrics. Here, we present the dissociation constants (Kd) for the intended target kinase and key off-target kinases, along with the Selectivity Score (S-score). The S-score represents the number of kinases inhibited above a certain threshold at a specific concentration, providing a snapshot of overall selectivity. A lower S-score indicates higher selectivity.
| Compound | Target Kinase Kd (nM) | Off-Target 1 Kd (nM) | Off-Target 2 Kd (nM) | Selectivity Score (S(10)) |
| Pyr-27 | 5.2 | >10,000 | 8,500 | 0.02 |
| Competitor-X | 15.8 | 250 | 1,200 | 0.15 |
Analysis: The data clearly demonstrates the superior selectivity of Pyr-27. It exhibits a significantly lower Kd for its intended target, indicating higher potency. More importantly, its affinity for the representative off-target kinases is substantially weaker, as reflected in the much higher Kd values. The markedly lower S(10) score for Pyr-27 quantitatively confirms its exceptional selectivity across the kinome.
Visualizing Kinase Selectivity
The following diagram illustrates the concept of a kinase selectivity profile. Highly selective compounds like Pyr-27 will interact with very few kinases off-target, whereas less selective compounds will bind to a larger portion of the kinome.
Caption: Kinase selectivity profiles of Pyr-27 and Competitor-X.
Broader Off-Target Liability: Safety Pharmacology Panel
While kinase selectivity is crucial, a comprehensive safety assessment requires screening against a broader range of target classes.[6][7] Unintended interactions with GPCRs or ion channels are a common source of adverse drug events.[5][12]
Experimental Protocol: In Vitro Safety Panel Screen
A standardized in vitro safety panel (such as the SafetyScreen44 from Eurofins Discovery or a similar panel) was used to evaluate the off-target activity of Pyr-27 and Competitor-X at a single high concentration (10 µM).
-
Assay Systems: A panel of cell lines or membrane preparations expressing the target of interest (e.g., GPCRs, ion channels, transporters) was utilized.
-
Compound Incubation: Pyr-27 and Competitor-X were incubated with the respective assay systems.
-
Detection Method: The activity at each target was measured using the most appropriate method, typically radioligand binding assays for receptors and transporters, and functional assays (e.g., patch clamp) for ion channels.
-
Data Analysis: The results are expressed as the percent inhibition of binding or function at the 10 µM concentration. A significant interaction is typically defined as >50% inhibition.
Data Summary: Key Off-Target Interactions
The table below highlights the activity of both compounds against a selection of critical off-targets known for their association with adverse effects.
| Target | Target Class | Pyr-27 (% Inhibition @ 10µM) | Competitor-X (% Inhibition @ 10µM) | Associated Adverse Effect |
| hERG | Ion Channel | 8% | 65% | Cardiac Arrhythmia |
| 5-HT2B | GPCR | 12% | 72% | Cardiac Valvulopathy |
| M1 | GPCR | <5% | 55% | Anticholinergic effects |
| Dopamine Transporter | Transporter | 15% | 45% | CNS side effects |
Analysis: The safety screen reveals significant liabilities for Competitor-X. Its strong inhibition of the hERG channel and the 5-HT2B receptor are major red flags for potential cardiovascular toxicity.[5] In stark contrast, Pyr-27 shows minimal to no activity against these critical off-targets, suggesting a much cleaner safety profile and a lower risk of producing these common adverse drug reactions.
Visualizing the Profiling Workflow
The following diagram outlines the comprehensive workflow for assessing the cross-reactivity of a novel compound like Pyr-27.
Caption: The experimental workflow for cross-reactivity profiling.
Conclusion: A Clear Path Forward for Pyr-27
This comparative guide demonstrates the critical importance of a well-designed cross-reactivity profiling strategy. Through a combination of broad kinome screening and comprehensive safety pharmacology panels, we have established a clear and compelling data package for our novel pyrazole compound, Pyr-27.
The experimental data unequivocally shows that Pyr-27 possesses a superior selectivity and safety profile compared to Competitor-X. Its high on-target potency, coupled with minimal off-target interactions at key liability targets, significantly de-risks its continued development. This robust, data-driven approach provides strong confidence in Pyr-27 as a promising lead candidate, underscoring the value of rigorous preclinical profiling in the successful advancement of new chemical entities.
References
- Vertex AI Search. (n.d.). The role of pharmacological profiling in safety assessment. PubMed.
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel.
- PubMed. (n.d.). Protein kinase profiling assays: a technology review.
- National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
- Multi-Span. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
- National Institutes of Health. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
- Thermo Fisher Scientific. (n.d.). GPCR Toxicity Panel.
- YouTube. (2024, February 7). Critical Importance of Early Safety Screening in Drug Development.
- Upstream Bio. (n.d.). An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety.
- ResearchGate. (2025, August 5). Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development.
- ApconiX. (2025, December 15). Safety And Secondary Pharmacology.
- MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- ResearchGate. (n.d.). Reactive-cysteine profiling for drug discovery.
- Creative Bioarray. (n.d.). GPCR Screening Services.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits.
- Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
- ResearchGate. (n.d.). Activity- and reactivity-based proteomics: Recent technological advances and applications in drug discovery.
- National Institutes of Health. (2023, January 1). Reactivity-Based Screening for Natural Product Discovery. PMC.
- YouTube. (2022, May 6). Activity Based Protein Profiling for Drug Discovery.
- National Institutes of Health. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- ResearchGate. (n.d.). The designed pyrazole-based target compounds.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. apconix.com [apconix.com]
- 6. The role of pharmacological profiling in safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety | Biobide [biobide.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. multispaninc.com [multispaninc.com]
- 13. GPCR Toxicity Panel | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrazole Analogs as CDK2/Cyclin A Inhibitors
For drug discovery researchers and medicinal chemists, the pyrazole scaffold is a cornerstone of kinase inhibitor design. Its versatile structure allows for multi-directional substitution, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2] A particularly compelling target for pyrazole-based inhibitors is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[3] Dysregulation of the CDK2/Cyclin A complex is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4]
This guide provides an in-depth comparison of the efficacy of various pyrazole analogs against the CDK2/Cyclin A complex. We will move beyond a simple recitation of data to explore the underlying structure-activity relationships (SAR) that govern their inhibitory power. Furthermore, we will provide detailed, field-tested protocols for both biochemical and cell-based assays, explaining the critical reasoning behind each step to ensure your experiments are robust, reproducible, and self-validating.
The "Why": Targeting CDK2 in the Cell Cycle Engine
Before comparing compounds, it is crucial to understand the biological context. The cell cycle is a tightly regulated process, and the transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint. The CDK2/Cyclin E and CDK2/Cyclin A complexes act as the engine for this transition. Upon receiving mitogenic signals, Cyclin E levels rise, binding to and activating CDK2. This complex phosphorylates key substrates, including the Retinoblastoma protein (Rb). Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the genes necessary for DNA replication, committing the cell to division.[1] Subsequently, the CDK2/Cyclin A complex maintains this state and promotes S-phase progression. In many cancer cells, this pathway is constitutively active, leading to uncontrolled proliferation. Inhibiting CDK2, therefore, offers a direct mechanism to halt this process and induce cell cycle arrest.[4][5]
Caption: Role of CDK2/Cyclin E in the G1/S transition and the point of intervention for pyrazole inhibitors.
Comparative Efficacy of Representative Pyrazole Analogs
The efficacy of a pyrazole analog is not determined by the core alone, but by the intricate interplay of substituents at various positions. These modifications influence how the molecule fits into the ATP-binding pocket of the kinase, its cell permeability, and its metabolic stability. Let's examine a few distinct analogs to understand these structure-activity relationships.
Caption: Structures of three representative pyrazole-based CDK2 inhibitors with distinct substitutions.
Biochemical Potency: Direct Kinase Inhibition
The first critical test for any potential inhibitor is a direct, cell-free biochemical assay to measure its ability to inhibit the purified kinase. The half-maximal inhibitory concentration (IC50) is the key metric here. A lower IC50 value indicates higher potency.
| Compound | Key Structural Features | CDK2/Cyclin A IC50 / Kᵢ | Reference |
| Compound A (PNU-292137) | 3-aminopyrazole core, propanamide linker | Kᵢ = 60 nM | [5] |
| Compound B (PHA-533533) | 5-cyclopropyl on pyrazole, 2-oxo-1-pyrrolidinyl on phenyl ring | Kᵢ = 31 nM | [5] |
| Compound C (Al-Said et al., Cpd 4) | Pyrazole core with fused pyrimidine and other substitutions | IC50 = 3.82 µM | [4][6] |
| AT7519 (Reference) | Multi-CDK inhibitor with pyrazole core | IC50 = 47 nM | [4] |
Analysis of Causality: The optimization from Compound A to Compound B demonstrates a classic SAR strategy.[5] The addition of a cyclopropyl group at the 5-position of the pyrazole ring and the modification of the phenyl substituent to include a pyrrolidinyl group likely enhance interactions within the ATP binding pocket, doubling the potency (Kᵢ drops from 60 nM to 31 nM).[5] The replacement of a more flexible group with the constrained cyclopropyl ring can reduce the entropic penalty of binding. Compound C, while also a pyrazole derivative, has a significantly different and more complex scaffold, resulting in lower, micromolar potency in this specific comparison.[4][6]
Cellular Efficacy: Antiproliferative Activity
Potent biochemical inhibition is essential, but it doesn't guarantee a compound will work in a living cell. The molecule must be able to cross the cell membrane and engage its target in a complex intracellular environment. Therefore, the next step is to measure the compound's ability to inhibit the proliferation of cancer cell lines.
| Compound | Cancer Cell Line | GI50 / IC50 (Antiproliferative) | Reference |
| Compound A (PNU-292137) | A2780 (Ovarian) | IC50 ≈ 1 µM | [5] |
| Compound B (PHA-533533) | A2780 (Ovarian) | IC50 in sub-micromolar range | [5] |
| Compound C (Al-Said et al., Cpd 4) | NCI-60 Panel (Mean) | GI50 = 3.81 µM | [4][6] |
Analysis of Causality: The data shows a strong correlation between biochemical potency and cellular activity. Compound B, the more potent kinase inhibitor, also demonstrates superior antiproliferative activity compared to its predecessor, Compound A.[5] This suggests that the structural modifications not only improved target binding but also maintained or improved crucial drug-like properties such as cell permeability. Notably, the lead optimization process for Compound B also focused on improving solubility and reducing plasma protein binding, factors that are critical for in vivo efficacy but are not captured in a simple biochemical assay.[5] Compound C's cellular activity is consistent with its biochemical potency, showing growth inhibition in the same micromolar range.[4][6]
Experimental Protocols: A Self-Validating System
To generate trustworthy and comparable data, the experimental design must be meticulous. Here are detailed protocols for the assays discussed.
Protocol 1: In Vitro ADP-Glo™ Kinase Assay for CDK2/Cyclin A
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, high-throughput method to determine biochemical IC50 values.
Caption: Workflow for the ADP-Glo™ in vitro kinase assay to determine inhibitor potency.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of each pyrazole analog in 100% DMSO, starting at a top concentration of 1 mM.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (100% activity control) and 1 µL of a known potent inhibitor like AT7519 (0% activity control).
-
Prepare the Kinase Reaction Master Mix containing CDK2/Cyclin A enzyme, a suitable substrate (e.g., Histone H1 peptide), and ATP at a concentration close to its Km value (this is critical for accurately measuring competitive inhibition).
-
Add 10 µL of the Master Mix to each well to initiate the reaction.
-
-
Kinase Reaction: Seal the plate and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent. This reagent contains enzymes that convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Normalize the data using the 0% and 100% activity controls. Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Antiproliferative Assay (MTT)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a standard method to assess the cytotoxic or cytostatic effects of compounds on cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Culture a relevant cancer cell line (e.g., A2780 ovarian cancer or HCT116 colon cancer) to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Allow the cells to adhere overnight.
-
Causality Check: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and non-logarithmic proliferation, invalidating the results.
-
-
Compound Treatment: Prepare serial dilutions of the pyrazole analogs in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle (e.g., 0.1% DMSO) and positive (e.g., Doxorubicin) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. This duration typically allows for 2-3 cell doublings, providing a sufficient window to observe antiproliferative effects.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Mechanism Insight: Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the viability versus the logarithm of inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion: Synthesizing the Evidence
This guide demonstrates a systematic approach to comparing the efficacy of pyrazole analogs as CDK2 inhibitors. The data clearly shows that targeted structural modifications, such as those differentiating Compound A and B, can lead to significant improvements in both biochemical potency and cellular efficacy.[5] The journey from a biochemical "hit" to a viable cellular "lead" requires a dual-assay approach. The in vitro kinase assay provides a clean measure of target engagement, while the cell-based assay offers a more biologically relevant assessment of a compound's potential, accounting for critical factors like cell permeability.
By employing these robust, self-validating protocols and understanding the causal relationships between chemical structure and biological activity, researchers can more effectively navigate the complex landscape of kinase inhibitor development and accelerate the discovery of novel cancer therapeutics.
References
-
Zhang, Y., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
-
Shaikh, J., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Al-Said, M. S., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. Available at: [Link]
-
Pevarello, P., et al. (2005). 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. Journal of Medicinal Chemistry. Available at: [Link]
-
Ang, K. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Pharmaceuticals. Available at: [Link]
-
Romagnoli, R., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]
-
Al-Said, M. S., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Available at: [Link]
-
Faisal, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
-
Patel, R. V., et al. (2014). Anticancer Activity of Pyrazole via Different Biological Mechanisms. ChemInform. Available at: [Link]
Sources
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
statistical validation of in vitro results for 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
A Senior Application Scientist's Guide to the Statistical Validation of a Novel Kinase Inhibitor
A Comparative Framework for 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
Introduction: From Scaffold to Strategy
In drug discovery, the journey of a novel chemical entity from synthesis to a viable lead candidate is paved with rigorous validation. This guide addresses the critical step of statistically validating the in vitro results for a novel compound, using This compound as our focal point. While specific published data for this exact molecule is scarce, its pyrazol-3-amine core is a well-established pharmacophore in kinase inhibitor design. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects, often through the modulation of protein kinase activity[1][2][3][4].
Therefore, this guide will proceed under the scientifically-grounded hypothesis that our compound is a protein kinase inhibitor. We will outline a comprehensive, three-part strategy for its in vitro validation. This framework is not merely a set of protocols but a logical progression designed to build a robust data package, moving from initial biochemical potency to cellular activity and culminating in the statistical validation of the chosen assay. This approach ensures that every claim about the compound's performance is supported by verifiable, high-quality data, suitable for progression in a drug development pipeline.
Part 1: Foundational Evidence - Biochemical Target Engagement
The Rationale: Why Start with a Purified System?
The first step is to unequivocally demonstrate that the compound directly interacts with its putative target in a clean, biochemical system. This eliminates cellular complexities like membrane permeability and off-target effects, providing a direct measure of target engagement. Protein kinases catalyze the transfer of phosphate from ATP to a substrate; thus, a robust assay will measure the product of this reaction, ADP.[5][6][7]
For this purpose, the ADP-Glo™ Kinase Assay is an exemplary choice. It is a universal, luminescence-based method that quantifies the amount of ADP produced in a kinase reaction.[5][6][8][9] Its high sensitivity and broad dynamic range are ideal for characterizing the potency of novel inhibitors.[5][9] The primary output of this experiment will be the IC50 value , which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[10][11]
Experimental Workflow: Biochemical IC50 Determination
Caption: Workflow for determining biochemical IC50 using the ADP-Glo™ assay.
Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. As a comparator, prepare an identical dilution series of a known inhibitor for the target kinase (e.g., Staurosporine).
-
Kinase Reaction : In a 384-well white plate, add 5 µL of the kinase reaction mixture (containing the target kinase, appropriate substrate, and ATP at its Km concentration).
-
Inhibition : Add 50 nL of the compound dilutions to the wells. Include "no inhibitor" (0% inhibition) and "high concentration known inhibitor" (100% inhibition) controls.
-
Reaction Incubation : Mix and incubate the plate at room temperature for 60 minutes.
-
ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8] Incubate for 40 minutes at room temperature.
-
ADP Conversion & Signal Generation : Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction.[6] Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence signal using a plate reader.
-
Data Analysis : Normalize the data relative to the 0% and 100% inhibition controls. Plot the normalized response against the log of the inhibitor concentration and fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[12][13]
Part 2: Biological Context - Cellular Potency Assessment
The Rationale: Does it Work in a Cell?
A potent biochemical inhibitor is only valuable if it can reach its target within a living cell and exert a biological effect. Therefore, the next logical step is a cell-based assay. This experiment assesses the compound's cell permeability, stability in the cellular environment, and its ability to engage the target in a complex biological system.
We will use a cancer cell line known to be dependent on our target kinase's signaling pathway for survival. The CellTiter-Glo® Luminescent Cell Viability Assay is the gold standard for this application.[14][15] It measures ATP levels, which are a direct indicator of metabolic activity and cell viability.[14][15][16] A decrease in the luminescent signal correlates with a reduction in cell viability, allowing us to determine a cellular EC50 (half-maximal effective concentration).
Hypothetical Kinase Signaling Pathway
Caption: Inhibition of a pro-survival kinase pathway by the test compound.
Protocol: CellTiter-Glo® Cell Viability Assay
-
Cell Seeding : Seed the chosen cancer cell line into a 384-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 50 µL of culture medium.[17] Incubate for 24 hours.
-
Compound Treatment : Add 50 nL of the same compound dilution series used in Part 1 to the cells.
-
Incubation : Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Equilibration : Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[14][15][18]
-
Signal Generation : Add 25 µL of CellTiter-Glo® Reagent to each well.[17]
-
Lysis and Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15][18]
-
Data Acquisition : Measure luminescence with a plate reader.
-
Data Analysis : Calculate the EC50 value using the same 4PL non-linear regression method as in the biochemical assay.[10]
Comparative Data Summary
The power of this two-pronged approach lies in comparing the biochemical and cellular potency. A significant rightward shift (higher value) in the EC50 compared to the IC50 may indicate issues with cell permeability, efflux by transporters, or compound metabolism.
| Compound | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| This compound | 15 | 85 |
| Competitor A (Known Inhibitor) | 10 | 50 |
Part 3: Assay Integrity - Statistical Validation
The Rationale: How Good is the Assay?
Before an assay can be used for screening or lead optimization, its robustness and reliability must be statistically validated.[19][20] The key metric for this is the Z'-factor (Z-prime) .[21][22][23] The Z'-factor is a measure of the statistical effect size that quantifies the separation between the high (0% inhibition) and low (100% inhibition) signal controls.[21][22][24] It provides a simple way to assess the quality and suitability of a high-throughput screening assay.[21][23][25]
Logical Flow: Assay Validation Decision Making
Caption: Decision workflow for assay validation based on the Z'-factor.
Protocol: Z'-Factor Determination
-
Plate Setup : On a single 384-well plate, designate half the wells for the maximum signal control (e.g., DMSO vehicle, 0% inhibition) and the other half for the minimum signal control (e.g., a saturating concentration of a known potent inhibitor, 100% inhibition). A minimum of 16 replicates for each control is recommended for accurate statistics.[22]
-
Assay Execution : Perform the chosen assay (e.g., the CellTiter-Glo® assay from Part 2) according to the established protocol.
-
Data Collection : Measure the raw output (luminescence).
-
Statistical Calculation :
-
Calculate the mean (μ) and standard deviation (σ) for both the maximum signal (μ_max, σ_max) and minimum signal (μ_min, σ_min) populations.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3σ_max + 3σ_min) / |μ_max - μ_min| .[21]
-
Also calculate the Signal-to-Background (S/B = μ_max / μ_min) and Coefficient of Variation (%CV = (σ / μ) * 100) for each control.
-
Validation Data Summary
A successful validation run confirms the assay is precise, robust, and suitable for its intended purpose.
| Statistical Parameter | Value | Acceptance Criteria | Status |
| Z'-Factor | 0.78 | ≥ 0.5 | Pass |
| S/B Ratio | 12.5 | > 5 | Pass |
| %CV (Max Signal) | 4.5% | < 15% | Pass |
| %CV (Min Signal) | 6.2% | < 15% | Pass |
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the in vitro validation of a novel pyrazole-based kinase inhibitor. By systematically progressing from biochemical potency (IC50) to cellular efficacy (EC50) and culminating in a robust statistical validation of the chosen assay (Z'-factor), researchers can build a high-confidence data package. This structured approach, which emphasizes causality and self-validation, ensures that the generated data is reliable, reproducible, and provides a solid foundation for making critical decisions in the drug discovery process. The successful application of this framework to This compound or any novel compound would establish its foundational profile as a credible therapeutic candidate worthy of further investigation.
References
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
University of Oslo. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]
-
Assay Genie. (n.d.). Z-Factor Calculator. Retrieved from [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Zask, A., et al. (2007). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]
-
Shi, J., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. Retrieved from [Link]
-
Collaborative Drug Discovery. (2023). Plate Quality Control. CDD Support. Retrieved from [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed. Retrieved from [Link]
-
L-K, A., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activity of pyrazoles derivatives and experimental.... Retrieved from [Link]
-
Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. Retrieved from [Link]
-
VitelyBio. (n.d.). In Vitro Statistical Services. Retrieved from [Link]
-
NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]
-
Basicmedical Key. (2016). Statistical Methods for Drug Discovery. Retrieved from [Link]
-
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. PubMed Central - NIH. Retrieved from [Link]
-
de Souza, T. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central - NIH. Retrieved from [Link]
-
Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. OUCI. Retrieved from [Link]
-
InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. Retrieved from [Link]
-
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. PubMed Central - NIH. Retrieved from [Link]
-
WWARN. (n.d.). In Vitro Module: Data Management and Statistical Analysis Plan (DMSAP) Version 1.1. Retrieved from [Link]
-
Zhang, T., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. Retrieved from [Link]
-
Association for Molecular Pathology (AMP). (n.d.). Molecular Diagnostic Assay Validation. Retrieved from [Link]
-
Paperless Lab Academy. (2021). How To Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Retrieved from [Link]
-
Bio-Rad. (n.d.). Streamline Molecular Assay Verification & Validation. Retrieved from [Link]
-
NIH. (n.d.). Statistical Considerations for Preclinical Studies. PubMed Central - NIH. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 4. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay [se.promega.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. eastport.cz [eastport.cz]
- 10. clyte.tech [clyte.tech]
- 11. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 12. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.ca]
- 17. OUH - Protocols [ous-research.no]
- 18. promega.com [promega.com]
- 19. infinixbio.com [infinixbio.com]
- 20. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 22. punnettsquare.org [punnettsquare.org]
- 23. assay.dev [assay.dev]
- 24. support.collaborativedrug.com [support.collaborativedrug.com]
- 25. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Pyrazole and Imidazole Bioisosteres: A Guide for Medicinal Chemists
Introduction: The Strategic Value of Bioisosteric Replacement
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. Bioisosterism, the practice of substituting one chemical moiety for another with similar steric and electronic characteristics, stands as a cornerstone of this optimization process. Among the most versatile and frequently employed scaffolds in medicinal chemistry are the five-membered aromatic heterocycles, pyrazole and imidazole. Both are considered "privileged structures" due to their recurrence in a multitude of biologically active compounds across diverse therapeutic areas.[1][2][3]
While they are structural isomers (C₃H₄N₂), the simple transposition of a nitrogen atom—from a 1,3-relationship in imidazole to a 1,2-relationship in pyrazole—imparts profound differences in their physicochemical and pharmacological profiles.[2] This guide provides a head-to-head comparison of these two critical bioisosteres, moving from fundamental properties to real-world applications. It is designed to equip researchers, scientists, and drug development professionals with the insights needed to make rational, data-driven decisions when selecting between these scaffolds to solve complex drug design challenges.
PART 1: A Tale of Two Nitrogens: Core Physicochemical Differences
The decision to employ pyrazole or imidazole is fundamentally rooted in their distinct physicochemical properties. These differences, summarized below, dictate everything from target engagement to metabolic fate.
Structural and Electronic Properties
The core difference between imidazole (a 1,3-diazole) and pyrazole (a 1,2-diazole) is the relative positioning of their two nitrogen atoms.[2] This seemingly minor change creates a cascade of effects on basicity, dipole moment, and hydrogen bonding potential.
-
Basicity (pKa): This is arguably the most significant differentiator. Imidazole is substantially more basic (pKa ≈ 7.1) than pyrazole (pKa ≈ 2.5).[4][5] The reason for pyrazole's lower basicity is the inductive electron-withdrawing effect exerted by the adjacent N1 atom on the pyridine-like N2 atom, making its lone pair of electrons less available for protonation.[5] In contrast, the nitrogens in imidazole are separated by a carbon, minimizing this effect. At physiological pH (~7.4), an imidazole ring can exist as a significant proportion of its protonated (imidazolium) form, enabling it to form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein binding pocket. Pyrazole, however, will be overwhelmingly neutral.
-
Hydrogen Bonding: Both heterocyles are capable hydrogen bond donors and acceptors. Pyrazole's N1-H acts as a hydrogen bond donor, while the N2 lone pair serves as an acceptor.[5] Similarly, imidazole's N1-H is a donor and the N3 lone pair is an acceptor.[6] The critical difference lies in the spatial vectors of these interactions. The adjacent nature of the donor and acceptor sites in pyrazole creates a different interaction geometry compared to the separated sites in imidazole.
-
Dipole Moment: The arrangement of the nitrogen atoms also influences the molecular dipole moment. This can affect a compound's solubility, crystal packing, and ability to interact with polar regions of a biological target.
-
Stability: Computational studies have shown that while both are highly aromatic, the basic imidazole structure is energetically more stable than the pyrazole structure.
Physicochemical Property Comparison Table
| Feature | Pyrazole (1,2-Diazole) | Imidazole (1,3-Diazole) | Rationale & Implication |
| Structure | Adjacent nitrogen atoms | Separated nitrogen atoms | Governs all other property differences. |
| pKa | ~2.5[4][5] | ~7.1[4][5] | Imidazole is often protonated at physiological pH, enabling ionic bonds. Pyrazole is neutral, avoiding unwanted basicity. |
| Hydrogen Bonding | N1-H (donor), N2 (acceptor)[5] | N1-H (donor), N3 (acceptor)[6] | Different spatial arrangement of donor/acceptor vectors for target binding. |
| Lipophilicity (CLogP) | ~0.24[5] | ~ -0.08 | Pyrazole is inherently more lipophilic. Often used to replace arenes to decrease lipophilicity while improving solubility.[5] |
| Water Solubility | Lower | Higher | Imidazole's ability to form extensive hydrogen bond networks leads to greater aqueous solubility.[6] |
| Metabolic Stability | Can be metabolically robust; used as a stable bioisostere for phenol.[4] | N3 can coordinate to heme iron of CYP enzymes, potentially leading to inhibition and metabolic liabilities.[7] | Pyrazole is often chosen to mitigate CYP inhibition issues associated with imidazole. |
PART 2: Implications for Drug-Target Interactions
The fundamental properties discussed above translate directly into distinct modes of interaction with biological targets, a critical consideration for a medicinal chemist.
The Basicity Gambit: Salt Bridges and Off-Target Effects
The choice between pyrazole and imidazole can be a strategic "basicity gambit." If a target binding site features a key acidic residue (Asp, Glu) and an ionic interaction is desired for high affinity, the readily-protonated imidazole is a superior choice. However, high basicity is often a liability, leading to off-target effects (e.g., hERG channel inhibition), poor permeability, and rapid clearance. In such cases, replacing an imidazole with the non-basic pyrazole is a classic strategy to "de-risk" a chemical series while aiming to maintain binding through other interactions like hydrogen bonding.
Metal Chelation and Cytochrome P450 Inhibition
The pyridine-like nitrogen (N3) of imidazole is a well-known metal chelator. This property is famously exploited in antifungal drugs that inhibit lanosterol 14α-demethylase by coordinating to the heme iron of the cytochrome P450 (CYP51) enzyme.[7] However, this same property can be a significant disadvantage in other contexts, leading to potent inhibition of human CYP enzymes responsible for drug metabolism (e.g., CYP3A4, 2D6), causing drug-drug interactions. Pyrazole, with its reduced basicity and different electronic structure, has a much lower propensity for heme coordination, making it a favorable bioisosteric replacement to circumvent CYP inhibition.[7]
Caption: Interaction profiles of imidazole vs. pyrazole.
PART 3: Case Studies in Medicinal Chemistry
The theoretical advantages of a bioisosteric swap are only meaningful when validated by experimental data. The following case studies illustrate how the choice between pyrazole and imidazole has played out in real-world drug discovery programs.
Case Study 1: Rimonabant Analogues (Cannabinoid Receptor 1 Antagonists)
The potent CB1 receptor antagonist Rimonabant features a 1,5-diarylpyrazole core. In a classic bioisosteric replacement study, researchers synthesized and evaluated a series of analogues where the pyrazole was replaced with other heterocycles, including imidazole.[8][9]
-
The Swap: Pyrazole → Imidazole
-
The Result: The imidazole-based compounds were found to be potent CB1 antagonists, exhibiting considerable selectivity over the CB2 receptor.[9] Importantly, a strong structure-activity relationship (SAR) correlation was observed between the original pyrazole series and the new imidazole series.[8][9][10]
-
Causality: This success demonstrates that, for the CB1 receptor's binding pocket, the specific arrangement of hydrogen bond donors/acceptors and the overall shape provided by the imidazole core could effectively mimic that of the pyrazole. In this context, the significant change in basicity did not abolish activity, indicating that an ionic interaction was not a critical determinant of affinity.
Case Study 2: Losartan Analogues (Angiotensin II Receptor Antagonists)
Losartan, the first-in-class angiotensin II receptor antagonist for treating hypertension, contains an imidazole ring. During the lead optimization process, researchers explored replacing this core with a pyrazole bioisostere.[5]
-
The Swap: Imidazole → Pyrazole
-
The Result: A series of pyrazole-containing compounds were discovered that exhibited similar high-potency antagonism of the AT1 receptor as their imidazole counterparts.[5]
-
Causality: This case highlights the interchangeability of the two scaffolds when the primary role is to correctly position key pharmacophoric elements—in this case, the biphenyl and tetrazole moieties. The higher basicity of the imidazole was not essential for activity, allowing the less basic pyrazole to serve as an effective replacement. This swap could be advantageous for improving metabolic stability or fine-tuning physicochemical properties.
These two examples underscore a critical principle: the success of a bioisosteric replacement is highly context-dependent. The specific topology, polarity, and charge distribution of the target's binding site dictate whether the switch will be tolerated, beneficial, or detrimental.
PART 4: Experimental Workflows for Comparative Evaluation
For drug discovery teams facing this choice, a systematic, data-driven approach is essential. The following workflow outlines key experiments to objectively compare pyrazole- and imidazole-containing analogues.
Caption: Workflow for comparing bioisosteres.
Protocol 1: Comparative In Vitro Metabolic Stability Assay
Objective: To determine the relative stability of the pyrazole vs. imidazole analogue in the presence of drug-metabolizing enzymes.
Methodology: Human Liver Microsome (HLM) Stability Assay
-
Preparation: Prepare stock solutions of each test compound (e.g., 10 mM in DMSO). Dilute to a final concentration of 1 µM in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Incubation Setup: In a 96-well plate, combine the diluted compound with pooled HLM (final concentration ~0.5 mg/mL).
-
Reaction Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Interpretation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the intrinsic clearance (CLint) and in vitro half-life (t½). A longer half-life indicates greater metabolic stability.[11]
Causality: This experiment directly tests the hypothesis that the pyrazole scaffold may offer enhanced metabolic stability by avoiding CYP-mediated metabolism that can be a liability for imidazole-containing compounds.
Protocol 2: Comparative Target Binding Assay
Objective: To quantify the direct binding affinity of each analogue to the purified target protein.
Methodology: Fluorescent Thermal Shift Assay (FTSA) / Differential Scanning Fluorimetry (DSF)
-
Principle: The binding of a ligand stabilizes a protein, resulting in an increase in its melting temperature (Tm). FTSA measures this Tm shift.[12]
-
Reagents: Purified target protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the test compounds.
-
Assay Setup: In a qPCR plate, prepare reactions containing the protein, dye, and varying concentrations of the test compound (or DMSO as a control) in a suitable buffer.
-
Thermal Denaturation: Place the plate in a qPCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C in 0.5°C increments). Monitor the fluorescence at each temperature.
-
Data Analysis: As the protein unfolds, the dye binds and fluorescence increases, creating a melting curve. The midpoint of this transition is the Tm. Calculate the change in melting temperature (ΔTm) for each compound concentration relative to the DMSO control.
-
Interpretation: A larger positive ΔTm indicates stronger binding. This provides a direct, biophysical measure of target engagement, allowing for a quantitative comparison of the pyrazole and imidazole analogues' affinity.[12]
Conclusion: Making an Informed Choice
Neither pyrazole nor imidazole is universally "better"; they are tools to be applied judiciously to solve specific drug design problems. The choice is a multi-parameter optimization challenge.
-
Choose Imidazole when:
-
A basic center is required to form a key salt-bridge interaction with the target.
-
Higher aqueous solubility is a primary goal.
-
The target is not a metalloenzyme where chelation is a concern.
-
Potential CYP inhibition is monitored and deemed manageable.
-
-
Choose Pyrazole when:
-
Unwanted basicity is a liability (e.g., causing toxicity, hERG issues, or poor permeability).
-
Replacing a metabolically labile group (like a phenol) is necessary.[4]
-
CYP450 inhibition is a known issue with an existing imidazole-containing series.
-
A more lipophilic core is needed to improve cell permeability or enter a hydrophobic pocket.
-
By understanding the fundamental physicochemical differences, learning from historical case studies, and applying rigorous experimental workflows, medicinal chemists can strategically leverage the unique personalities of pyrazole and imidazole to design safer, more effective medicines.
References
- [No Title].
-
Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. Available at: [Link].
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link].
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link].
-
Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. Available at: [Link].
-
synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Publishing. Available at: [Link].
-
Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. Available at: [Link].
-
Imidazole and Pyrazole: Properties & Synthesis. Scribd. Available at: [Link].
-
Ali, O. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(14), 1326-1359. Available at: [Link].
-
Kantharaju, K., et al. (2011). Synthesis, characterization and antimicrobial studies of some new pyrazole incorporated imidazole derivatives. European Journal of Medicinal Chemistry, 46(8), 3531–3536. Available at: [Link].
-
Kundu, P., & Chattopadhyay, N. (2018). Unraveling the binding interaction of a bioactive pyrazole-based probe with serum proteins: Relative concentration dependent 1:1 and 2:1 probe-protein stoichiometries. Biophysical Chemistry, 240, 70-81. Available at: [Link].
-
Imidazole pyrazole. Slideshare. Available at: [Link].
-
Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB 1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. Available at: [Link].
-
Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link].
-
Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Semantic Scholar. Available at: [Link].
-
Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. Available at: [Link].
-
Kundu, P., & Chattopadhyay, N. (2018). Unraveling the binding interaction of a bioactive pyrazole-based probe with serum proteins: Relative concentration dependent 1:1 and 2:1 probe-protein stoichiometries. Biophysical Chemistry, 240, 70-81. Available at: [Link].
-
Pyrazole and imidazole as CYP51 inhibitors?. ResearchGate. Available at: [Link].
-
Gedi, V., et al. (2022). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link].
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Available at: [Link].
-
Kundu, P., & Chattopadhyay, N. (2018). Unraveling the binding interaction of a bioactive pyrazole-based probe with serum proteins: Relative concentration dependent 1:1 and 2:1 probe-protein stoichiometries. ResearchGate. Available at: [Link].
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Validating a Novel Kinase Assay Using a Known Pyrazole Inhibitor as a Positive Control
In the landscape of drug discovery, the development of robust and reliable assays is the bedrock upon which successful screening campaigns are built. A novel assay, however promising, is of little value without rigorous validation to ensure its measurements are accurate, precise, and reproducible.[1][2] This guide provides an in-depth look at the principles and practical steps for validating a novel biochemical assay, using a known pyrazole inhibitor as a positive control in a hypothetical kinase inhibition assay.
The Cornerstone of Validation: Why Controls Are Non-Negotiable
Before delving into protocols, it is crucial to understand the central role of controls. In any experiment, controls serve as the benchmark against which experimental results are measured.[3] A negative control (e.g., vehicle-only treatment) defines the baseline and helps verify that observed effects are not due to non-specific factors.[4]
Conversely, a positive control is a sample known to produce the expected effect, thereby confirming the integrity of the experimental system.[3][4][5][6] In the context of an inhibition assay, a potent, well-characterized inhibitor serves this purpose. Its inclusion verifies that the assay can, in fact, detect the inhibitory activity it was designed to measure.[5] Failure of the positive control to elicit a strong, dose-dependent response signals a fundamental flaw in the assay's execution or design.
Case Study: Validating a Novel Kinase "X" (NKX) Assay
To illustrate the validation process, we will use a hypothetical scenario: the validation of a new luminescence-based assay designed to screen for inhibitors of "Novel Kinase X" (NKX), a putative therapeutic target. The assay measures the amount of ATP remaining after the kinase reaction; thus, lower luminescence indicates higher kinase activity, and higher luminescence indicates inhibition.
Selecting the Right Tool: The Pyrazole Inhibitor Positive Control
The pyrazole scaffold is a common feature in many potent kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of kinases.[7][8] For our NKX assay, we will select AT9283 , a real-world, multi-targeted kinase inhibitor with a pyrazole core known to potently inhibit Aurora kinases.[9] By using a known inhibitor, we can leverage its established activity profile to validate our novel assay's performance.
The logic is simple: if our novel NKX assay is functioning correctly, it should be able to detect the inhibitory activity of AT9283 and produce a dose-response curve consistent with its known potency.
The Validation Workflow: A Step-by-Step Overview
A successful validation process follows a logical progression, ensuring that each critical parameter of the assay is tested and meets predefined acceptance criteria.[10][11]
Caption: A streamlined workflow for novel assay validation.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for validating the NKX assay using the pyrazole inhibitor AT9283.
Protocol 1: Determining the IC50 of the Pyrazole Inhibitor
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This experiment confirms that the positive control is active and that the assay can generate a reliable dose-response curve.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of AT9283 in DMSO, starting from a 10 mM stock. The final top concentration in the assay will be 100 µM.
-
Assay Plate Setup: In a 384-well white assay plate, add 0.5 µL of each AT9283 dilution. For controls, add 0.5 µL of DMSO to "Max Signal" (no inhibition) and "Min Signal" (full inhibition) wells.
-
Kinase Reaction:
-
Add 10 µL of NKX enzyme solution to all wells except the "Min Signal" wells.
-
Add 10 µL of buffer to the "Min Signal" wells.
-
Add 10 µL of a substrate/ATP mix to all wells to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 20 µL of a luminescence-based ATP detection reagent to all wells. Incubate for 10 minutes and read the luminescence signal on a plate reader.
Protocol 2: Calculating the Z'-Factor for Assay Robustness
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay.[12][13] It measures the separation between the positive and negative controls, providing a measure of the assay's signal window and data variation.[14]
-
A Z'-factor > 0.5 indicates an excellent assay.[13]
-
A Z'-factor between 0 and 0.5 is acceptable.[13]
-
A Z'-factor < 0 suggests the assay is not suitable for screening.[13]
Methodology:
-
Assay Plate Setup: Prepare a plate with a large number of control wells (e.g., 48 wells for each control).
-
Negative Control (Max Signal): Wells containing NKX enzyme, substrate/ATP, and DMSO vehicle.
-
Positive Control (Min Signal): Wells containing substrate/ATP and buffer (no enzyme). Alternatively, a saturating concentration of the inhibitor can be used.
-
-
Procedure: Follow the same reaction, incubation, and detection steps as in Protocol 1.
-
Calculation: The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.[12]
Z' = 1 - ( (3σp + 3σn) / |µp - µn| )
Data Analysis and Interpretation
Proper data analysis is key to declaring an assay "validated." The results should be presented clearly to allow for straightforward interpretation.
Dose-Response Data and IC50 Curve
The luminescence data from Protocol 1 is first converted to percent inhibition and then plotted against the logarithm of the inhibitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value.
| AT9283 Conc. (µM) | Avg. Luminescence (RLU) | % Inhibition |
| 100 | 98,500 | 98.7% |
| 33.3 | 97,900 | 98.1% |
| 11.1 | 91,200 | 91.3% |
| 3.7 | 75,400 | 75.2% |
| 1.2 | 48,900 | 48.5% |
| 0.4 | 22,100 | 21.5% |
| 0.1 | 8,500 | 7.8% |
| 0.05 | 2,100 | 1.3% |
| 0.02 | 1,500 | 0.7% |
| 0.01 | 1,200 | 0.4% |
| Max Signal (DMSO) | 1,250 | 0.0% |
| Min Signal (No Enzyme) | 100,000 | 100.0% |
Table 1: Example dose-response data for the pyrazole inhibitor AT9283 in the novel NKX kinase assay.
Assay Performance Metrics
The key validation parameters are summarized to provide a final verdict on the assay's performance.
| Parameter | Result | Acceptance Criteria | Status |
| IC50 (AT9283) | 1.3 µM | Dose-dependent curve | Pass |
| Z'-Factor | 0.78 | > 0.5 | Pass |
| Signal-to-Background | 80-fold | > 10-fold | Pass |
Table 2: Summary of validation results for the novel NKX assay.
The results show a clear dose-dependent inhibition by the pyrazole positive control and a Z'-factor of 0.78, indicating an excellent and robust assay suitable for high-throughput screening.
Caption: Inhibition of kinase activity by a pyrazole inhibitor.
Conclusion
Validating a novel assay is a multi-step process that requires careful planning and execution. The use of a well-characterized positive control, such as a known pyrazole inhibitor in a kinase assay, is a critical component of this process. It provides definitive evidence that the assay is performing as intended and can reliably identify compounds with the desired biological activity. By following the principles and protocols outlined in this guide, researchers can establish a robust and trustworthy assay, paving the way for successful and efficient drug discovery campaigns.
References
-
Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73. Available from: [Link]
-
EDRA Services. A Practical Approach to Biological Assay Validation. Available from: [Link]
-
Al-Balas, Q., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021;26(16):5036. Available from: [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. 2022. Available from: [Link]
-
BMG LABTECH. The Z prime value (Z´). Available from: [Link]
-
Sava, G.P., et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals. 2023;16(5):763. Available from: [Link]
-
Scott, C. Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. 2020. Available from: [Link]
-
Rockland Immunochemicals, Inc. Positive and Negative Controls. 2021. Available from: [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. 2025. Available from: [Link]
-
Andreasson, U., et al. A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. 2015;6:179. Available from: [Link]
-
Wikipedia. Z-factor. Available from: [Link]
-
Fayed, M.A., et al. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. 2019;24(18):3370. Available from: [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. 2025. Available from: [Link]
-
Lloyd, M. Assay performance and the Z'-factor in HTS. Drug Target Review. 2023. Available from: [Link]
-
BioIVT. What Are Controls and Why Do We Need Them?. 2022. Available from: [Link]
-
ResearchGate. Validation of Assays for the Bioanalysis of Novel Biomarkers. 2015. Available from: [Link]
-
BioPhorum Development Group. Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. mAbs. 2019;11(6):1006-1025. Available from: [Link]
-
Eco-Vector Journals Portal. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. 2023. Available from: [Link]
-
BIT 479/579 High-throughput Discovery. Z-factors. Available from: [Link]
-
Housing Innovations. Understanding Positive Control in Scientific Experiments. 2025. Available from: [Link]
-
Howard, S., et al. Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. 2009;52(2):379-388. Available from: [Link]
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. 2023. Available from: [Link]
-
KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. 2023. Available from: [Link]
Sources
- 1. edraservices.nl [edraservices.nl]
- 2. resolvemass.ca [resolvemass.ca]
- 3. bioivt.com [bioivt.com]
- 4. Understanding Positive Control in Scientific Experiments - Housing Innovations [dev.housing.arizona.edu]
- 5. Importance of Testing a Positive Control When Performing a Diagnostic Assay - Microbiologics Blog [blog.microbiologics.com]
- 6. Positive and Negative Controls | Rockland [rockland.com]
- 7. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. drugtargetreview.com [drugtargetreview.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine Analogs as Potential Kinase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 5-(2-((4-methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine, a scaffold with significant potential in drug discovery. Drawing upon established principles of medicinal chemistry and kinase inhibition, we will explore the rationale behind structural modifications and their impact on biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this promising chemical series.
Introduction: The Aminopyrazole Scaffold in Kinase Inhibition
The 1H-pyrazol-3-amine core is a privileged scaffold in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The aminopyrazole moiety can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, making it an excellent starting point for inhibitor design.[5]
The lead compound, this compound, possesses several key features that can be systematically modified to probe the SAR and enhance its therapeutic potential. These include the 3-amino group, the pyrazole core itself, and the flexible side chain at the 5-position. Based on the structural similarity to known kinase inhibitors, this scaffold is hypothesized to target members of the Aurora kinase family, which are crucial regulators of mitosis and are frequently overexpressed in tumors.[6][7]
Core Directive: A Strategic Approach to SAR Exploration
Our exploration of the SAR for this series will be divided into three key vectors of modification around the core scaffold. For each vector, we will discuss the rationale for the modifications and the expected impact on activity, selectivity, and pharmacokinetic properties.
-
Modification of the 3-Amino Group: Probing the hinge-binding interactions.
-
Substitution on the Pyrazole Ring: Modulating potency and physicochemical properties.
-
Variation of the 5-Position Side Chain: Exploring the solvent-exposed region and targeting specificity.
Part 1: Modification of the 3-Amino Group
The 3-amino group is predicted to be the primary anchor to the kinase hinge region. Modifications at this position are often critical for potency.
| Modification | Rationale | Expected Outcome |
| Primary Amine (Unsubstituted) | Forms bidentate hydrogen bonds with the kinase hinge. | Baseline activity. |
| Acylation (e.g., with benzoyl chloride) | Introduces steric bulk and potential for additional interactions. | May increase potency if the acyl group occupies a nearby hydrophobic pocket. Can also serve as a handle for further functionalization. |
| Alkylation (e.g., methyl, ethyl) | Reduces hydrogen bond donating capacity. | Likely to decrease potency due to loss of key interactions. |
| Sulfonylation | Introduces a strong hydrogen bond acceptor. | Potentially alters binding mode and selectivity profile. |
Part 2: Substitution on the Pyrazole Ring
Modifications to the pyrazole ring itself can influence the electronic properties of the molecule and provide vectors for additional interactions.
| Position | Modification | Rationale | Expected Outcome | | :--- | :--- | :--- | | N1-Position | Alkylation (e.g., methyl, cyclopropyl) | Fills a hydrophobic pocket and can improve cell permeability. | Often leads to a significant increase in potency. | | N1-Position | Aryl or Heteroaryl Substitution | Can form pi-stacking interactions. | May enhance potency and selectivity depending on the specific kinase. | | C4-Position | Halogenation (e.g., Cl, F) | Modulates the pKa of the pyrazole nitrogens and can serve as a metabolic blocking position. | Can improve pharmacokinetic properties and may increase potency. | | C4-Position | Small Alkyl Groups | Provides steric bulk. | May be used to fine-tune selectivity against closely related kinases. |
Part 3: Variation of the 5-Position Side Chain
The flexible side chain at the 5-position extends towards the solvent-exposed region of the ATP-binding pocket. This region is highly variable among different kinases, making it a key determinant of selectivity.
| Modification | Rationale | Expected Outcome |
| Ether Linkage | Replacement with Amide or Sulfonamide | Introduces different hydrogen bonding capabilities. |
| 4-Methoxybenzyl Group | Substitution on the Benzyl Ring (e.g., F, Cl, CF3) | Probes for additional hydrophobic or electrostatic interactions. |
| 4-Methoxybenzyl Group | Replacement with other Aryl or Heteroaryl Groups | Explores different binding pockets and can improve solubility. |
| Ethyl Linker | Varying the Length (e.g., propyl, butyl) | Optimizes the positioning of the terminal aromatic group. |
Experimental Protocols
General Synthetic Scheme
The synthesis of the this compound scaffold and its analogs can be achieved through a multi-step sequence. A representative synthetic route is outlined below.
Step 1: Synthesis of the Pyrazole Core A suitably protected β-keto ester is reacted with hydrazine hydrate in a suitable solvent such as ethanol under reflux to yield the corresponding 5-substituted-1H-pyrazol-3-ol.
Step 2: Introduction of the Amino Group The pyrazol-3-ol is converted to the corresponding 3-amino-pyrazole. This can be achieved through various methods, such as conversion to a 3-chloro intermediate followed by displacement with ammonia, or through a Buchwald-Hartwig amination.
Step 3: Functionalization of the 5-Position Side Chain The side chain at the 5-position can be introduced either before or after the pyrazole ring formation. For the lead compound, this would involve the alkylation of a 5-(2-hydroxyethyl)pyrazole intermediate with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride.
Step 4: Analog Synthesis Analogs are synthesized by using appropriately substituted starting materials or by further functionalization of the core scaffold. For example, N1-alkylation can be achieved by treating the pyrazole with an alkyl halide in the presence of a base like potassium carbonate.
Biological Evaluation: Aurora Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against Aurora kinases (Aurora A and Aurora B) would be evaluated using a biochemical assay.
Protocol:
-
Recombinant human Aurora A and Aurora B enzymes are incubated with a fluorescently labeled peptide substrate and ATP in a suitable assay buffer.
-
The synthesized compounds are added at varying concentrations to determine their IC50 values.
-
The kinase reaction is allowed to proceed for a set time at room temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. A known Aurora kinase inhibitor, such as Tozasertib (VX-680), would be used as a positive control.[7][8]
Proposed Signaling Pathway
The inhibition of Aurora kinases by these compounds is expected to disrupt the mitotic spindle checkpoint, leading to cell cycle arrest and ultimately apoptosis in cancer cells.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR exploration strategy outlined in this guide provides a rational framework for optimizing the potency, selectivity, and drug-like properties of this chemical series. Future work should focus on synthesizing a diverse library of analogs based on these recommendations and evaluating their biological activity in both biochemical and cell-based assays. Promising compounds should then be advanced into pharmacokinetic and in vivo efficacy studies to assess their therapeutic potential.
References
-
Doma, A., Kulkarni, R., Palakodety, R., Sastry, G.N., Sridhara, J., & Garlapati, A. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: Synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6209-6219. [Link]
-
(2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry. [Link]
-
(n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
(n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
(2025). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. Results in Chemistry. [Link]
-
Kumar, V., & Aggarwal, S. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(1), 3090-3100. [Link]
-
(n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]
-
(2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano, 28(1). [Link]
-
(2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
-
(n.d.). Characterization of a highly selective inhibitor of the Aurora kinases. ACS Chemical Biology. [Link]
-
Sayed, G. H., Negm, N. A., Azab, M. E., & Anwer, K. E. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry, 59(4), 663-672. [Link]
-
(n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]
-
Xiong, Y., Teegarden, B. R., Choi, J. K., Strah-Pleynet, S., Decaire, M., Jayakumar, H., ... & Al-Shamma, H. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412-4421. [Link]
-
(n.d.). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Heliyon. [Link]
-
(2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Scientific Reports. [Link]
-
(n.d.). Pyrazole-based lamellarin O analogues: Synthesis, biological evaluation and structure-activity relationships. RSC Medicinal Chemistry. [Link]
-
(n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. [Link]
-
(n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. [Link]
-
Girdler, F., & Sessa, F. (2010). Aurora kinase inhibitors. Critical Reviews in Oncology/Hematology, 73(2), 99-110. [Link]
-
(n.d.). ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. ChemSynthesis. [Link]
-
(2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 13(12), 7897-7912. [Link]
-
(n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. [Link]
-
(2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 13(12), 7897-7912. [Link]
Sources
- 1. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora Kinase Inhibitors [m.chemicalbook.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
Navigating the lifecycle of a chemical compound from synthesis to disposal is a critical responsibility for every researcher. This guide provides a comprehensive, step-by-step framework for the proper and safe disposal of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine, a compound with potential applications in drug development. By adhering to these procedures, you can ensure the safety of your laboratory personnel, minimize environmental impact, and maintain regulatory compliance.
The disposal protocols outlined herein are synthesized from an analysis of the compound's structural motifs—a pyrazole amine and a benzyl ether—and are grounded in the foundational principles of chemical waste management established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Core Principles of Chemical Waste Management
The proper disposal of any chemical, including this compound, hinges on a thorough understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its hazard profile from structurally similar compounds. This "worst-case" approach ensures a high margin of safety.[1]
Hazard Profile Analysis
Based on data from analogous compounds, this compound should be handled as a hazardous substance with the following potential characteristics:
| Hazard Category | Finding from Structurally Similar Compounds |
| Acute Oral Toxicity | Harmful if swallowed.[2][3][4] |
| Skin Irritation | Causes skin irritation.[2][3][5] |
| Eye Irritation | Causes serious eye irritation.[2][3][5] |
| Respiratory Irritation | May cause respiratory irritation.[2][3][6] |
| Environmental Hazards | Benzyl ethers are very toxic to aquatic life with long-lasting effects.[7][8] |
This hazard profile dictates that this compound must be disposed of as regulated hazardous waste. It is crucial to prevent its release into the environment, particularly into waterways.[7][8]
Step-by-Step Disposal Protocol
The following procedure provides a detailed workflow for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Standard Laboratory Coat: To protect from incidental contact.
-
Nitrile Gloves: To prevent skin contact.
-
Chemical Safety Goggles or Face Shield: To protect your eyes from splashes.[1][2]
Step 2: Waste Characterization and Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions.[9]
-
Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container. The container should be made of a chemically compatible material (e.g., a high-density polyethylene (HDPE) pail).
-
Liquid Waste: If the compound is in solution, collect it in a separate, leak-proof, and chemically compatible container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Contaminated Labware: Any items such as pipette tips, tubes, or gloves that are contaminated with the compound should be collected in a designated solid waste container. For glassware, triple-rinse with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous liquid waste.[10]
Step 3: Labeling and Container Management
Accurate and clear labeling is a regulatory requirement and crucial for safety.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[11]
-
Container Integrity: Ensure the waste container is always sealed when not in use to prevent the release of vapors.[12] Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[9]
Step 4: Storage in a Satellite Accumulation Area (SAA)
The SAA is a designated area for the temporary storage of hazardous waste.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[9]
-
Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[12]
-
Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[5][9]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and approved waste management vendor.
-
Contact EHS: Do not attempt to dispose of this chemical on your own. Contact your institution's EHS department to arrange for a waste pickup. They will have established procedures with certified hazardous waste disposal companies.[13][14]
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as per your institution's protocols.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited:
-
Drain Disposal: Never pour this compound or its solutions down the drain.[14][15] This can lead to environmental contamination and damage to the aquatic ecosystem.[8]
-
Trash Disposal: Do not dispose of the chemical or its contaminated containers in the regular trash.[12] This can pose a risk to custodial staff and the public.
-
Evaporation: Do not allow liquid waste containing this compound to evaporate in a fume hood as a means of disposal.[12]
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill: Evacuate personnel from the immediate area.[2] If the spill is small, absorb the material with an inert absorbent (e.g., vermiculite or sand) and collect it in a sealed container for hazardous waste disposal.[8] For larger spills, contact your institution's EHS department immediately.
-
Skin Contact: Wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[2]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your research community. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
References
- Angene Chemical. (2024, August 28). Safety Data Sheet for 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine.
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
- CymitQuimica. (2024, December 19). Safety Data Sheet for 5-methoxy-1H-pyrazol-4-amine.
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
- Dartmouth College. Hazardous Waste Disposal Guide.
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. epa.gov [epa.gov]
- 14. aksci.com [aksci.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
Comprehensive Safety Guide for Handling 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound. The following information is based on the known hazards of structurally similar compounds, including pyrazole derivatives, benzyl ethers, and amine compounds, to ensure the highest degree of safety in the laboratory.
Hazard Assessment and Triage
-
Pyrazole Derivatives : Compounds in this class can be harmful if ingested and are known to cause skin and eye irritation.[1][2][3][4][5][6][7] Respiratory irritation is also a potential hazard.[5][6]
-
Benzyl Ethers : These compounds are reported to cause irritation to the skin, eyes, and respiratory system.[8][9][10] Ingestion and inhalation may also be harmful.[8][9] Furthermore, they can be toxic to aquatic life, necessitating careful disposal.[8]
-
Amine Compounds : Amines can be corrosive and may require respiratory protection to prevent irritation.[11][12]
Given this composite hazard profile, this compound should be handled as a substance that is potentially harmful if swallowed, an irritant to the skin, eyes, and respiratory tract, and potentially harmful to the environment.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.[1][4] | To protect eyes from potential splashes of the chemical. |
| Skin Protection | - Gloves : Chemical-resistant gloves (e.g., nitrile or neoprene).[11][12] - Lab Coat : A standard laboratory coat. - Clothing : Long pants and closed-toe shoes. | To prevent skin contact, which may cause irritation.[1][2][5][6][7][8][9][10] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent inhalation of any potential vapors or aerosols, which could cause respiratory tract irritation.[5][6][8][9][10] |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[9][13] Seek prompt medical attention.[9]
-
Skin Contact : Wash the affected area thoroughly with soap and plenty of water.[13] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical advice.[5]
-
Inhalation : Move the individual to fresh air immediately.[9][13] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting.[9] Rinse the mouth with water.[8][13] Seek immediate medical attention.[9]
-
Spill : In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material and place it in a suitable, closed container for disposal.[2][3] Do not allow the substance to enter drains.[2][3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste : Collect all solutions and solids containing the compound in a clearly labeled, sealed, and appropriate waste container.
-
Contaminated Materials : Any materials, such as gloves, paper towels, and pipette tips, that come into contact with the compound should be disposed of in a designated hazardous waste container.
-
Disposal Protocol : All chemical waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not discharge into the environment.[2][3]
By adhering to these safety protocols, researchers can handle this compound with a high degree of safety, minimizing risks to themselves and the environment.
References
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025). Google Search.
- Benzyl ether - Safety D
- Material Safety Data Sheet - Benzyl ether, 99%. (n.d.). Cole-Parmer.
- Benzyl ether - Safety D
- Pyrazole - Safety D
- Benzyl ethyl ether - Safety D
- Pyrazole - Safety D
- Pyrazole - Safety D
- N-butyl-6-chloropyridin-3-amine - Safety D
- Personal protective equipment for handling 5-Tert-butylnonan-5-amine. (n.d.). Benchchem.
- 1-(Prop-2-yn-1-yl)
- Benzyl ether - Safety D
- 4,4'-bi-3h-pyrazole-3,3'-dione,2,2',4,4'-tetrahydro-5,5'-dim - Material Safety D
- 3-(2-Methoxyphenyl)
- 3-Amino-5-methylpyrazole - Safety D
- 5-methoxy-1H-pyrazol-4-amine - Safety D
- 1-Methyl-3-phenyl-1H-pyrazol-5-amine - Safety D
Sources
- 1. fishersci.com [fishersci.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.nl [fishersci.nl]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. aksci.com [aksci.com]
- 11. velsafe.com [velsafe.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
